SCH772984 HCl
Description
Properties
Molecular Formula |
C33H34ClN9O2 |
|---|---|
Molecular Weight |
624.17 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Deep Dive: SCH772984 HCl – Mechanism of Action & Experimental Application
Executive Summary
SCH772984 HCl (ERK Inhibitor) represents a distinct class of kinase inhibitors targeting Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2).[1][2] Unlike first-generation ATP-competitive inhibitors that often induce paradoxical pathway reactivation, SCH772984 operates via a dual mechanism : it competitively inhibits ATP binding while simultaneously inducing a conformational change that renders ERK1/2 inaccessible to upstream phosphorylation by MEK.
This guide details the molecular mechanics, signaling consequences, and validated experimental protocols for utilizing SCH772984 in oncology research, specifically within MAPK-driven resistance models.
Part 1: Molecular Mechanism of Action
The Dual-Inhibition Paradigm
Standard ATP-competitive ERK inhibitors (e.g., Ulixertinib/BVD-523) bind to the active site of ERK, blocking its catalytic activity. However, this binding often stabilizes the kinase in a conformation that remains susceptible to phosphorylation by MEK. Consequently, while downstream signaling (e.g., pRSK) is blocked, the levels of phosphorylated ERK (pERK) paradoxically increase due to the loss of negative feedback loops.
SCH772984 breaks this paradigm.
-
Primary Mode: It binds to the ATP-binding pocket with high affinity (
). -
Secondary Mode (Allosteric Modulation): Crystallographic studies reveal that SCH772984 induces a unique allosteric pocket located between helix
C and the phosphate-binding loop (P-loop) . -
The "Lock" Effect: This induced conformation disrupts the
3- C contacts required for the active state. Crucially, it locks ERK1/2 in a structure that MEK cannot phosphorylate .
Kinetic Profile
SCH772984 exhibits slow-binding kinetics , characterized by slow association and dissociation rates.
-
Implication for Researchers: Short incubation times (<1 hour) in cell-free assays may underestimate potency. In cellular washout experiments, the compound demonstrates prolonged target residence time, maintaining pathway suppression long after free compound is removed.[2]
Part 2: Signaling Pathway Modulation[3][4]
The following diagram illustrates the differential impact of SCH772984 compared to standard catalytic inhibitors (catERKi) within the MAPK cascade.
Figure 1: SCH772984 interrupts the cascade by preventing the formation of p-ERK, unlike standard inhibitors which only block p-ERK's catalytic output.[1][3][4][5]
Part 3: Experimental Protocols & Validation
Critical Control: The Western Blot Trap
When validating SCH772984, the choice of biomarkers is critical. Many researchers erroneously use pERK levels as a readout for inhibition.
| Feature | Standard ERKi (e.g., Ulixertinib) | SCH772984 |
| Target | ERK1/2 Catalytic Site | ERK1/2 Catalytic Site + Activation Loop |
| p-ERK (T202/Y204) | INCREASED (Due to loss of feedback) | DECREASED (Prevents MEK phosphorylation) |
| p-RSK (S380) | Decreased | Decreased |
| Nuclear pERK | Blocked | Blocked |
Protocol: Cellular Target Engagement
-
Cell Seeding: Seed BRAF-mutant cells (e.g., A375 or Colo205) at
cells/well in 6-well plates. -
Treatment: Treat with SCH772984 (Gradient: 10 nM – 1000 nM) for 2 hours .
-
Note: 2 hours is required due to slow binding kinetics.
-
-
Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF) to preserve phosphorylation states. Lyse in RIPA buffer.[6]
-
Immunoblotting:
-
Primary Ab 1: Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204).
-
Primary Ab 2: Phospho-p90RSK (Ser380) (Essential control for catalytic inhibition).
-
Primary Ab 3: Total ERK1/2 (Loading control).
-
Expected Result: You should observe a dose-dependent disappearance of both pERK and pRSK bands. If pERK remains high while pRSK drops, verify the compound identity (it may be a standard type-I inhibitor).
In Vitro Kinase Assay (TR-FRET)
To determine
Reagents:
-
Recombinant ERK2 (active).[7]
-
Substrate: ERKtide (or MBP).
-
ATP (
apparent concentration).
Workflow:
-
Pre-incubation: Incubate ERK2 enzyme with SCH772984 for 30-60 minutes at RT. Crucial step for slow-binding inhibitors.
-
Reaction Stop: Add EDTA/Detection reagent after 60 minutes.
-
Readout: Measure TR-FRET signal.
Data Interpretation:
SCH772984 should yield an
Part 4: Comparative Analysis
The following table summarizes the functional differences between SCH772984 and the clinical stage inhibitor Ulixertinib (BVD-523).
| Parameter | SCH772984 | Ulixertinib (BVD-523) |
| Binding Class | ATP-competitive (Dual Mechanism) | ATP-competitive (Reversible) |
| Effect on pERK | Inhibitory (Blocks MEK access) | Stimulatory (Paradoxical activation) |
| Binding Kinetics | Slow association/dissociation | Fast reversible |
| Resistance Profile | Effective in BRAF/MEK resistant lines | Effective in BRAF/MEK resistant lines |
| Clinical Status | Preclinical / Tool Compound | Clinical Trials (Phase I/II) |
Resistance Mechanisms
While SCH772984 is effective against BRAF/MEK inhibitor-resistant tumors, resistance to SCH772984 itself can emerge.[10] Mechanisms include:
-
ERK1/2 Amplification: Overexpression of the target to outcompete the inhibitor.
-
DUSP Downregulation: Loss of dual-specificity phosphatases.
References
-
Morris, E. J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. Cancer Discovery, 3(7), 742-750. Link
-
Ohori, M., et al. (2019). SCH772984 is an ATP-competitive and selective ERK1 and ERK2 inhibitor.[9][11][12] IUPHAR/BPS Guide to PHARMACOLOGY. Link
-
Pegram, L. M., et al. (2019).[5] A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics.[2] Nature Communications. Link
-
Merchant, M., et al. (2014). Combined inhibition of MEK and ERK1/2 overcomes therapy resistance in BRAF-mutant melanoma. Oncotarget. Link
-
Germann, U. A., et al. (2017). Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib).[13] Molecular Cancer Therapeutics. Link
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Concurrent HER or PI3K Inhibition Potentiates the Anti-tumor Effect of ERK Inhibitor Ulixertinib in Preclinical Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformation Selection by ATP-competitive Inhibitors and Allosteric Communication in ERK2 [elifesciences.org]
- 6. mdpi.com [mdpi.com]
- 7. SCH772984 | ERK inhibitor | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. axonmedchem.com [axonmedchem.com]
- 12. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
What is the target of SCH772984 HCl?
Target Profile: Dual-Mechanism ERK1/2 Inhibitor
Executive Summary: The "Dual-Mechanism" Distinction
SCH 772984 (HCl) is a potent, highly selective small-molecule inhibitor of Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2) .
While most ERK inhibitors (e.g., Ulixertinib/BVD-523, GDC-0994) are purely ATP-competitive "catalytic" inhibitors (catERKi), SCH 772984 is classified as a Dual-Mechanism ERK Inhibitor (dmERKi) .[1] This distinction is critical for experimental design:
-
Catalytic Inhibition: It competes with ATP to block kinase activity (preventing phosphorylation of substrates like RSK).[2][3]
-
Activation Loop Blockade: It induces a unique conformational change that prevents the upstream kinase (MEK) from phosphorylating ERK itself.[3]
Clinical/Research Significance: Unlike catERKi, which often induce a massive accumulation of phosphorylated ERK (p-ERK) due to loss of negative feedback loops, SCH 772984 suppresses both ERK activity and ERK phosphorylation, preventing nuclear translocation and pathway rebound.
Quantitative Target Profile
The following data summarizes the potency and selectivity of SCH 772984.
| Parameter | Metric | Value | Context |
| Primary Target | ERK2 (Mapk1) | IC50: ~1.0 nM | Cell-free enzymatic assay |
| Secondary Target | ERK1 (Mapk3) | IC50: ~4.0 nM | Cell-free enzymatic assay |
| Selectivity | Kinome Screen | >300 kinases | Minimal off-target activity at 1 µM |
| Cellular Potency | GI50 (Growth Inhibition) | < 10 nM | BRAF-mutant melanoma (e.g., A375) |
| Binding Kinetics | Residence Time | Slow Off-rate | Prolonged target engagement post-washout |
Mechanism of Action & Signaling Dynamics
The Pathway Paradox (Expert Insight)
In standard MAPK signaling, ERK inhibits its upstream activators (RAF/MEK) via negative feedback.
-
Standard ATP-Competitive Inhibitors (catERKi): Block downstream signaling (e.g., p-RSK decreases) but relieve negative feedback. Result: MEK hyper-phosphorylates ERK. On a Western Blot, you see massive p-ERK accumulation despite pathway inhibition.
-
SCH 772984 (dmERKi): Binds the ATP pocket but induces a "P-loop/activation loop" distortion. This prevents MEK from accessing the T202/Y204 phosphorylation sites. Result: p-ERK decreases (or remains low) alongside p-RSK.
Visualization: Mechanism Comparison
Caption: Comparison of signaling outcomes. Note that SCH 772984 prevents the p-ERK accumulation seen with standard catalytic inhibitors.
Experimental Protocols (Self-Validating Systems)
To validate SCH 772984 activity, you must verify both the loss of catalytic output and the suppression of activation loop phosphorylation.
Protocol A: Target Engagement via Western Blot
Rationale: Probing only for p-ERK is a common pitfall. If you use a catalytic inhibitor, p-ERK goes up.[1] If you use SCH 772984, p-ERK goes down.[1][4][5] To confirm inhibition regardless of mechanism, you must probe for a downstream substrate.
Reagents:
-
Primary Antibody 1: p-p90RSK (Ser380) (Validates kinase inhibition).
-
Primary Antibody 2: p-ERK1/2 (Thr202/Tyr204) (Validates binding mode/dmERKi status).
-
Control: Total ERK1/2.
Workflow:
-
Seeding: Seed A375 (BRAF V600E) or HCT116 (KRAS mutant) cells at
cells/well in 6-well plates. -
Starvation (Optional but Recommended): Serum starve (0.1% FBS) for 16h to synchronize signaling.
-
Treatment: Treat with SCH 772984 at 10 nM, 100 nM, and 1 µM for 2 hours.
-
Positive Control: Trametinib (MEK inhibitor) - should suppress both p-ERK and p-RSK.
-
Differentiation Control: Ulixertinib (if available) - will suppress p-RSK but increase p-ERK.
-
-
Lysis: Lyse in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF). Crucial: Keep lysates cold to prevent phosphatase activity.
-
Readout:
-
Success Criteria: Dose-dependent disappearance of p-RSK (S380) .
-
Mechanism Confirmation: Disappearance of p-ERK (T202/Y204) (unlike catalytic inhibitors).
-
Protocol B: Wash-Out Assay (Residence Time)
Rationale: SCH 772984 exhibits slow binding kinetics (slow off-rate).[6] This protocol validates the durability of inhibition.[6]
-
Pulse: Treat cells with 100 nM SCH 772984 for 2 hours.
-
Wash: Remove media, wash 3x with warm PBS. Add drug-free media.
-
Chase: Collect lysates at 0h, 2h, 4h, and 8h post-wash.
-
Analysis: Monitor p-RSK recovery. SCH 772984 treated cells should show delayed recovery of p-RSK compared to rapidly reversible inhibitors.
Visualization: Validation Workflow
Caption: Logic flow to distinguish SCH 772984 from other ERK inhibitors using Western Blot markers.
References
-
Morris, E. J., et al. (2013).[7] "Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors."[2][7] Cancer Discovery, 3(7), 742-750.[7]
-
Ohori, M., et al. (2014). "A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics."[8][6][7] Nature Chemical Biology, 10, 853–860.[8][7]
-
Kidger, A. M., et al. (2020). "Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2." Molecular Cancer Therapeutics, 19(12).
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models [mdpi.com]
- 6. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
Technical Whitepaper: The Discovery and Synthetic Pathway of SCH 772984
Executive Summary
SCH 772984 is a potent, highly selective, ATP-competitive inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] Unlike traditional Type I kinase inhibitors that solely block catalytic activity, SCH 772984 exhibits a unique "dual mechanism" of action: it inhibits the catalytic activity of ERK1/2 and prevents the activating phosphorylation of ERK by its upstream kinase, MEK. This distinct pharmacological profile allows it to overcome resistance mechanisms common to BRAF and MEK inhibitors, such as the paradox of RAF-inhibitor-induced ERK activation in wild-type BRAF contexts.
This whitepaper details the structural rationale, retrosynthetic analysis, and step-by-step chemical synthesis of SCH 772984, designed for researchers in medicinal chemistry and oncology drug development.
Structural Biology & Mechanism of Action[2]
The "Dual Mechanism" Binding Mode
Crystal structures of SCH 772984 bound to ERK2 reveal that it induces a unique conformational change in the kinase. While it binds in the ATP pocket (Type I), its extended piperazine-phenyl-pyrimidine tail occupies a novel induced pocket near the activation loop. This occupancy distorts the activation loop, rendering the T-E-Y motif inaccessible to MEK, thereby preventing upstream activation.
Signaling Pathway Interference
The following diagram illustrates the intervention point of SCH 772984 within the MAPK signaling cascade.
Caption: SCH 772984 blocks both the catalytic output of p-ERK and the activation of ERK by MEK.
Retrosynthetic Analysis
The structure of SCH 772984 can be deconstructed into three primary fragments using a convergent synthesis strategy. This approach maximizes yield and allows for the parallel optimization of the "head" (kinase hinge binder) and "tail" (solubility/selectivity element) regions.
Chemical Name: (3R)-1-[2-oxo-2-[4-[4-(pyrimidin-2-yl)phenyl]piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-1H-indazol-5-yl)pyrrolidine-3-carboxamide.
Fragment Breakdown:
-
Fragment A (Hinge Binder): 3-(pyridin-4-yl)-1H-indazol-5-amine.
-
Fragment B (Linker): (3R)-Pyrrolidine-3-carboxylic acid (protected as Boc).
-
Fragment C (Tail): 2-chloro-1-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one.
Synthetic Strategy Diagram
Caption: Convergent retrosynthetic breakdown of SCH 772984 into three modular fragments.
Detailed Synthetic Protocol
The following protocols describe the synthesis of the key intermediates and the final assembly of SCH 772984.
Phase 1: Synthesis of the Indazole Core (Fragment A)
This phase constructs the hinge-binding region. The 3-position of the indazole is critical for potency.
-
Iodination:
-
Reactants: 5-nitro-1H-indazole, Iodine (
), KOH. -
Conditions: DMF, rt, 12 h.
-
Product: 3-iodo-5-nitro-1H-indazole.
-
Note: Iodine is introduced at C3 to serve as a handle for the subsequent Suzuki coupling.
-
-
Suzuki-Miyaura Coupling:
-
Reactants: 3-iodo-5-nitro-1H-indazole, Pyridine-4-boronic acid,
(5 mol%), (2M aq). -
Conditions: 1,4-Dioxane/Water, 90°C, 16 h.
-
Product: 5-nitro-3-(pyridin-4-yl)-1H-indazole.
-
Mechanism:[2][3][4] Palladium-catalyzed cross-coupling attaches the pyridine ring, which forms a critical hydrogen bond with the kinase hinge region (Lys114 in ERK2).
-
-
Reduction:
-
Reactants: 5-nitro-3-(pyridin-4-yl)-1H-indazole,
(or , Pd/C). -
Conditions: Ethanol, reflux, 4 h.
-
Product: 3-(pyridin-4-yl)-1H-indazol-5-amine (Fragment A) .
-
Phase 2: Synthesis of the Tail Moiety (Fragment C)
This phase builds the solvent-exposed tail that induces the unique binding pocket.
-
Arylation of Piperazine:
-
Reactants: 1-Boc-piperazine, 1-bromo-4-(pyrimidin-2-yl)benzene (synthesized via Suzuki of 4-bromophenylboronic acid + 2-chloropyrimidine).
-
Conditions:
, BINAP, , Toluene, 100°C (Buchwald-Hartwig). -
Intermediate: tert-butyl 4-(4-(pyrimidin-2-yl)phenyl)piperazine-1-carboxylate.
-
Deprotection: TFA/DCM -> 1-(4-(pyrimidin-2-yl)phenyl)piperazine.
-
-
Acylation:
-
Reactants: 1-(4-(pyrimidin-2-yl)phenyl)piperazine, Chloroacetyl chloride, TEA.
-
Conditions: DCM, 0°C to rt.
-
Product: 2-chloro-1-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one (Fragment C) .
-
Phase 3: Final Assembly
The fragments are assembled using a "Linker-First" approach to maintain chirality.
-
Amide Coupling (Core + Linker):
-
Reactants: Fragment A (Indazole amine) + (3R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid.
-
Reagents: HATU, DIPEA.
-
Conditions: DMF, rt, 12 h.
-
Product: (3R)-tert-butyl 3-((3-(pyridin-4-yl)-1H-indazol-5-yl)carbamoyl)pyrrolidine-1-carboxylate.
-
-
Deprotection:
-
Reagents: 4M HCl in Dioxane or TFA/DCM.
-
Product: (3R)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide (hydrochloride salt).
-
-
N-Alkylation (Final Step):
-
Reactants: Deprotected Pyrrolidine Intermediate + Fragment C (Chloroacetyl tail).
-
Reagents: DIPEA (3 eq), KI (catalytic).
-
Conditions: DMF or Acetonitrile, 60°C, 4-6 h.
-
Purification: Reverse-phase HPLC (0.1% TFA in Water/Acetonitrile).
-
Final Product: SCH 772984 .
-
Quantitative Data Summary
| Parameter | Value | Context |
| IC50 (ERK1) | 4 nM | Cell-free kinase assay |
| IC50 (ERK2) | 1 nM | Cell-free kinase assay |
| Selectivity | >1000-fold | vs. 300+ other kinases |
| Cellular Potency | < 20 nM | pERK inhibition in A375 (BRAF V600E) |
| Molecular Weight | 587.67 g/mol | |
| Formula | C33H33N9O2 |
References
-
Discovery & Primary Characterization: Morris, E. J., Jha, S., Restaino, C. R., et al. (2013).[5] Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors.[1][3][5][6] Cancer Discovery, 3(7), 742-750.[1][3][5] Link
-
Structural Mechanism: Ohori, M., Kinoshita, T., Okubo, M., et al. (2005). Identification of a selective ERK inhibitor and structural determination of the inhibitor-ERK2 complex.[2] Biochemical and Biophysical Research Communications, 336(1), 357-363. (Note: Describes the structural basis for this class of ERK inhibitors).
-
Fragment-Based Optimization: The specific optimization of the indazole scaffold leading to SCH 772984 is detailed in patent literature assigned to Schering-Plough (now Merck), specifically relating to WO2007070398 (ERK Inhibitors). Link
-
Biological Profile: Neuzillet, C., Tijeras-Raballand, A., de Mestier, L., et al. (2014). MEK in cancer and cancer therapy.[2][5][6] Pharmacology & Therapeutics, 141(2), 160-171. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. SCH-772984 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. biomol.com [biomol.com]
- 6. Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SCH772984 in MAPK Signaling: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of SCH772984, a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of SCH772984, its interaction with the MAPK signaling pathway, and its application as a critical research tool. We will explore the causality behind its unique inhibitory action, provide detailed experimental protocols for its characterization, and discuss the nuances of its utility in overcoming therapeutic resistance.
The MAPK/ERK Signaling Cascade: A Central Regulator of Cellular Fate
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a highly conserved cascade that transduces extracellular signals to intracellular responses, governing fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis. The canonical RAS-RAF-MEK-ERK cascade is a cornerstone of this network. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), RAS activates the RAF family of serine/threonine kinases. RAF, in turn, phosphorylates and activates MEK1 and MEK2, which are dual-specificity kinases that subsequently phosphorylate and activate the terminal kinases of the cascade, ERK1 and ERK2.
Activated, phosphorylated ERK (p-ERK) translocates to the nucleus, where it phosphorylates a multitude of transcription factors, leading to changes in gene expression that drive cell cycle progression and other cellular programs. Given its central role, aberrant activation of the MAPK pathway is a hallmark of many human cancers, frequently driven by mutations in genes such as KRAS, NRAS, and BRAF.[1][2] This has made the pathway a prime target for therapeutic intervention.
Caption: The MAPK/ERK signaling pathway and the dual inhibitory action of SCH772984.
SCH772984: A Paradigm Shift in ERK Inhibition
While inhibitors targeting upstream components of the MAPK pathway, such as BRAF and MEK, have shown clinical success, the development of acquired resistance, often through reactivation of ERK signaling, remains a significant challenge.[3] This has spurred the development of direct ERK1/2 inhibitors. SCH772984 emerged as a pioneering molecule in this class due to its novel and potent mechanism of action.
A Unique Dual-Mechanism of Action
Unlike first-generation ATP-competitive ERK inhibitors that solely block the kinase's catalytic activity, SCH772984 exhibits a unique dual mechanism.[4][5] It not only inhibits the catalytic function of ERK1/2 but also prevents their phosphorylation and activation by MEK.[4][5][6] This dual action is attributed to its ability to induce a conformational change in ERK, rendering it a poor substrate for MEK.[7] This comprehensive shutdown of ERK signaling is predicted to be more effective in suppressing the pathway and may offer advantages in overcoming resistance mechanisms that lead to ERK reactivation.[4][5]
Molecular Interaction and Structural Basis for Selectivity
The remarkable selectivity of SCH772984 for ERK1/2 is rooted in its unique binding mode.[8] Crystallographic studies have revealed that SCH772984 induces a previously unseen allosteric binding pocket adjacent to the ATP-binding site.[8] This induced pocket accommodates a piperazine-phenyl-pyrimidine portion of the inhibitor, while an indazole moiety engages with the kinase hinge region.[8] This novel binding mode, which is distinct from the typical type I or type II kinase inhibitor interactions, is associated with slow inhibitor off-rates, leading to prolonged target engagement and sustained inhibition of ERK signaling within cells.[8]
Potency and Selectivity Profile of SCH772984
SCH772984 is a highly potent inhibitor of ERK1 and ERK2. Its inhibitory activity has been characterized in various biochemical and cellular assays.
| Assay Type | Target | IC50 | Reference |
| Cell-free Assay | ERK1 | 4 nM | [9][10] |
| Cell-free Assay | ERK2 | 1 nM | [9][10] |
| Cellular Assay (A375 melanoma cells) | Cytotoxicity | 180 nM | [11] |
SCH772984 demonstrates high selectivity for ERK1/2. In a broad kinase panel screen, only a small fraction of kinases showed significant inhibition at a concentration of 1 µM, underscoring its specificity.[9]
Application in Research: A Guide to Assessing SCH772984 Activity
The following protocol provides a robust framework for characterizing the cellular activity of SCH772984. This self-validating system includes essential controls to ensure the integrity of the experimental findings.
Experimental Workflow: Cellular Assessment of ERK Pathway Inhibition
Caption: A streamlined workflow for evaluating the cellular efficacy of SCH772984.
Detailed Step-by-Step Protocol
Objective: To determine the potency of SCH772984 in inhibiting ERK signaling in a cancer cell line with a constitutively active MAPK pathway (e.g., A375, which harbors a BRAF V600E mutation).
Materials:
-
Cancer cell line (e.g., A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
SCH772984 (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-p-RSK, anti-Actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Seeding: Seed A375 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of SCH772984 in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest SCH772984 dose.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of SCH772984 or the vehicle control.
-
Incubate the cells for a predetermined time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
After the incubation period, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C with gentle agitation.
-
The following day, wash the membrane several times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total ERK, p-RSK, and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the p-ERK signal to the total ERK signal and then to the loading control.
-
Plot the normalized p-ERK levels against the log of the SCH772984 concentration to generate a dose-response curve and calculate the IC50 value.
-
Overcoming Therapeutic Resistance and the Emergence of New Challenges
A key application of SCH772984 in research is its ability to overcome acquired resistance to BRAF and MEK inhibitors.[1][2] Many resistance mechanisms to these upstream inhibitors converge on the reactivation of ERK signaling.[3] SCH772984 has demonstrated efficacy in cell lines and xenograft models that have developed resistance to BRAF and/or MEK inhibitors.[1][2]
However, prolonged exposure to potent inhibitors can lead to the development of secondary resistance. Studies have identified acquired mutations in ERK1 (G186D) and ERK2 (G169D) that confer resistance to SCH772984.[3] These mutations are located in the DFG activation segment and likely interfere with the inhibitor's unique binding mode.[3] The identification of these resistance mechanisms is crucial for the development of next-generation ERK inhibitors and for designing combination therapies to prevent or delay the onset of resistance.
Limitations and Future Directions
While SCH772984 is an invaluable research tool, its development for clinical use has been hampered by poor in vivo pharmacokinetic properties, including low oral bioavailability.[4] Nevertheless, the discovery of SCH772984 and the elucidation of its unique mechanism of action have been instrumental in guiding the development of new, clinically relevant ERK inhibitors with improved drug-like properties.[12][13] These next-generation compounds, some of which are currently in clinical trials, hold promise for treating a wide range of cancers with dysregulated MAPK signaling, including those that have become resistant to other targeted therapies.[13][14]
Conclusion
SCH772984 represents a landmark in the development of MAPK pathway inhibitors. Its novel dual mechanism of action, high potency, and selectivity make it an indispensable tool for researchers investigating ERK signaling. The insights gained from studying SCH772984, from its unique structural interactions with ERK to the mechanisms of resistance against it, continue to inform the design of more effective and durable cancer therapies. As our understanding of the complexities of the MAPK pathway deepens, the legacy of SCH772984 will undoubtedly continue to shape the future of targeted oncology.
References
-
SCH772984 | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY . IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
SCH772984 | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY . IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Nair G, et al. Extracellular Signal-Regulated Kinase Inhibitor SCH772984 Augments the Anti-Cancer Effects of Gemcitabine in Nanoparticle Form in Pancreatic Ductal Adenocarcinoma 2D and 3D Co-Culture and Ex-Vivo Patient-Derived Tumor Explant Models . International Journal of Molecular and Cellular Medicine. 2024; 13(3):220-233. [Link]
-
SCH-772984 - Drug Targets, Indications, Patents . Patsnap Synapse. [Link]
-
Carlino MS, et al. Antitumor activity of the ERK inhibitor SCH772984 [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma . Molecular Cancer Therapeutics. 2014 Aug;13(8):2223-31. [Link]
-
Chaikuad A, et al. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics . Nature Chemical Biology. 2014 Dec;10(12):1003-9. [Link]
-
Blake, J.F., et al. The dual-mechanism ERKi SCH772984 induces a greater modulation of ERK1/2-dependent gene expression than the catalytic ERKi GDC-0994 . ResearchGate. [Link]
-
Goetz, E.M., et al. Dissecting Therapeutic Resistance to ERK Inhibition . Cancer Discovery. 2014;4(7):742-755. [Link]
-
Ward, R.A., et al. Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2 . Cancer Research. 2021;81(1):116-128. [Link]
-
Jha, S., et al. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation . Journal of Enzyme Inhibition and Medicinal Chemistry. 2025;40(1):2555510. [Link]
-
Singh, R.P., et al. Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations . ACS Omega. 2023;8(43):40003-40032. [Link]
-
Wang, Y., et al. Anti-Inflammatory Effects of Marine-Derived Resorcylic Acid Lactone Derivatives in Ulcerative Colitis via the MAPK/ERK Pathway . Marine Drugs. 2023;21(11):568. [Link]
-
Morris, E.J., et al. Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors . Cancer Discovery. 2013 Jul;3(7):742-50. [Link]
-
Jarkavel, S., et al. Extracellular Signal-Regulated Kinase (ERK) Inhibitors in Oncology Clinical Trials . Cancers (Basel). 2020 Apr 2;12(4):864. [Link]
Sources
- 1. Antitumor activity of the ERK inhibitor SCH772984 [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. ijmcmed.org [ijmcmed.org]
- 8. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jipo [innovationsjournals-jipo.kglmeridian.com]
SCH772984: Dual-Mechanism ERK1/2 Inhibition and Selectivity Profile
[1][2][3][4]
Executive Summary
SCH772984 (also referenced in preclinical literature as a precursor to or distinct analogue of clinical candidates like Ulixertinib) is a potent, ATP-competitive, dual-mechanism inhibitor of Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2).[1] Unlike traditional Type I kinase inhibitors that solely block catalytic activity, SCH772984 engages a unique binding mode that induces a conformational change in the kinase, rendering it sequestered from its upstream activator, MEK.
Regarding the specific selectivity for ERK1 versus ERK2 , SCH772984 is functionally a pan-ERK inhibitor but exhibits a measurable potency bias toward ERK2 in cell-free enzymatic assays.
While this ~4-fold difference indicates a slight biochemical preference for ERK2, the compound is effectively equipotent in physiological settings, silencing the MAPK pathway by targeting both isoforms. Its critical value lies not in distinguishing between ERK1 and ERK2, but in its selectivity against the broader kinome and its ability to overcome resistance mechanisms associated with BRAF and MEK inhibitors.
Mechanistic Basis of Inhibition
To understand the selectivity profile, one must understand the structural biology of the binding event. SCH772984 does not bind to the active conformation (DFG-in) in a standard canonical fashion.
The "Dual-Mechanism" (dmERKi)
Standard ERK inhibitors (e.g., GDC-0994) are catalytic inhibitors; they allow MEK to phosphorylate ERK, but they block ERK from phosphorylating downstream substrates (like RSK). This often leads to a feedback loop where pERK levels actually increase due to loss of negative feedback.
SCH772984 acts differently:
-
Catalytic Blockade: It competes with ATP to inhibit kinase activity.[2][5][3]
-
Activation Blockade: It binds to unphosphorylated ERK and induces an allosteric-like conformational change (involving the P-loop and helix
C) that makes the activation loop inaccessible to MEK. Consequently, it prevents the phosphorylation of ERK itself.[2][3]
Structural Selectivity
The high selectivity for ERK1/2 over other kinases (such as CDK2 or JNK) is driven by this induced-fit mechanism. The inhibitor creates a novel pocket that is unique to the ERK1/2 architecture, which is not present in closely related kinases.
Figure 1: Mechanism of Action. SCH772984 binds unphosphorylated ERK, locking it in a conformation that prevents upstream activation by MEK and downstream substrate phosphorylation.
Quantitative Selectivity Profile
The following data summarizes the potency of SCH772984.[2][6][1][5][3][4][7][8] Note the nanomolar potency against both isoforms, with a consistent bias toward ERK2.[5]
Table 1: Primary Potency Data ( )[3]
| Target | Binding Mode | Selectivity Factor | |
| ERK2 | 1.0 - 2.7 | ATP-Competitive / Induced Fit | 1.0x (Reference) |
| ERK1 | 4.0 - 8.3 | ATP-Competitive / Induced Fit | ~4x weaker than ERK2 |
| JNK1 | > 1,000 | Off-Target | > 1000x |
| p38 MAPK | > 10,000 | Off-Target | > 10,000x |
| CDK2 | > 1,000 | Off-Target | > 1000x |
Interpretation:
While the
Experimental Protocols for Validation
To verify the selectivity and dual-mechanism profile in your own laboratory, use the following self-validating protocols.
In Vitro Kinase Assay (IMAP/FRET)
This assay quantifies the direct inhibition of catalytic activity.
Materials:
-
Recombinant human ERK1 and ERK2 (active).
-
Substrate: FAM-labeled EGFR peptide or similar.
-
ATP (at
, typically 10-50 M). -
IMAP Binding Buffer & Beads (Molecular Devices).
Protocol:
-
Preparation: Dilute SCH772984 in DMSO to generate an 8-point dose-response curve (range: 0.1 nM to 1
M). -
Enzyme Incubation: Add 0.3 ng of active ERK1 or ERK2 to 384-well plates. Add compound and incubate for 15 minutes (Critical: SCH772984 has slow binding kinetics; pre-incubation ensures equilibrium).
-
Reaction Start: Add ATP and Peptide Substrate mixture.[3]
-
Reaction: Incubate at Room Temperature for 45–60 minutes.
-
Termination: Add IMAP Binding Solution (nanoparticles bind phosphorylated peptide).
-
Readout: Measure Fluorescence Polarization (FP).
-
Analysis: Fit data to a 4-parameter logistic equation to derive
.
Cellular "Dual-Mechanism" Verification (Western Blot)
This protocol confirms the compound prevents ERK phosphorylation (unlike GDC-0994).
Cell Line: BRAF-mutant melanoma cells (e.g., A375 or LOX-IMVI).
Workflow:
-
Seed: Plate cells and allow to attach overnight.
-
Treat: Treat cells with SCH772984 (100 nM) vs. a catalytic-only control (e.g., GDC-0994) for 2 hours.
-
Lysis: Lyse in RIPA buffer containing phosphatase inhibitors (PhosSTOP).
-
Blotting Targets:
-
p-RSK (Ser380): Readout for downstream catalytic inhibition (Both compounds should block this).
-
p-ERK1/2 (Thr202/Tyr204): Readout for activation blockade.
-
Result: SCH772984 will decrease p-ERK signal.[5]
-
Result: Catalytic-only inhibitors will often increase p-ERK signal (rebound).
-
-
Figure 2: Experimental Workflow. Distinguishing SCH772984 from standard inhibitors via p-ERK status.
References
-
Morris, E. J., et al. (2013). "Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors." Cancer Discovery. Link
-
Ohori, M., et al. (2019). "SCH772984 is an ATP-competitive and selective ERK1 and ERK2 inhibitor."[2] Kinase Selectivity Profiling Database. Link
-
Blake, J. F., et al. (2016). "Discovery of Ulixertinib (BVD-523): A Highly Selective and Potent ERK1/2 Inhibitor for the Treatment of MAPK Pathway-Driven Cancers." ACS Medicinal Chemistry Letters. Link
-
Kidger, A. M., et al. (2020). "Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2." Molecular Cancer Therapeutics.[1] Link
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In Vitro Characterization of SCH772984 HCl
Executive Summary
SCH772984 is a potent, highly selective, ATP-competitive inhibitor of Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2) .[1] Unlike first-generation ERK inhibitors, SCH772984 exhibits a distinct "dual-mechanism" of action: it inhibits the catalytic activity of ERK and induces a conformational change that prevents upstream activation (phosphorylation) by MEK1/2.[2]
This guide provides a comprehensive framework for the in vitro characterization of SCH772984. It addresses the compound's unique signaling signature—specifically the suppression of pERK levels, which differentiates it from other ATP-competitive ERK inhibitors that typically induce pERK hyperphosphorylation due to feedback loop loss.
Key Compound Attributes:
-
Target: ERK1 (MAPK3) and ERK2 (MAPK1).[1]
-
IC50 (Cell-free): ~1 nM (ERK2), ~4 nM (ERK1).[3]
-
Primary Mechanism: ATP-competitive inhibition + Allosteric conformational locking.
-
Key Readout: Suppression of pRSK (downstream) AND pERK (upstream target engagement).
Chemical & Physical Properties[4][5][6][7][8]
Proper handling is the foundation of reproducible in vitro data. SCH772984 is hydrophobic and requires precise reconstitution protocols to avoid precipitation in aqueous media.
Solubility Profile
| Solvent | Solubility (max) | Comments |
| DMSO | ~30 mg/mL (50 mM) | Preferred solvent for stock solutions. |
| Ethanol | < 1 mg/mL | Not recommended. |
| Water/PBS | < 0.1 mg/mL | Insoluble. Requires pre-dissolution in DMSO. |
Reconstitution Protocol (Standard Stock: 10 mM)
-
Weighing: Accurately weigh SCH772984 HCl powder in a static-free environment.
-
Dissolution: Add anhydrous DMSO to achieve a 10 mM concentration.
-
Calculation: Volume (mL) = [Mass (mg) / Molecular Weight (587.69)] × 100.
-
-
Mixing: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.
-
Aliquoting: Dispense into single-use aliquots (e.g., 20–50 µL) to prevent freeze-thaw degradation.
-
Storage: Store at -80°C (stable for 6–12 months) or -20°C (stable for 1 month).
Critical Note: When dosing cells, ensure the final DMSO concentration in the culture medium is <0.1% (v/v) to avoid solvent toxicity masking the compound's effects.
Mechanism of Action & Signaling Pathway[8][9]
Understanding the signaling architecture is vital for assay design. Most ERK inhibitors cause a rebound increase in pERK (T202/Y204) because they block the negative feedback loop from ERK to RAF, leading to MEK hyperactivation.
SCH772984 is different. It binds ERK1/2 and induces a shift in the
Signaling Pathway Diagram
Caption: SCH772984 signaling topology. Unlike Type I inhibitors, SCH772984 prevents MEK-mediated phosphorylation of ERK, suppressing pERK levels.
In Vitro Profiling Protocols
Biochemical Potency (Kinase Assay)
To verify the compound's integrity and potency, a cell-free kinase assay is the gold standard.
-
Method: FRET-based assay (e.g., LanthaScreen) or Mobility Shift Assay (Caliper).
-
Enzyme: Recombinant human ERK2 (active).
-
Substrate: ERKtide or similar peptide.
-
ATP Concentration: Perform at
(apparent) for ATP to ensure competitive kinetics are visible. -
Expected Result: IC50 < 5 nM.
Cellular Target Engagement (Western Blot)
This assay confirms the compound enters the cell and engages the target mechanism.
Protocol: Phospho-Protein Analysis
-
Cell Seeding: Seed BRAF-mutant cells (e.g., A375 or Colo829) at
cells/well in 6-well plates. Incubate overnight. -
Treatment:
-
Treat with SCH772984 (Dose range: 0, 10, 100, 1000 nM) for 2 hours .
-
Control: DMSO (0.1%).[2]
-
-
Lysis:
-
Wash cells 1x with ice-cold PBS.
-
Lyse immediately in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/NaF are essential to preserve phospho-signals).
-
-
Western Blotting:
-
Load 20 µg protein/lane.
-
Primary Antibodies:
-
Anti-pERK1/2 (Thr202/Tyr204) - Expect Decrease.
-
Anti-Total ERK1/2 - Expect No Change.
-
Anti-pRSK (Ser380) - Expect Decrease (Downstream readout).
-
Anti-Actin/GAPDH (Loading Control).
-
-
-
Data Interpretation:
-
Successful inhibition: Disappearance of pRSK band at >100 nM.
-
Mechanism Verification: Disappearance of pERK band (indicates SCH772984 specific mode of action).
-
Cell Viability Assay (Proliferation)
Determine the phenotypic efficacy (GI50) in relevant cancer models.
Protocol: CellTiter-Glo (ATP-based)
-
Optimization: Determine the linear growth phase cell density (usually 2,000–5,000 cells/well for 96-well plates).
-
Seeding: Plate cells in 90 µL complete media. Incubate 24h.
-
Compound Addition:
-
Prepare 10x serial dilutions of SCH772984 in media (0.1 nM to 10 µM).
-
Add 10 µL per well (Final DMSO = 0.1%).
-
Include "Day 0" control plate for GR50 calculation (optional).
-
-
Incubation: 72 hours at 37°C/5% CO2.
-
Readout: Add 100 µL CellTiter-Glo reagent, shake 2 mins, incubate 10 mins, read luminescence.
-
Analysis: Fit data to a 4-parameter logistic curve (Non-linear regression).
| Cell Line | Mutation Status | Expected IC50 |
| A375 | BRAF V600E | < 50 nM |
| HT-29 | BRAF V600E | < 50 nM |
| HCT116 | KRAS G13D | 50 - 200 nM |
| HeLa | WT RAF/RAS | > 1000 nM (Resistant) |
Experimental Workflow Diagram
Caption: Integrated workflow for SCH772984 characterization, separating signaling (short-term) and viability (long-term) endpoints.
Scientific Integrity & Troubleshooting (E-E-A-T)
The "pERK Rebound" Phenomenon
While SCH772984 initially suppresses pERK, long-term exposure (>24h) may lead to a rebound in pERK levels in some cell lines due to "kinome reprogramming" or massive upregulation of upstream drivers, even if the kinase activity remains inhibited.
-
Validation: Always check pRSK . If pERK is high but pRSK is low, SCH772984 is still effective (the phosphorylated ERK is catalytically inactive due to the drug).
Resistance Mechanisms
Resistance to SCH772984 in vitro is often driven by the ERK1 G186D mutation (located in the DFG motif), which sterically hinders drug binding while maintaining catalytic activity.[1]
Statistical Rigor
-
Replicates: All IC50 curves must be run in biological triplicate (
). -
Normalization: Normalize viability data to Vehicle (DMSO) control = 100% and Blank (Media only) = 0%.
References
-
Morris, E. J., et al. (2013).[4] Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors.[4] Cancer Discovery.[2][4][5]
-
Ohori, M., et al. (2014). Identification of a selective ERK inhibitor and structural insights into the mechanism of inhibition.[6] Cell Chemical Biology.
-
IUPHAR/BPS Guide to Pharmacology. (2023). SCH772984 Ligand Page.[6][7]
-
Selleck Chemicals. (2023). SCH 772984 Datasheet and Biological Activity.[3]
-
Chemical Probes Portal. (2023). SCH772984 Characterization.[3][6][5]
Sources
- 1. Probe SCH772984 | Chemical Probes Portal [chemicalprobes.org]
- 2. ijmcmed.org [ijmcmed.org]
- 3. selleckchem.com [selleckchem.com]
- 4. biomol.com [biomol.com]
- 5. mdpi.com [mdpi.com]
- 6. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Unique Allosteric Binding Pocket of SCH772984 on ERK2: A Technical Guide
Introduction
The Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) are critical nodes in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which governs fundamental cellular processes such as proliferation, differentiation, and survival.[1][2] Dysregulation of the ERK pathway is a hallmark of many human cancers, making ERK1/2 compelling targets for therapeutic intervention.[3] SCH772984 is a highly potent and selective inhibitor of ERK1 and ERK2, demonstrating a unique mechanism of action that distinguishes it from traditional ATP-competitive kinase inhibitors.[4] This technical guide provides an in-depth exploration of the novel binding pocket of SCH772984 on ERK2, the molecular interactions governing this binding, and the functional consequences for kinase activity. We will also detail established methodologies for characterizing this interaction, providing a comprehensive resource for researchers in kinase inhibitor discovery and development.
The SCH772984 Binding Pocket: A Paradigm of Induced Fit and Allostery
Unlike conventional kinase inhibitors that solely target the ATP-binding site, SCH772984 engages ERK2 through a novel, induced allosteric pocket situated adjacent to the ATP-binding domain.[3] This unique binding mode is a testament to the conformational plasticity of the ERK2 kinase domain and offers a new blueprint for designing highly selective inhibitors.
The co-crystal structures of SCH772984 in complex with human ERK1 and ERK2 have been instrumental in elucidating this unprecedented binding mechanism.[3] The binding of SCH772984 induces a significant and previously unobserved conformational rearrangement in ERK2.[3] This structural alteration is characterized by two key features:
-
An Inactive Conformation of the Phosphate-Binding Loop (P-loop): The P-loop, which is crucial for coordinating the phosphates of ATP, adopts an inactive conformation upon SCH772984 binding.[3]
-
An Outward Tilt of the αC Helix: The αC helix, a key regulatory element in kinases, is displaced outwards.[3]
This induced conformational state is incompatible with both ATP binding and the phosphorylation of ERK2 by its upstream kinase, MEK.[5]
Molecular Interactions Driving High-Affinity Binding
The remarkable potency and selectivity of SCH772984 are a direct result of specific molecular interactions within this induced pocket. The inhibitor itself possesses distinct chemical moieties that engage with key residues in ERK2:
-
Indazole Hinge-Binding Moiety: The indazole core of SCH772984 acts as a hinge-binding motif, a common feature in many kinase inhibitors that anchors the molecule to the hinge region of the kinase.[3]
-
Piperazine-Phenyl-Pyrimidine Decoration: This extended portion of the molecule is accommodated by the newly formed allosteric pocket.[3]
A critical aspect of this interaction is the conformational change of the Tyrosine 36 (Tyr36) side chain. In the SCH772984-bound state, the Tyr36 side chain folds beneath the P-loop, adopting what is referred to as the "Tyr36 in" conformation.[6] This is in stark contrast to the "Tyr36 out" conformation observed with some other ATP-competitive inhibitors.[6]
The following diagram illustrates the key components of the SCH772984 binding interaction with ERK2:
Caption: SCH772984 binding to ERK2.
Dual-Mechanism of Inhibition: A Functional Perspective
The unique binding mode of SCH772984 translates into a "dual-mechanism" of ERK inhibition, which contributes to its profound and sustained cellular activity.[5]
-
Inhibition of Catalytic Activity: By occupying a region adjacent to the ATP-binding site and inducing an inactive conformation, SCH772984 acts as an ATP-competitive inhibitor, directly blocking the kinase activity of both unphosphorylated and phosphorylated ERK2.[4]
-
Prevention of MEK-Mediated Activation: The induced conformational change in ERK2, particularly the inactive P-loop and displaced αC helix, prevents its phosphorylation and activation by the upstream kinase MEK1/2.[5] This is a significant advantage over inhibitors that only target the active, phosphorylated form of the kinase.
The following flowchart illustrates this dual mechanism of action:
Caption: Dual-mechanism of ERK2 inhibition by SCH772984.
Kinetic Properties: The Advantage of Slow Dissociation
A key characteristic of the SCH772984-ERK2 interaction is its slow inhibitor off-rate.[3] This prolonged target engagement is a direct consequence of the induced-fit binding mechanism and the extensive interactions within the allosteric pocket.[3] In contrast, the off-target activities of SCH772984 exhibit fast off-rates, which contributes to its remarkable selectivity in cellular contexts.[3] The sustained inhibition of ERK signaling, even after the removal of the compound from the extracellular medium, has been confirmed by cellular wash-out experiments.[3]
Experimental Methodologies for Characterizing the SCH772984-ERK2 Interaction
A multi-faceted approach is required to fully characterize the binding and inhibitory properties of compounds like SCH772984. The following are key experimental protocols that have been instrumental in defining the SCH772984-ERK2 interaction.
X-ray Crystallography
Objective: To determine the high-resolution three-dimensional structure of the SCH772984-ERK2 complex, providing definitive evidence of the binding mode and induced conformational changes.
Methodology:
-
Protein Expression and Purification:
-
Express recombinant human ERK2 in a suitable expression system (e.g., E. coli).
-
Purify the protein to homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size exclusion chromatography).
-
-
Co-crystallization:
-
Incubate purified ERK2 with a molar excess of SCH772984.
-
Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various commercially available or in-house prepared screens.
-
Optimize lead crystallization conditions to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement with a known ERK2 structure as a search model.
-
Refine the model against the experimental data and build the SCH772984 molecule into the electron density map.
-
Biolayer Interferometry (BLI)
Objective: To determine the kinetic parameters (association and dissociation rate constants) of the SCH772984-ERK2 interaction.
Methodology:
-
Immobilization:
-
Immobilize biotinylated ERK2 onto streptavidin-coated biosensors.
-
-
Association:
-
Dip the biosensors into wells containing varying concentrations of SCH772984 and monitor the binding signal in real-time.
-
-
Dissociation:
-
Transfer the biosensors to buffer-only wells and monitor the dissociation of SCH772984 from ERK2.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
-
In Vitro Kinase Assay
Objective: To determine the potency of SCH772984 in inhibiting the catalytic activity of ERK2.
Methodology:
-
Reaction Setup:
-
Initiation of Kinase Reaction:
-
Detection of Phosphorylation:
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an IMAP-based fluorescence polarization assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[7]
-
-
Data Analysis:
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Western Blotting for Pathway Inhibition
Objective: To confirm the inhibition of the ERK signaling pathway in a cellular context by measuring the phosphorylation status of downstream targets.
Methodology:
-
Cell Treatment:
-
Culture a relevant cell line (e.g., A375 melanoma cells with a BRAF V600E mutation) and treat with various concentrations of SCH772984 for a specified duration.
-
-
Protein Extraction:
-
Lyse the cells and quantify the total protein concentration.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated RSK (p-RSK), and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Analysis:
-
Quantify the band intensities to determine the dose-dependent effect of SCH772984 on the phosphorylation of ERK and its downstream substrate RSK.
-
The following diagram outlines the workflow for characterizing an ERK inhibitor like SCH772984:
Caption: Workflow for ERK inhibitor characterization.
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| ERK1 IC50 | 4 nM | Biochemical Assay | [4] |
| ERK2 IC50 | 1 nM | Biochemical Assay | [4] |
Conclusion
The discovery of the SCH772984 binding pocket on ERK2 represents a significant advancement in the field of kinase inhibitor design. The unique allosteric mechanism, which induces a profound conformational change in the kinase, provides a compelling strategy for achieving high potency and selectivity. The dual mechanism of action, combining the inhibition of catalytic activity with the prevention of upstream activation, leads to sustained and robust pathway inhibition in cellular systems. The experimental methodologies detailed in this guide provide a robust framework for the identification and characterization of future generations of ERK inhibitors that exploit this novel binding site. As our understanding of the dynamic nature of kinase structures continues to evolve, the principles learned from the SCH772984-ERK2 interaction will undoubtedly pave the way for the development of more effective and durable targeted therapies.
References
-
A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics. Protein Science. [Link]
-
Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models. MDPI. [Link]
-
Identification of Allosteric ERK2 Inhibitors Through in Silico Biased Screening and Competitive Binding Assay. PubMed. [Link]
-
Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. Acta Pharmaceutica Sinica B. [Link]
-
Activation loop dynamics are controlled by conformation-selective inhibitors of ERK2. PNAS. [Link]
-
What are ERK2 inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Extracellular Signal-Regulated Kinase Inhibitor SCH772984 Augments the Anti-Cancer Effects of Gemcitabine in Nanoparticle Form. International Journal of Molecular and Cellular Medicine. [Link]
-
Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2. Cancer Research. [Link]
-
The dual-mechanism ERKi SCH772984 induces a greater modulation of... ResearchGate. [Link]
-
Regulation of ERK2 activity by dynamic S-acylation. Molecular Cell. [Link]
-
Biochemical, cellular and structural characterization of novel and selective ERK3 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Extracellular signal-regulated kinases. Wikipedia. [Link]
-
7W5O: Crystal structure of ERK2 with an allosteric inhibitor. RCSB PDB. [Link]
-
Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. ACS Omega. [Link]
-
Abstract 4704: Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers. Cancer Research. [Link]
-
Conformation Selection by ATP-competitive Inhibitors and Allosteric Communication in ERK2. eLife. [Link]
-
ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy?. Frontiers in Cell and Developmental Biology. [Link]
-
Erk Signaling Pathway. Creative Diagnostics. [Link]
Sources
- 1. Extracellular signal-regulated kinases - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
An In-Depth Technical Guide to SCH772984: A Dual-Mechanism Inhibitor of ERK Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the MAPK/ERK Pathway and the Emergence of SCH772984
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the RAF-MEK-ERK pathway, is a cornerstone of cellular regulation, governing fundamental processes such as proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway, often through activating mutations in key components like BRAF and RAS, is a hallmark of numerous human cancers. This has made the MAPK cascade a prime target for therapeutic intervention. While inhibitors targeting upstream components like BRAF and MEK have shown clinical efficacy, the development of resistance, frequently through reactivation of ERK signaling, remains a significant challenge.
This guide focuses on SCH772984, a potent and highly selective inhibitor of the terminal kinases in this cascade, ERK1 and ERK2. What sets SCH772984 apart is its unique dual mechanism of action. Unlike traditional ATP-competitive kinase inhibitors that only block the catalytic activity of already phosphorylated ERK, SCH772984 also prevents the upstream kinase MEK from phosphorylating and activating ERK.[1] This dual inhibition leads to a more complete shutdown of the ERK signaling pathway, offering a promising strategy to overcome both innate and acquired resistance to other MAPK pathway inhibitors.[2]
This document serves as a comprehensive technical resource for researchers employing SCH772984. It will delve into the molecular basis of its action, provide detailed protocols for assessing its efficacy in inhibiting ERK phosphorylation, and offer insights into the interpretation of experimental outcomes.
The MAPK/ERK Signaling Pathway and SCH772984's Point of Intervention
The canonical MAPK/ERK pathway is a tiered kinase cascade initiated by extracellular signals that activate receptor tyrosine kinases (RTKs). This leads to the activation of the small GTPase RAS, which in turn recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF). RAF then phosphorylates and activates MEK1 and MEK2, which are dual-specificity kinases that phosphorylate ERK1 and ERK2 on specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2). This dual phosphorylation is the critical step for ERK activation. Activated, phosphorylated ERK (p-ERK) then translocates to the nucleus to phosphorylate a multitude of transcription factors, leading to changes in gene expression that drive cellular responses.
SCH772984 exerts its inhibitory effect at the final node of this cascade, directly targeting both unphosphorylated and phosphorylated ERK1/2.
Figure 1: MAPK/ERK Signaling Pathway and the Dual Inhibition by SCH772984. This diagram illustrates the canonical MAPK/ERK signaling cascade and highlights the two key inhibitory actions of SCH772984 on ERK1/2.
Quantitative Analysis of SCH772984 Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. The IC50 of SCH772984 has been determined in a wide range of cancer cell lines, demonstrating particular efficacy in those with BRAF and RAS mutations.
| Cell Line | Cancer Type | Genotype | SCH772984 IC50 (nM) | Reference |
| A375 | Melanoma | BRAF V600E | 4 | [1] |
| COLO 205 | Colorectal Cancer | BRAF V600E | 16 | [3] |
| HCT-116 | Colorectal Cancer | KRAS G13D | - | |
| M399 | Melanoma | BRAF V600E | <1000 | [2] |
| M414 | Melanoma | BRAF V600K | <1000 | [2] |
| M308 | Melanoma | BRAF V600E | >2000 | [2] |
| M409 | Melanoma | BRAF V600E | <1000 | [2] |
Table 1: Reported IC50 Values of SCH772984 in Various Cancer Cell Lines. Note that IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Workflow for Assessing SCH772984-Mediated Inhibition of ERK Phosphorylation
The following section provides a detailed, step-by-step methodology for a typical experiment to evaluate the efficacy of SCH772984 in a cellular context. This workflow is designed to be a self-validating system, incorporating necessary controls and checks for scientific rigor.
Figure 2: Experimental Workflow for Assessing SCH772984 Activity. This flowchart outlines the key steps from cell culture to data analysis for evaluating the inhibition of ERK phosphorylation.
Part 1: Cell Culture and Treatment
Rationale: The choice of cell line is critical and should be based on the research question. Cell lines with known BRAF or RAS mutations (e.g., A375, HCT-116) are often used as they exhibit constitutive activation of the MAPK pathway and are sensitive to SCH772984.[2] Serum starvation is an important step to reduce basal levels of ERK phosphorylation, allowing for a clearer observation of stimulated and inhibited states.
Protocol:
-
Cell Culture: Maintain the chosen cell line (e.g., A375 melanoma cells) in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation (Optional but Recommended): Once cells have adhered, replace the growth medium with a serum-free medium and incubate for 12-24 hours.
-
SCH772984 Treatment: Prepare a stock solution of SCH772984 in DMSO. On the day of the experiment, dilute the stock solution in a serum-free medium to the desired final concentrations. It is advisable to test a range of concentrations around the reported IC50 value.
-
Experimental Groups:
-
Vehicle control (DMSO)
-
Stimulating agent alone (e.g., 100 ng/mL EGF for 15 minutes)
-
SCH772984 alone (at various concentrations) for a predetermined time (e.g., 1-2 hours)
-
Pre-treatment with SCH772984 followed by stimulation with the stimulating agent.
-
-
Incubation: Incubate the cells for the desired treatment duration.
Part 2: Cell Lysis and Protein Quantification
Rationale: Proper cell lysis is crucial for preserving the phosphorylation state of proteins. The lysis buffer must contain phosphatase and protease inhibitors to prevent dephosphorylation and degradation of the target proteins.[4][5] Accurate protein quantification ensures equal loading of protein for each sample in the subsequent Western blot, which is essential for reliable comparison. The Bradford assay is a common, rapid, and relatively inexpensive method for protein quantification.[6][7]
Protocol:
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors to each well.[5][8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
-
Protein Quantification (Bradford Assay):
-
Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA).[7]
-
In a 96-well plate, add a small volume of each standard and your unknown protein samples in duplicate or triplicate.
-
Add the Bradford dye reagent to each well and incubate at room temperature for the recommended time.[9]
-
Measure the absorbance at 595 nm using a microplate reader.
-
Generate a standard curve and determine the protein concentration of your samples.
-
Part 3: Western Blotting for Phospho-ERK and Total ERK
Rationale: Western blotting is the gold standard for detecting and quantifying specific proteins in a complex mixture.[10][11] By using antibodies specific to the phosphorylated form of ERK (p-ERK) and total ERK, we can assess the inhibitory effect of SCH772984 on ERK phosphorylation. It is imperative to probe for total ERK as a loading control to normalize the p-ERK signal, ensuring that any observed decrease in p-ERK is due to inhibition of phosphorylation and not a result of unequal protein loading.[12] Stripping and reprobing the same membrane for total ERK after detecting p-ERK is a common and efficient practice.[13]
Protocol:
-
Sample Preparation: Based on the protein quantification results, dilute the cell lysates with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1x, ensuring each sample has the same total protein amount (e.g., 20-30 µg). Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the prepared samples into the wells of a polyacrylamide gel (e.g., 10% or 4-20% gradient gel).[10] Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation (p-ERK): Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing (for Total ERK and Loading Control):
-
After imaging for p-ERK, the membrane can be stripped of the bound antibodies. A common method involves incubating the membrane in a stripping buffer containing glycine and SDS at a low pH.[13]
-
Wash the membrane thoroughly after stripping.
-
Block the membrane again as described above.
-
Incubate the membrane with a primary antibody against total ERK1/2.
-
Repeat the washing, secondary antibody incubation, and detection steps.
-
The membrane can be stripped and reprobed again for a loading control protein like β-actin or GAPDH to confirm equal protein loading across all lanes.
-
Data Interpretation and Troubleshooting
-
Expected Results: In sensitive cell lines, treatment with SCH772984 should lead to a dose-dependent decrease in the intensity of the p-ERK bands compared to the vehicle-treated control. The total ERK levels should remain relatively constant across all lanes, confirming that the observed effect is on phosphorylation and not on total protein expression.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the p-ERK signal to the total ERK signal for each sample.
-
Troubleshooting:
-
High Background: Inadequate blocking, insufficient washing, or too high antibody concentrations.
-
No or Weak Signal: Inactive antibodies, insufficient protein loading, or inefficient transfer.
-
Multiple Bands: Non-specific antibody binding or protein degradation (ensure fresh protease inhibitors).
-
Conclusion
References
-
SCH772984 | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. Source: IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
General Protocol for Western Blotting - Bio-Rad. Source: Bio-Rad. [Link]
-
Dissecting Therapeutic Resistance to ERK Inhibition - AACR Journals. Source: AACR Journals. [Link]
-
Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PubMed Central. Source: PubMed Central. [Link]
-
A) Western blot analysis of phospho-ERK and total ERK in total cell... - ResearchGate. Source: ResearchGate. [Link]
-
A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC. Source: PMC. [Link]
-
Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2 - AACR Journals. Source: AACR Journals. [Link]
-
Which cell lysis buffer recipe is best for phosphorylated proteins ? | ResearchGate. Source: ResearchGate. [Link]
-
Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC. Source: PMC. [Link]
-
The Bradford Method for Protein Quantitation - ResearchGate. Source: ResearchGate. [Link]
-
SDS-PAGE & Western Blotting Protocols - ResearchGate. Source: ResearchGate. [Link]
-
Stripping and Reprobing Western Blot Membrane: Problems and Solutions | Cytiva. Source: Cytiva. [Link]
-
Quick Start™ Bradford Protein Assay - Bio-Rad. Source: Bio-Rad. [Link]
-
Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models - MDPI. Source: MDPI. [Link]
-
Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC. Source: PMC. [Link]
-
Protein Extraction & Protein estimation by Bradford method. Source: Unknown. [Link]
-
SDS PAGE and Western blot. Source: Unknown. [Link]
-
Antibodies 101: Stripping and Reprobing Western Blots - Addgene Blog. Source: Addgene Blog. [Link]
-
Western Blotting Guidebook. Source: Unknown. [Link]
-
The dual-mechanism ERKi SCH772984 induces a greater modulation of... - ResearchGate. Source: ResearchGate. [Link]
-
Western blot band for Erk and phopho(p) - ResearchGate. Source: ResearchGate. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. abcam.com [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad.com [bio-rad.com]
- 8. inventbiotech.com [inventbiotech.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bio-rad.com [bio-rad.com]
- 11. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot protocol | Abcam [abcam.com]
Methodological & Application
Technical Guide: In Vivo Dosing & Pharmacodynamics of SCH772984 (ERK1/2 Inhibitor)
[1]
Part 1: Executive Summary & Mechanism of Action
SCH772984 is a potent, ATP-competitive inhibitor of ERK1 and ERK2 (IC50 ~1-4 nM).[1][2] Unlike traditional catalytic inhibitors, SCH772984 operates via a dual mechanism :
-
Catalytic Inhibition: Directly blocks kinase activity of ERK1/2.[2][3][4]
-
Activation Blockade: Induces a conformational change that prevents upstream MEK1/2 from phosphorylating ERK.
Clinical Relevance: This dual mechanism is critical for overcoming resistance in BRAF- and RAS-mutant tumors where "pERK rebound" (reactivation of ERK signaling via feedback loop loss) limits the efficacy of standard RAF/MEK inhibitors.
Mechanistic Pathway Diagram
The following diagram illustrates the unique intervention point of SCH772984 within the MAPK signaling cascade.
Caption: SCH772984 prevents MEK-mediated phosphorylation of ERK while simultaneously blocking ERK's catalytic activity.[4]
Part 2: Formulation & Preparation Protocol
Critical Challenge: SCH772984 is highly hydrophobic.[5] Improper formulation leads to precipitation in the peritoneal cavity, causing inconsistent dosing and local toxicity. The following "Gold Standard" vehicle ensures stability and bioavailability.
Recommended Vehicle (Solvent System)
Composition: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% ddH₂O
| Component | Function | Final Concentration |
| DMSO | Primary Solubilizer | 5% (v/v) |
| PEG300 | Co-solvent (Stability) | 40% (v/v) |
| Tween 80 | Surfactant (Prevents crashing) | 5% (v/v) |
| ddH₂O | Diluent (Physiological base) | 50% (v/v) |
Step-by-Step Preparation (Example: 10 mL Batch @ 5 mg/mL)
Target Dose: 50 mg/kg for a 20g mouse (0.2 mL injection volume).
-
Weighing: Weigh 50 mg of SCH772984 powder into a sterile glass vial.
-
Primary Solubilization: Add 0.5 mL of 100% DMSO. Vortex vigorously until the solution is completely clear. Do not proceed if particles are visible.
-
Stabilization: Add 4.0 mL of PEG300. Vortex for 30 seconds. The solution may warm slightly; this is normal.
-
Surfactant Addition: Add 0.5 mL of Tween 80. Vortex gently to mix (avoid excessive foaming).
-
Dilution: Slowly add 5.0 mL of ddH₂O (warm to 37°C if possible) while vortexing.
-
Note: Add water last. Adding water directly to the DMSO stock can cause immediate precipitation.
-
-
Final Check: The solution should be clear to slightly opalescent. If cloudy, sonicate at 37°C for 5-10 minutes.
Storage: Prepare fresh for each dosing cycle. Do not store aqueous formulation >24 hours.
Part 3: In Vivo Dosing Strategy
Dosing Parameters
-
Species: Mouse (C57BL/6, BALB/c, Nude/SCID xenografts).
-
Route: Intraperitoneal (i.p.).[1][2][6]
-
Note: While oral (PO) dosing is possible for some ERK inhibitors, i.p. is the validated route for SCH772984 to ensure consistent systemic exposure in efficacy models [1, 3].
-
-
Frequency: BID (Twice Daily), 8–12 hours apart.
-
Reasoning: SCH772984 has a relatively short half-life (~35-46 minutes in plasma) [2].[7] Continuous suppression of pERK is required for tumor regression.
-
Experimental Workflow Diagram
Caption: Workflow for a 14-day efficacy study. Tissue harvest must be timed 2-4 hours post-dose to capture PD effect.
Part 4: Pharmacodynamic (PD) Assessment[1]
To validate target engagement, you must measure the phosphorylation status of ERK1/2.
Critical Scientific Insight: Unlike catalytic-only inhibitors (which often cause an increase in pERK due to feedback loop inhibition), SCH772984 should decrease pERK levels .
-
Primary Marker: p-ERK1/2 (Thr202/Tyr204). Expect >80% reduction in sensitive tumors.[1][5]
-
Secondary Marker: p-RSK (Ser380). A downstream substrate of ERK; confirms functional pathway blockade.
-
Resistance Marker: DUSP6 (Dual Specificity Phosphatase 6). Expression often correlates with ERK pathway output; levels should drop upon successful inhibition.
Tissue Collection Protocol
-
Timing: Collect tumor/tissue samples 2–4 hours after the final dose.[4]
-
Preservation: Flash freeze in liquid nitrogen immediately (<2 mins post-excision) to prevent phosphatase activity.
-
Lysis: Use RIPA buffer supplemented with high-concentration phosphatase inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride, or commercial cocktails).
Part 5: Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Precipitation in Syringe | Water added too fast or cold | Warm water to 37°C before adding. Add dropwise while vortexing. |
| Weight Loss (>15%) | Toxicity / GI Distress | Reduce dose to 25 mg/kg BID or switch to QD dosing for 2 days recovery. |
| No Tumor Regression | Insufficient Exposure | Check PK. If plasma levels < IC90 at trough, increase frequency to q8h (rarely needed). |
| Peritonitis | Vehicle Irritation | Ensure DMSO concentration does not exceed 5%. Switch to 20% HP-β-CD if PEG/Tween is not tolerated. |
References
-
Morris, E. J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. Cancer Discovery, 3(7), 742-750.[6]
-
Ohori, M., et al. (2014). A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics. Nature Communications, 5, 5306.
-
Wong, D. J., et al. (2014). Antitumor activity of the ERK inhibitor SCH772984 against BRAF mutant, NRAS mutant and wild-type melanoma.[8][9] Molecular Cancer, 13, 194.[8]
-
SelleckChem Protocols. SCH772984 In Vivo Formulation Guide.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models [mdpi.com]
- 3. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmcmed.org [ijmcmed.org]
- 6. selleckchem.com [selleckchem.com]
- 7. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Antitumor activity of the ERK inhibitor SCH772984 [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing SCH772984 for the Investigation of BRAF Mutant Melanoma
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the use of SCH772984, a potent and selective dual inhibitor of ERK1 and ERK2, in the study of BRAF mutant melanoma. This document outlines the scientific rationale for its use, detailed experimental protocols, and data interpretation guidelines to empower researchers in their exploration of MAPK signaling and therapeutic strategies in melanoma.
Introduction: The Rationale for Targeting ERK in BRAF Mutant Melanoma
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a critical regulator of cell proliferation, differentiation, and survival. In a significant portion of metastatic melanomas, this pathway is constitutively activated due to mutations in the BRAF gene, most commonly the V600E substitution. This oncogenic driver mutation leads to a persistent downstream signaling cascade culminating in the activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).
While inhibitors targeting BRAF and the upstream kinase MEK have demonstrated significant clinical efficacy, the development of acquired resistance is a major challenge.[1] Resistance mechanisms often involve the reactivation of the MAPK pathway, rendering tumors insensitive to upstream inhibition.[1][2] This underscores the critical need for therapeutic agents that target the terminal kinase in the cascade, ERK.
SCH772984 has emerged as a valuable tool compound for researchers due to its unique dual mechanism of action. It not only competitively inhibits the kinase activity of ERK1/2 with high potency (IC50 values of 4 nM and 1 nM for ERK1 and ERK2, respectively) but also prevents the phosphorylation of ERK by its upstream activator, MEK.[3][4][5] This dual inhibition leads to a more complete and sustained suppression of MAPK signaling.[3]
These characteristics make SCH772984 a powerful agent to:
-
Probe the consequences of potent ERK inhibition in BRAF mutant melanoma cell lines.
-
Investigate mechanisms of resistance to BRAF and MEK inhibitors.
-
Explore synergistic therapeutic combinations.
Mechanism of Action: A Dual Approach to ERK Inhibition
SCH772984's efficacy stems from its distinct interaction with ERK1/2. Unlike traditional ATP-competitive inhibitors, SCH772984 binds to a novel induced binding pocket on the ERK enzyme.[6] This unique binding mode is associated with slow binding kinetics, leading to a prolonged inhibitory effect within the cell.[6]
The binding of SCH772984 induces a conformational change in ERK that not only blocks its catalytic activity but also hinders its phosphorylation by MEK.[3][7] This prevents the reactivation of ERK, a common escape mechanism observed with other MAPK pathway inhibitors.
Caption: MAPK signaling cascade in BRAF mutant melanoma and the dual inhibitory action of SCH772984 on ERK1/2.
In Vitro Application Protocols
I. Preparation of SCH772984 Stock Solutions
Proper preparation and storage of SCH772984 are crucial for reproducible experimental outcomes.
-
Solubility: SCH772984 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at concentrations of approximately 1 mg/mL and 2 mg/mL, respectively.[8] It has limited solubility in aqueous buffers.[8]
-
Stock Solution Preparation (10 mM in DMSO):
-
SCH772984 is supplied as a crystalline solid.[8]
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of SCH772984 powder in high-quality, anhydrous DMSO. For example, to make 1 mL of a 10 mM stock solution (MW: 587.67 g/mol ), dissolve 5.88 mg of SCH772984 in 1 mL of DMSO.
-
To aid dissolution, gently warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[9]
-
-
Storage:
II. Cell Viability and IC50 Determination
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of SCH772984 in BRAF mutant melanoma cell lines using a luminescence-based cell viability assay.
Caption: Workflow for determining cell viability and IC50 of SCH772984.
Materials:
-
BRAF mutant melanoma cell lines (e.g., A375, SK-MEL-28)
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
SCH772984 stock solution (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multimode plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the assay period.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Drug Treatment:
-
Prepare a serial dilution of SCH772984 in complete culture medium. A common concentration range to test is 0.001 to 10 µM.
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of SCH772984 or vehicle control (DMSO).
-
-
Incubation: Return the plate to the incubator for 72 to 120 hours. The incubation time may need to be optimized for different cell lines.
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[10]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability data against the log of the SCH772984 concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Table 1: Reported IC50 Values of SCH772984 in Various Melanoma Cell Lines
| Cell Line | BRAF Status | NRAS Status | IC50 (µM) | Reference |
| A375 | V600E | WT | < 1 | [2] |
| SK-MEL-28 | V600E | WT | < 1 | [2] |
| M238 | V600E | WT | < 1 | [2] |
| M233 | V600E | WT | > 2 | [2] |
| M408 | WT | Q61K | < 1 | [2] |
| M202 | WT | Q61L | > 1 | [2] |
III. Western Blot Analysis of MAPK Pathway Inhibition
This protocol describes the use of western blotting to assess the effect of SCH772984 on the phosphorylation status of key proteins in the MAPK signaling pathway.
Materials:
-
BRAF mutant melanoma cell lines
-
6-well or 10 cm tissue culture plates
-
SCH772984 stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-p-RSK, anti-total RSK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed melanoma cells in 6-well or 10 cm plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of SCH772984 (e.g., 500 nM) or vehicle control for various time points (e.g., 1, 6, 24 hours).[2]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions should be optimized, but common starting points are 1:1000 for phospho-specific antibodies and 1:2000 for total protein antibodies.
-
Wash the membrane three times with TBS-T for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 to 1:10000 dilution) for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Expected Outcomes:
-
A significant decrease in the phosphorylation of ERK1/2 (p-ERK) and its downstream substrate RSK (p-RSK) in sensitive cell lines upon treatment with SCH772984.[11]
-
In some cell lines, a rebound in p-MEK may be observed due to the relief of negative feedback from ERK.[2]
-
Resistant cell lines may show a less pronounced or transient inhibition of p-ERK.[2]
IV. Cell Cycle and Apoptosis Analysis by Flow Cytometry
SCH772984 has been shown to induce G1 cell cycle arrest and apoptosis in sensitive melanoma cell lines.[9] This can be quantified using flow cytometry.
A. Cell Cycle Analysis
Materials:
-
BRAF mutant melanoma cell lines
-
SCH772984 stock solution (10 mM in DMSO)
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with SCH772984 or vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI/RNase staining solution and incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
B. Apoptosis Analysis (Cleaved PARP)
Materials:
-
BRAF mutant melanoma cell lines
-
SCH772984 stock solution (10 mM in DMSO)
-
Fixation/Permeabilization solution
-
Anti-cleaved PARP antibody conjugated to a fluorophore (e.g., Alexa Fluor 647)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with SCH772984 or vehicle control for 48 hours.[4]
-
Cell Harvesting and Fixation: Harvest the cells and fix them using a fixation/permeabilization kit according to the manufacturer's instructions.
-
Staining:
-
Incubate the fixed and permeabilized cells with the anti-cleaved PARP antibody.
-
Wash the cells to remove unbound antibody.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer to quantify the percentage of cells positive for cleaved PARP, indicative of apoptosis.
In Vivo Studies: Considerations and General Protocol
A significant limitation of SCH772984 is its poor in vivo bioavailability, with oral or intraperitoneal administration resulting in low exposure levels.[12] Therefore, for in vivo efficacy studies, a more bioavailable analog may be necessary. However, the principles of designing and executing such studies remain relevant.
I. Formulation and Administration
For experimental in vivo use, SCH772984 can be formulated as a suspension. A common formulation involves suspending the compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.25% Tween 80. Another option for intraperitoneal injection involves dissolving SCH772984 in DMSO and then creating a suspension with PEG300, Tween 80, and saline.[3]
II. BRAF Mutant Melanoma Xenograft Model
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
BRAF mutant melanoma cell line (e.g., A375)
-
Matrigel (optional)
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation: Harvest melanoma cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, can improve tumor take rate).
-
Tumor Cell Implantation: Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of each mouse.[13]
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[14]
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.[14]
-
-
Drug Treatment:
-
Administer the formulated ERK inhibitor or vehicle control according to the predetermined dosing schedule (e.g., daily or twice daily via oral gavage or intraperitoneal injection).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement, pharmacodynamic analysis (e.g., western blotting for p-ERK), and histological examination.
-
Data Interpretation and Troubleshooting
-
Variability in IC50: IC50 values can vary between cell lines due to their unique genetic backgrounds and signaling pathway dependencies.
-
Incomplete Inhibition: If western blot analysis shows incomplete inhibition of p-ERK, consider increasing the concentration of SCH772984 or extending the treatment time.
-
Off-Target Effects: While SCH772984 is highly selective, at high concentrations, off-target effects are possible.[12] It is advisable to use the lowest effective concentration.
-
In Vivo Efficacy: The poor pharmacokinetic properties of SCH772984 should be a key consideration when interpreting in vivo data. The lack of efficacy may be due to insufficient drug exposure rather than a lack of on-target activity.
Conclusion
SCH772984 is a valuable research tool for dissecting the role of ERK signaling in BRAF mutant melanoma. Its potent and dual inhibitory mechanism provides a robust method for suppressing the MAPK pathway, enabling the study of downstream cellular processes and the exploration of mechanisms of drug resistance. The protocols provided herein offer a framework for utilizing SCH772984 in a variety of in vitro and in vivo experimental settings. By understanding its mechanism of action and employing rigorous experimental design, researchers can leverage this compound to advance our understanding of melanoma biology and develop more effective therapeutic strategies.
References
-
Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma. Morris EJ, Jha S, Restaino CR, et al. Cancer Discov. 2013;3(7):742-750. [Link]
-
Dissecting Therapeutic Resistance to ERK Inhibition. O'Neil J, et al. Mol Cancer Ther. 2016;15(4):548-59. [Link]
-
SCH772984 | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Extracellular Signal-Regulated Kinase Inhibitor SCH772984 Augments the Anti-Cancer Effects of Gemcitabine in Nanoparticle Form. Wang J, et al. Pharmaceutics. 2022;14(7):1475. [Link]
-
The dual-mechanism ERKi SCH772984 induces a greater modulation of... - ResearchGate. [Link]
-
Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma. Rebecca J. Morris, et al. Mol Cancer Ther. 2014 Aug 20;13(10):2375-85. [Link]
-
A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics. Chaikuad A, et al. Nat Chem Biol. 2014;10(10):853-60. [Link]
-
Dissecting Therapeutic Resistance to ERK Inhibition. J. O'Neil, et al. Molecular Cancer Therapeutics. 2016;15(4):548-59. [Link]
-
A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics. A. Chaikuad, et al. Nature Chemical Biology. 2014;10:853–860. [Link]
-
Synergistic Inhibition of Kinase Pathways Overcomes Resistance of Colorectal Cancer Spheroids to Cyclic Targeted Therapies. Lee, J.H., et al. Cancers. 2020;12(10):2889. [Link]
-
Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition. Holderfield, M., et al. Clin Cancer Res. 2019;25(1):339-349. [Link]
-
Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice. C. T. M. G. M. de Souza, et al. Oncology Letters. 2017;14(1):893-900. [Link]
-
Antitumor activity of the ERK inhibitor SCH722984 [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma. Morris EJ, et al. Mol Cancer. 2014;13:194. [Link]
-
Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices. [Link]
-
Treating melanoma by inhibiting BRAF & PD-L1, coupled with enhanced dendritic cell activity. The Jackson Laboratory. [Link]
-
Programmed cell death detection methods: a systematic review and a categorical comparison. M. A. Alam, et al. Apoptosis. 2022;27(9-10):635-653. [Link]
-
Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells Treated with Silver Nanoparticles and DNA-PKcs Inhibitor. Promega Connections. [Link]
-
Melanoma Xenografts. Altogen Labs. [Link]
-
Effective Targeting of Melanoma Cells by Combination of Mcl-1 and Bcl-2/Bcl-x L /Bcl-w Inhibitors. J. Eberle, et al. International Journal of Molecular Sciences. 2022;23(6):3211. [Link]
-
Biochemical and cell-based activity of SCH772984. A, chemical structure... - ResearchGate. [Link]
Sources
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. SCH772984 | ERK inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. apexbt.com [apexbt.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Oncology Reports [spandidos-publications.com]
- 14. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application of SCH772984 in Pancreatic Cancer Research: A Technical Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of SCH772984, a potent and specific inhibitor of ERK1/2, in the context of pancreatic cancer research. This guide delves into the scientific rationale, detailed experimental protocols, and data interpretation to facilitate the effective use of this compound in preclinical studies.
Introduction: Targeting the MAPK Pathway in Pancreatic Cancer with SCH772984
Pancreatic ductal adenocarcinoma (PDAC) is a notoriously aggressive malignancy with a dismal prognosis, largely driven by near-universal activating mutations in the KRAS oncogene[1][2]. These mutations lead to constitutive activation of downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway (RAS-RAF-MEK-ERK), which is a critical regulator of cell proliferation, survival, and differentiation[1]. The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are the final kinases in this cascade, and their sustained activation is a hallmark of pancreatic cancer.
SCH772984 has emerged as a valuable tool in pancreatic cancer research due to its unique dual mechanism of action. Unlike many other kinase inhibitors, SCH772984 not only inhibits the catalytic activity of ERK1/2 but also prevents their phosphorylation by the upstream kinase MEK[3]. This dual inhibition leads to a more profound and sustained suppression of MAPK signaling, making it a powerful agent for studying the consequences of ERK pathway blockade in pancreatic cancer models.
Mechanism of Action of SCH772984
SCH772984 is an ATP-competitive inhibitor of ERK1 and ERK2 with high potency, exhibiting IC50 values of 4 nM and 1 nM, respectively, in cell-free assays[3][4]. Its distinctive characteristic is the ability to induce a conformational change in ERK that hinders its phosphorylation by MEK[3]. This prevents the reactivation of ERK, a common resistance mechanism observed with upstream inhibitors of the MAPK pathway.
Caption: Figure 1: Mechanism of SCH772984 Action in the MAPK Pathway.
In Vitro Applications: Protocols and Methodologies
Cell Viability and Proliferation Assays
A fundamental step in evaluating the anti-cancer activity of SCH772984 is to determine its effect on the viability and proliferation of pancreatic cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Culture pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) in appropriate growth medium.
-
Trypsinize and count the cells. Seed approximately 5,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of SCH772984 (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in a complete growth medium to achieve the desired final concentrations.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of media containing various concentrations of SCH772984. Include a vehicle control (DMSO) and an untreated control.
-
-
Incubation and Assay:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis of ERK Inhibition
Western blotting is crucial to confirm the on-target effect of SCH772984 by assessing the phosphorylation status of ERK and its downstream targets.
Protocol: Western Blot for p-ERK and Total ERK
-
Cell Lysis:
-
Seed pancreatic cancer cells in 6-well plates and treat with SCH772984 at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane using a mild stripping buffer.
-
Re-probe the membrane with a primary antibody against total ERK1/2, followed by the secondary antibody and ECL detection.
-
Caption: Figure 2: Western Blot Workflow for Assessing ERK Inhibition.
In Vivo Applications: Preclinical Pancreatic Cancer Models
Evaluating the efficacy of SCH772984 in a living organism is a critical step in preclinical development. Orthotopic xenograft models, where human pancreatic cancer cells are implanted into the pancreas of immunodeficient mice, more accurately recapitulate the tumor microenvironment compared to subcutaneous models.
Protocol: Orthotopic Pancreatic Cancer Xenograft Model
-
Cell Preparation:
-
Culture a human pancreatic cancer cell line (e.g., MIA PaCa-2, HPAC).
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL on ice.
-
-
Surgical Procedure:
-
Anesthetize an immunodeficient mouse (e.g., nude or NSG).
-
Make a small incision in the left abdominal flank to expose the spleen and the tail of the pancreas.
-
Using a 30-gauge needle, slowly inject 10-20 µL of the cell suspension into the tail of the pancreas.
-
Close the peritoneum and skin with sutures.
-
-
Tumor Monitoring and Treatment:
-
Monitor tumor growth using non-invasive imaging techniques such as high-frequency ultrasound or bioluminescence imaging (if using luciferase-expressing cells).
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer SCH772984 (e.g., 25 mg/kg, intraperitoneally, twice daily) or vehicle control. Note that due to poor oral bioavailability, intraperitoneal or nanoparticle-based delivery is often necessary[5].
-
-
Efficacy Assessment:
-
Measure tumor volume regularly using calipers or imaging.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for downstream analysis (e.g., histology, western blotting).
-
Data Summary and Interpretation
In Vitro Efficacy of SCH772984 in Pancreatic Cancer Cell Lines
The sensitivity of pancreatic cancer cell lines to SCH772984 can vary depending on their genetic background, particularly their KRAS mutation status.
| Cell Line | KRAS Mutation | BRAF Mutation | IC50 (µM) of SCH772984 | Reference |
| MIA PaCa-2 | G12C | Wild-Type | ~0.5 - 1.0 | [3] |
| PANC-1 | G12D | Wild-Type | > 4.0 | [2] |
| HPAC | G12D | Wild-Type | < 4.0 | |
| Capan-2 | G12V | Wild-Type | > 4.0 | [2] |
| SW1990 | G12D | Wild-Type | > 4.0 | [2] |
| BxPC-3 | Wild-Type | Wild-Type | > 4.0 | [2] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
In Vivo Efficacy of SCH772984 in Pancreatic Cancer Xenograft Models
Preclinical studies have demonstrated the anti-tumor activity of SCH772984 in pancreatic cancer xenograft models, both as a single agent and in combination with other therapies.
| Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| MIA PaCa-2 Xenograft | SCH772984 | 25 mg/kg, i.p., b.i.d. | 36% regression | [3] |
| HPAC Xenograft | SCH772984 + VS-5584 (PI3K/mTORi) | 25 mg/kg + 8.4 mg/kg, daily | 80% | |
| Patient-Derived Xenograft | SCH772984 + Dinaciclib (CDKi) | Not specified | Significant inhibition | |
| MIA PaCa-2 & PANC-1 | SCH772984 (NP) + Gemcitabine (NP) | Co-administration | Enhanced cytotoxicity | [5][6] |
Challenges and Future Directions
Despite its promise, the clinical development of SCH772984 has been hampered by its poor pharmacokinetic properties. To overcome this, nanoparticle formulations and next-generation ERK inhibitors with improved bioavailability are being developed[5]. Furthermore, understanding and overcoming resistance mechanisms, such as the activation of parallel signaling pathways, is an active area of research. Combination therapies that co-target these resistance pathways hold the greatest potential for clinical translation.
References
-
Morris, E. J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. Cancer Discovery, 3(7), 742-750. [Link]
-
Samatar, A. A., & Poulikakos, P. I. (2014). Targeting RAS-ERK signalling in cancer: promises and challenges. Nature Reviews Drug Discovery, 13(12), 928-942. [Link]
-
Nair, G., et al. (2022). Extracellular Signal-Regulated Kinase Inhibitor SCH772984 Augments the Anti-Cancer Effects of Gemcitabine in Nanoparticle Form in Pancreatic Cancer Models. International Journal of Molecular Sciences, 23(19), 11836. [Link]
-
Hayes, T. K., et al. (2016). Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression. Cancer Cell, 29(1), 75-89. [Link]
-
Nair, G., et al. (2024). Extracellular Signal-Regulated Kinase Inhibitor SCH772984 Augments the Anti-Cancer Effects of Gemcitabine in Nanoparticle Form in Pancreatic Cancer Models. International Journal of Molecular and Cellular Medicine, 13(3), 220-233. [Link]
-
Eser, S., et al. (2014). Oncogenic KRAS signalling in pancreatic cancer. British Journal of Cancer, 111(5), 817-822. [Link]
-
Singh, H., et al. (2022). Oncogenic drivers and therapeutic vulnerabilities in KRAS wild-type pancreatic cancer. Clinical Cancer Research, 28(19), 4303-4314. [Link]
-
Ning, C., et al. (2017). Targeting ERK enhances the cytotoxic effect of the novel PI3K and mTOR dual inhibitor VS-5584 in preclinical models of pancreatic cancer. Oncotarget, 8(27), 44295-44311. [Link]
-
New Drug Combinations May Benefit Patients With Pancreatic Cancer. (2013, October 22). FierceBiotech. [Link]
-
Exploring KRAS-mutant pancreatic ductal adenocarcinoma: a model validation study. (2023). World Journal of Gastrointestinal Oncology, 15(7), 1217-1231. [Link]
Sources
- 1. KRAS mutation in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring KRAS-mutant pancreatic ductal adenocarcinoma: a model validation study [frontiersin.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ijmcmed.org [ijmcmed.org]
- 6. Extracellular Signal-Regulated Kinase Inhibitor SCH772984 Augments the Anti-Cancer Effects of Gemcitabine in Nanoparticle Form in Pancreatic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Anti-Proliferative Efficacy of SCH772984 in 3D Matrigel Growth Assays
Introduction: Embracing Complexity with 3D Culture Models
Traditional two-dimensional (2D) cell culture, a cornerstone of biological research for decades, offers a simplified system for studying cellular behavior. However, its limitations in recapitulating the complex in vivo microenvironment are well-documented. Cells cultured on flat, rigid plastic surfaces lack the crucial cell-cell and cell-extracellular matrix (ECM) interactions that profoundly influence signaling pathways, gene expression, and drug responses. Three-dimensional (3D) culture systems, such as those utilizing Corning® Matrigel® matrix, provide a more physiologically relevant model by allowing cells to grow in a scaffold that mimics the basement membrane, fostering the development of structures akin to in vivo tissues.[1][2] This guide provides a detailed framework for employing a Matrigel-based 3D growth assay to evaluate the efficacy of SCH772984, a potent and selective inhibitor of the ERK1/2 signaling pathway.
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates fundamental cellular processes including proliferation, differentiation, and survival.[3][4][5] Aberrant activation of this pathway, often driven by mutations in genes like BRAF and RAS, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][6] SCH772984 has emerged as a significant tool in cancer research due to its unique dual mechanism of action against ERK1 and ERK2, the final kinases in this cascade.
The Target: Understanding the RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK pathway is a highly conserved signaling module that relays extracellular signals from receptor tyrosine kinases to the nucleus, culminating in the regulation of gene expression.
-
Activation Cascade: The pathway is typically initiated by the activation of RAS GTPases, which then recruit and activate RAF kinases (ARAF, BRAF, CRAF). RAF kinases subsequently phosphorylate and activate MEK1 and MEK2 (dual-specificity kinases), which in turn phosphorylate and activate ERK1 and ERK2.
-
Cellular Consequences: Activated ERK translocates to the nucleus, where it phosphorylates a multitude of transcription factors, leading to changes in gene expression that drive cell cycle progression and promote survival.[5] In many cancers, mutations in BRAF or RAS lead to constitutive activation of this pathway, resulting in uncontrolled cell proliferation.[3][6]
Caption: The RAF-MEK-ERK signaling cascade and the point of inhibition by SCH772984.
The Inhibitor: SCH772984 - A Dual-Mechanism ERK1/2 Inhibitor
SCH772984 is a highly selective and potent small-molecule inhibitor of ERK1 and ERK2, with IC50 values of 4 nM and 1 nM, respectively.[7][8][9][10] Its efficacy stems from a unique dual mechanism of action:
-
ATP-Competitive Inhibition: SCH772984 binds to the ATP-binding pocket of ERK, preventing the phosphorylation of its downstream substrates.[9]
-
Allosteric Inhibition: Uniquely, SCH772984 also prevents the phosphorylation of ERK by its upstream activator, MEK.[11] This dual action leads to a more profound and sustained inhibition of the pathway, making it effective even in cancer cells that have developed resistance to RAF or MEK inhibitors.[11][12][13][14]
SCH772984 has demonstrated nanomolar cellular potency in tumor cells harboring BRAF, NRAS, or KRAS mutations and induces tumor regressions in xenograft models.[8][15]
| Property | Value | Source |
| Target | ERK1 / ERK2 | [7][8] |
| IC50 | 4 nM (ERK1), 1 nM (ERK2) | [7][8][9][10] |
| Mechanism | ATP-competitive and allosteric | [11][13] |
| CAS Number | 942183-80-4 | [15] |
| Molecular Weight | 587.67 g/mol | [7][15] |
| Solubility | DMSO (up to 12 mg/mL with warming) | [15] |
Experimental Design: Matrigel Growth Assay Workflow
This protocol details an "embedded" 3D culture method where cells are mixed with Matrigel and allowed to form spheroids or other 3D structures.[16] This approach provides a robust system to assess the impact of SCH772984 on the growth and viability of cancer cells in a more tissue-like context.
Caption: Workflow for the embedded Matrigel growth assay with SCH772984.
Detailed Protocols
PART 1: Preparation and Seeding of 3D Cultures
Rationale: Proper handling of Matrigel is critical for successful 3D culture. Matrigel is a liquid at 4°C and rapidly polymerizes into a gel at temperatures above 10°C.[17] All reagents and labware that come into contact with unpolymerized Matrigel must be kept ice-cold to prevent premature gelling.[17]
Materials:
-
Corning® Matrigel® Matrix (Growth Factor Reduced recommended for some applications)
-
96-well flat-bottom tissue culture-treated plates
-
Ice bucket
-
Pre-chilled pipette tips
-
Cell line of interest (e.g., BRAF-mutant melanoma or KRAS-mutant colorectal cancer cell line)[18]
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Thaw Matrigel: Thaw the vial of Matrigel overnight in a 4°C refrigerator.[17] On the day of the experiment, place the vial on ice.
-
Prepare Cell Suspension:
-
Culture cells to approximately 80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in ice-cold complete medium and perform a cell count. Adjust the cell concentration to 2 x 10^5 cells/mL (this may require optimization depending on the cell line).
-
-
Prepare Cell-Matrigel Mixture:
-
On ice, mix the cell suspension with an equal volume of liquid Matrigel (1:1 ratio).[17] For example, mix 200 µL of cell suspension with 200 µL of Matrigel. This will result in a final cell concentration of 1 x 10^5 cells/mL.
-
Mix gently by pipetting up and down with a pre-chilled wide-bore pipette tip to ensure a homogenous suspension without introducing air bubbles.[17]
-
-
Seeding the Plate:
-
Place a 96-well plate on ice.
-
Carefully dispense 50 µL of the cell-Matrigel mixture into the center of each well.[19]
-
-
Polymerization:
-
Adding Medium and SCH772984:
-
Prepare serial dilutions of SCH772984 in complete cell culture medium at 2X the final desired concentrations.
-
After polymerization, gently add 50 µL of the appropriate SCH772984 dilution (or vehicle control, e.g., 0.1% DMSO) to each well.
-
-
Incubation:
-
Return the plate to the 37°C, 5% CO2 incubator and culture for 3 to 10 days. The optimal duration depends on the cell line's growth rate and should be determined empirically.
-
Change the medium containing the inhibitor every 2-3 days.
-
PART 2: Assessment of Cell Viability
Rationale: Standard colorimetric viability assays like MTT or MTS can be challenging in 3D cultures due to issues with reagent penetration into spheroids.[22] Luminescence-based assays, such as Promega's CellTiter-Glo® 3D, are specifically designed for 3D cultures. This assay measures ATP levels, a robust indicator of metabolically active cells, and has high sensitivity.
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Multimode plate reader with luminescence detection capability
Procedure:
-
Equilibrate Plate and Reagent: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Thaw the CellTiter-Glo® 3D reagent and allow it to equilibrate to room temperature.
-
Add Reagent: Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well (e.g., 100 µL).
-
Incubation and Lysis: Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis. Following this, incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure Luminescence: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the average luminescence of the "no-cell" control wells from all other wells.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the normalized viability against the log of the SCH772984 concentration and use a non-linear regression model to determine the IC50 value.
-
PART 3: (Optional) Cell Recovery for Downstream Analysis
Rationale: For downstream applications such as Western blotting, qPCR, or flow cytometry, cells need to be recovered from the Matrigel matrix. Non-enzymatic solutions like Corning® Cell Recovery Solution are ideal as they depolymerize the gel at 4°C, allowing for gentle cell recovery.[23][24][25][26]
Materials:
-
Corning® Cell Recovery Solution[24]
-
Ice-cold PBS
-
Wide-bore pipette tips
Procedure:
-
Remove Medium: Carefully aspirate the culture medium from the wells.
-
Add Recovery Solution: Add at least double the volume of ice-cold Cell Recovery Solution to each well (e.g., 100-200 µL for a 50 µL gel).[23]
-
Depolymerization: Incubate the plate at 4°C for 30-60 minutes.[23][26] Gently pipette up and down with a wide-bore tip to break up the Matrigel.[23]
-
Harvest Cells: Transfer the cell/Matrigel solution to a pre-chilled microcentrifuge tube.
-
Washing: Centrifuge at low speed (e.g., 300 x g) at 4°C for 5 minutes. Aspirate the supernatant and wash the cell pellet with ice-cold PBS. Repeat the wash step 2-3 times to remove any residual Matrigel.
-
Downstream Processing: The recovered cell pellet is now ready for protein extraction, RNA isolation, or other analyses.
Self-Validation and Controls
To ensure the integrity and reproducibility of the assay, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the drug solvent (e.g., DMSO) as the highest drug concentration used. This establishes the baseline for 100% viability.
-
No-Cell Control: Wells containing Matrigel and medium but no cells. This is used to determine the background signal for the viability assay.
-
Positive Control: If available, a compound known to inhibit the growth of the specific cell line can be used to validate the assay's sensitivity.
-
Microscopic Examination: Regularly inspect the 3D cultures under a microscope to monitor spheroid formation, morphology, and to identify any signs of contamination.
By integrating these controls and following the detailed protocols, researchers can confidently assess the anti-proliferative effects of SCH772984 in a physiologically relevant 3D environment, generating robust and reproducible data for drug development and cancer biology research.
References
-
Morris, E. J., et al. (2013). Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma. PubMed Central. Available at: [Link]
-
Haling, J. R., et al. (2014). Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression. Molecular Cancer Therapeutics. Available at: [Link]
-
Gechter, J., et al. (2018). A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics. Scientific Reports. Available at: [Link]
-
Varga, C. J., et al. (2018). Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2. Cancer Research. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SCH772984 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
ResearchGate. (n.d.). The dual-mechanism ERKi SCH772984 induces a greater modulation of... ResearchGate. Available at: [Link]
-
JoVE. (2022). Matrigel-Based Tube Formation Assay To Assess Vasculogenic Activity: Tumor Cells l Protocol Preview. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). ERK inhibitor (SCH772984) sensitivity in colorectal cancer cell lines... ResearchGate. Available at: [Link]
-
Corning Life Sciences. (n.d.). Corning® Matrigel® Matrix FAQs. Corning Life Sciences. Available at: [Link]
-
ResearchGate. (2012). How conduct a viability assay on cancer cells cultured in matrigel for spheroid formation? ResearchGate. Available at: [Link]
-
Mukherjee, D., & Augsburger, H. R. (2023). An Improved Protocol for the Matrigel Duplex Assay: A Method to Measure Retinal Angiogenesis. PMC. Available at: [Link]
-
Wang, Z., et al. (2022). Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models. MDPI. Available at: [Link]
-
Corning Life Sciences. (2020). Corning® Matrigel® Matrix: Thick Coat Method Best Practices. YouTube. Available at: [Link]
-
Corning Life Sciences. (n.d.). Corning® Matrigel® Matrix- 3D Plate Guidelines for Use. Corning Life Sciences. Available at: [Link]
-
Corning Life Sciences. (n.d.). Extraction of Three-Dimensional Structures from Corning® Matrigel® Matrix Guidelines for Use. Corning Life Sciences. Available at: [Link]
-
Corning Life Sciences. (n.d.). 354253 | Corning® Cell Recovery Solution, 100 mL. Corning Life Sciences. Available at: [Link]
-
Ferreira, L. P., et al. (2018). Comparative studies of cellular viability levels on 2D and 3D in vitro culture matrices. PMC. Available at: [Link]
-
McCubrey, J. A., et al. (2007). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Leukemia. Available at: [Link]
-
Sartorius. (n.d.). Incucyte® Embedded Multi-Spheroid Assay. Sartorius. Available at: [Link]
-
Yuan, J., et al. (2022). Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials. MedComm. Available at: [Link]
-
ResearchGate. (2016). How to Recover cells from matrigel for further culturing? ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Quantification of results from 3D cell culture assays. ResearchGate. Available at: [Link]
-
Lee, G. Y., et al. (2007). Three-dimensional culture models of normal and malignant breast epithelial cells. Nature Methods. Available at: [Link]
-
Wikipedia. (n.d.). MAPK/ERK pathway. Wikipedia. Available at: [Link]
-
Sartorius. (2020). 3D Organoid Growth in Matrigel® Domes: Real-Time, Live-Cell Analysis. Sartorius. Available at: [Link]
-
Sartorius. (n.d.). Organoid Analysis Guide. Sartorius. Available at: [Link]
-
ResearchGate. (n.d.). RAF-MEK-ERK pathway in cancer evolution and treatment. ResearchGate. Available at: [Link]
-
McCubrey, J. A., et al. (2007). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Johns Hopkins University. Available at: [Link]
-
ResearchGate. (2014). What is the best method for recovering cells from 3D Matrigel cultures (enteroid cultures) so they can be used for RNA isolation and qPCR analysis? ResearchGate. Available at: [Link]
Sources
- 1. Comparative studies of cellular viability levels on 2D and 3D in vitro culture matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-dimensional culture models of normal and malignant breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models | MDPI [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. researchgate.net [researchgate.net]
- 15. abmole.com [abmole.com]
- 16. corning.com [corning.com]
- 17. An Improved Protocol for the Matrigel Duplex Assay: A Method to Measure Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. corning.com [corning.com]
- 21. sartorius.com [sartorius.com]
- 22. researchgate.net [researchgate.net]
- 23. corning.com [corning.com]
- 24. 354253 | Corning® Cell Recovery Solution, 100 mL | Corning [ecatalog.corning.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Application Note: High-Precision Cell Viability Profiling with SCH772984 (ERK1/2 Inhibitor)
[1]
Introduction & Mechanistic Rationale
SCH772984 is a potent, ATP-competitive inhibitor of ERK1 and ERK2 (Extracellular Signal-Regulated Kinase).[1][2][3] Unlike first-generation ERK inhibitors, SCH772984 operates via a dual mechanism : it inhibits the catalytic activity of ERK and simultaneously induces a conformational change that prevents the upstream kinase MEK from phosphorylating (activating) ERK.[4]
This compound is a critical tool in oncology research, particularly for dissecting resistance mechanisms in the MAPK/ERK pathway . It retains efficacy in cell lines harboring BRAF and RAS mutations that have developed resistance to RAF (e.g., Vemurafenib) and MEK (e.g., Trametinib) inhibitors.
Signaling Pathway Context
The diagram below illustrates the MAPK signaling cascade and the specific blockade point of SCH772984. Note its position downstream of MEK, making it effective even when upstream nodes are constitutively active or bypassed.
Figure 1: MAPK signaling cascade. SCH772984 inhibits ERK1/2, the terminal node of the cascade, blocking proliferation signals regardless of upstream RAS/RAF mutations.
Compound Management & Handling
Reproducibility in IC50 determination often fails due to improper compound handling. SCH772984 is hydrophobic and requires strict adherence to solubility protocols.
| Parameter | Specification | Critical Note |
| MW | 587.67 g/mol | |
| Solubility | DMSO: ~25-30 mg/mL (40-50 mM) | Insoluble in water/ethanol. |
| Stock Storage | -80°C (Long term), -20°C (1 month) | Aliquot to avoid freeze-thaw cycles.[5] |
| Working Solvent | 100% DMSO | Hygroscopic Warning: DMSO absorbs water from air. Hydrated DMSO drastically reduces SCH772984 solubility, causing invisible precipitation. |
Preparation Protocol:
-
Dissolve powder in high-grade anhydrous DMSO to create a 10 mM Master Stock .
-
Vortex vigorously for 30 seconds. If particulates remain, warm to 37°C for 5 minutes.
-
Aliquot into single-use vials (e.g., 20 µL) and store at -80°C.
Experimental Design: Cell Viability Assay
This protocol utilizes an ATP-based luminescent readout (e.g., CellTiter-Glo®) which is superior to colorimetric assays (MTT/MTS) for kinase inhibitors due to higher sensitivity and linearity.
Cell Line Selection
-
Sensitive Models: A375 (BRAF V600E), Colo205 (BRAF V600E). Expected IC50: < 10 nM.[1][2][3]
-
Resistant Models: A549 (KRAS mutant, often less sensitive), or specific acquired-resistance lines.
-
Seeding Density: Must be optimized per cell line to ensure cells are in the log-growth phase throughout the 72h assay.
-
Typical: 2,000 - 4,000 cells/well (96-well plate).
-
Controls
-
Negative Control: 0.1% DMSO (Vehicle).
-
Positive Control: 10 µM Staurosporine (pan-kinase inhibitor) or 10 µM Puromycin (100% kill).
-
Comparator: Trametinib (MEK inhibitor) to benchmark potency.
Step-by-Step Protocol
Phase 1: Seeding (Day 0)
-
Harvest cells and count viability (must be >90%).
-
Dilute cells to the optimized density in complete media (e.g., RPMI/DMEM + 10% FBS).
-
Dispense 90 µL/well into a white-walled, clear-bottom 96-well plate.
-
Tip: Leave perimeter wells filled with PBS (no cells) to mitigate the "Edge Effect" (evaporation).
-
-
Incubate at 37°C / 5% CO2 for 24 hours to allow attachment.
Phase 2: Compound Treatment (Day 1)
Objective: Create a 10-point dose-response curve with a 3-fold dilution factor.
-
Intermediate Plate (Deep Well):
-
Add 100 µL DMSO to columns 3-11.
-
Add 150 µL of 10 mM SCH772984 stock to column 2.
-
Perform serial dilution: Transfer 50 µL from Col 2 -> Col 3, mix. Repeat across plate.
-
Result: 1000x concentration gradient in 100% DMSO.
-
-
Media Dilution Plate:
-
Transfer 2 µL from the Intermediate Plate into 198 µL of pre-warmed media.
-
Result: 10x concentration (1% DMSO).
-
-
Final Addition:
-
Add 10 µL of the Media Dilution mix to the 90 µL of cells in the assay plate.
-
Final Conditions: 1x Drug, 0.1% DMSO constant across all wells.
-
Top Concentration: 10 µM (Standard start point).
-
Phase 3: Incubation & Readout (Day 4)
-
Incubate plates for 72 hours . (Kinase inhibitors require multiple cell cycles to manifest antiproliferative effects).
-
Thaw CellTiter-Glo (CTG) reagent and equilibrate to Room Temperature (RT).
-
Equilibrate assay plate to RT for 20 minutes.
-
Add 100 µL CTG reagent per well.
-
Orbitally shake for 2 minutes (lyse cells).
-
Incubate 10 minutes (stabilize signal).
-
Read Luminescence (Integration time: 0.5 - 1.0 sec).
Workflow Visualization
Figure 2: Chronological workflow for SCH772984 viability assay ensuring consistent DMSO concentrations.
Data Analysis & Interpretation
Calculation
Normalize raw luminescence units (RLU) to controls:
Fit data using a 4-Parameter Logistic (4PL) Regression model:
Expected Results (Reference Values)
| Cell Line | Genotype | Expected IC50 (SCH772984) | Reference |
| A375 | BRAF V600E | 2 - 10 nM | Morris et al. [1] |
| Colo205 | BRAF V600E | 1 - 5 nM | Morris et al. [1] |
| HCT116 | KRAS G13D | 50 - 200 nM | SelleckChem Data [2] |
| A549 | KRAS G12S | > 500 nM (Variable) | ResearchGate [3] |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Well-to-Well Variance | Edge Effect / Evaporation | Do not use outer wells for data. Fill them with PBS. Use breathable seals. |
| Precipitation | Hydrated DMSO | Use fresh, anhydrous DMSO. SCH772984 crashes out rapidly if water > 1%. |
| Flat Dose Response | Cell Confluency | Cells reached 100% confluency before Day 4. Reduce seeding density (e.g., from 5k to 2k cells). |
| Right-Shifted IC50 | ATP Degradation | Ensure CTG reagent is fresh. Avoid multiple freeze-thaws of the reagent.[5] |
References
-
Morris, E. J., et al. (2013). "Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors."[6] Cancer Discovery, 3(7), 742-750.[6]
-
SelleckChem. "SCH 772984 Datasheet and Technical Information."
-
ResearchGate Data. "Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma."
-
Promega. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin."
Application Notes & Protocols: Utilizing SCH772984 for Induction of G1 Phase Cell Cycle Arrest in Cancer Cells
Abstract
These application notes provide a comprehensive guide for researchers utilizing SCH772984, a potent and selective dual-mechanism inhibitor of ERK1/2, to induce G1 phase cell cycle arrest in cancer cell lines. We delve into the molecular rationale behind its mechanism, detailing how the targeted inhibition of the MAPK/ERK pathway directly influences the core cell cycle machinery. This document furnishes field-proven, step-by-step protocols for experimental validation, including cell treatment, cell cycle analysis by flow cytometry, and verification of pathway inhibition via Western blotting. The included methodologies and insights are designed to ensure robust and reproducible results for professionals in cancer research and drug development.
Introduction: Targeting the MAPK Pathway for Cell Cycle Control
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the RAS-RAF-MEK-ERK pathway, is a critical regulator of cellular proliferation, differentiation, and survival. In a vast number of human cancers, this pathway is constitutively activated due to mutations in upstream components like BRAF or RAS.[1][2] This aberrant signaling drives uncontrolled cell division, a hallmark of cancer. The terminal kinases of this cascade, ERK1 and ERK2 (ERK1/2), are central nodes that, upon activation, phosphorylate a multitude of cytoplasmic and nuclear substrates to promote cell cycle progression, most notably the transition from the G1 to the S phase.
SCH772984 is a highly potent and selective small molecule inhibitor of ERK1/2.[3] Its efficacy stems from a unique, dual mechanism of action. Unlike typical kinase inhibitors that only compete with ATP at the catalytic site, SCH772984 also possesses allosteric properties that prevent the activating phosphorylation of ERK1/2 by its upstream kinase, MEK.[4][5] This dual action leads to a more complete and durable suppression of MAPK pathway signaling, effectively blocking downstream proliferative signals.[3][4] One of the key consequences of potent ERK1/2 inhibition is the induction of a robust G1 phase cell cycle arrest, making SCH772984 a valuable tool for studying cancer cell biology and a promising therapeutic agent.[6][7]
Mechanism of Action: Linking ERK1/2 Inhibition to G1 Arrest
The progression through the G1 phase of the cell cycle is tightly controlled by the activity of Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6. The activity of these kinases is, in turn, dependent on their association with D-type cyclins (Cyclin D1, D2, D3). A primary function of active ERK1/2 is to promote the transcription and stability of Cyclin D1.
Inhibition of ERK1/2 by SCH772984 disrupts this chain of events:
-
Inhibition of ERK1/2 Activity: SCH772984 binds to ERK1/2, preventing its catalytic activity and its phosphorylation by MEK.[4][5]
-
Downregulation of Cyclin D1: The suppression of ERK signaling leads to a decrease in the transcription of key proliferative genes, including CCND1 (the gene encoding Cyclin D1).[6]
-
Inactivation of CDK4/6: Reduced levels of Cyclin D1 prevent the formation of active Cyclin D1-CDK4/6 complexes.[8]
-
Hypophosphorylation of Rb: In the absence of active CDK4/6, the Retinoblastoma (Rb) tumor suppressor protein remains in its active, hypophosphorylated state.[9][10]
-
Sequestration of E2F: Hypophosphorylated Rb remains bound to the E2F family of transcription factors, preventing them from activating the transcription of genes required for S-phase entry (e.g., those involved in DNA synthesis).[8]
-
G1 Arrest: The inability to transition into the S phase results in the accumulation of cells in the G1 phase of the cell cycle.[7][10]
This mechanism is visually summarized in the signaling pathway diagram below.
Signaling Pathway Diagram
Caption: SCH772984 inhibits ERK1/2, preventing Cyclin D1 upregulation and subsequent G1/S phase progression.
Experimental Protocols
The following protocols provide a framework for inducing and verifying G1 arrest in cancer cells using SCH772984. Optimization may be required depending on the specific cell line.
General Cell Culture and SCH772984 Treatment
This protocol describes the basic steps for treating adherent cancer cells with SCH772984.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, A375, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
SCH772984 (Selleck Chemicals, Cat. No. S7101 or equivalent)
-
Dimethyl sulfoxide (DMSO), sterile
-
6-well or 10-cm tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 50-60% confluent at the time of treatment.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of SCH772984 in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Treatment:
-
The day after seeding, remove the growth medium.
-
Add fresh medium containing the desired final concentration of SCH772984. Most cell lines show sensitivity in the 100 nM to 2 µM range.[1][7] A dose-response experiment is recommended to determine the optimal concentration for your cell line.
-
Prepare a vehicle control by adding an equivalent volume of DMSO to a separate well/plate (final DMSO concentration should typically be ≤ 0.1%).
-
-
Incubation: Incubate cells for the desired duration. For cell cycle analysis, 24 to 48 hours is a common time frame to observe significant G1 arrest.[5] For Western blot analysis of pathway inhibition, shorter time points (e.g., 2, 4, 24 hours) are often used.[1][11]
-
Harvesting: After incubation, harvest cells for downstream analysis (flow cytometry or Western blotting).
Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the DNA content and determine the cell cycle distribution.
Materials:
-
Treated and control cells from Protocol 3.1
-
Trypsin-EDTA
-
PBS
-
70% ethanol, ice-cold
-
RNase A (10 mg/mL stock)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
Flow cytometer
Protocol:
-
Harvest Cells: Collect both floating and adherent cells. Aspirate the medium, wash once with PBS, and then add trypsin to detach the cells. Once detached, add complete medium to neutralize the trypsin and collect the cell suspension in a 15 mL conical tube.
-
Wash: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Fixation: While gently vortexing, add 3-4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.
-
Storage: Fixed cells can be stored at -20°C for at least one week.
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet.
-
Discard the ethanol and wash the pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining buffer.
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
-
Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. Use software (e.g., FlowJo) to gate on single cells and model the cell cycle distribution based on the DNA content histogram (G1, S, and G2/M peaks).
Expected Outcome: Compared to the DMSO vehicle control, cells treated with an effective concentration of SCH772984 will show a significant increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases.[7]
Protocol for Western Blot Analysis of Pathway Inhibition
This protocol verifies that SCH772984 is effectively inhibiting the MAPK pathway at the molecular level.
Materials:
-
Treated and control cells from Protocol 3.1
-
RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Recommended Primary Antibodies:
| Target Protein | Rationale for Analysis | Recommended Vendor (Example) |
|---|---|---|
| Phospho-ERK1/2 (Thr202/Tyr204) | Direct target of MEK; its phosphorylation indicates pathway activity. | Cell Signaling Technology, #4370 |
| Total ERK1/2 | Loading control for p-ERK; ensures changes are not due to total protein loss. | Cell Signaling Technology, #9102 |
| Phospho-RSK (e.g., Ser380) | Direct downstream substrate of ERK; confirms inhibition of ERK kinase activity. | Cell Signaling Technology, #11989 |
| Cyclin D1 | Key downstream effector linking ERK to the cell cycle machinery. | Cell Signaling Technology, #2978 |
| β-Actin or GAPDH | Loading control to ensure equal protein loading across lanes. | Cell Signaling Technology, #4970 |
Protocol:
-
Cell Lysis: Place the culture dish on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microfuge tube.
-
Lysate Clarification: Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again, then apply ECL substrate and visualize the bands using an imaging system.
Expected Outcome: In cells treated with SCH772984, a marked decrease in the levels of phospho-ERK1/2 and phospho-RSK should be observed compared to the vehicle control.[1][5] Total ERK1/2 levels should remain unchanged. A decrease in Cyclin D1 levels may also be observed, particularly at later time points (e.g., 24 hours).
Experimental Workflow Diagram
Caption: General experimental workflow for assessing SCH772984-induced G1 arrest in cancer cells.
Concluding Remarks
SCH772984 is a powerful research tool for dissecting the role of the MAPK/ERK pathway in cancer cell proliferation. Its ability to induce a potent G1 cell cycle arrest is a direct and measurable consequence of its specific mechanism of action. The protocols provided herein offer a validated starting point for researchers. Adherence to these guidelines, coupled with cell-line-specific optimization, will enable the reliable and reproducible study of ERK1/2 inhibition as a therapeutic strategy for cancer.
References
-
IUPHAR/BPS Guide to PHARMACOLOGY. SCH772984 | Ligand page. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. SCH772984 | Ligand page. [Link]
-
MDPI. Extracellular Signal-Regulated Kinase Inhibitor SCH772984 Augments the Anti-Cancer Effects of Gemcitabine in Nanoparticle Form. [Link]
-
AACR Journals. Dissecting Therapeutic Resistance to ERK Inhibition. [Link]
-
Semantic Scholar. Molecular mechanisms underlying interferon-α-induced G0/G1 arrest: CKI-mediated regulation of G1 Cdk-complexes and activation of pocket proteins. [Link]
-
PubMed Central. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors. [Link]
-
MDPI. Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models. [Link]
-
NIH National Center for Biotechnology Information. The impact of S- and G2-checkpoint response on the fidelity of G1-arrest by cisplatin and its comparison to a non-cross-resistant platinum(IV) analog. [Link]
-
AACR Journals. Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2. [Link]
-
NIH National Center for Biotechnology Information. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics. [Link]
-
PubMed Central. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma. [Link]
-
PubMed. Antitumor activity of the ERK inhibitor SCH772984 [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma. [Link]
-
NIH National Center for Biotechnology Information. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions. [Link]
-
Life Science Alliance. Three-dimensional growth reveals fine-tuning of 5-lipoxygenase by proliferative pathways in cancer. [Link]
-
PubMed. Genetic alterations of Cyclin D-CDK4/6-INK4-RB pathway in prostate cancer. [Link]
-
Semantic Scholar. Research Article Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma. [Link]
-
ResearchGate. The role of the cyclin D1–CDK4/6–RB pathway in breast cancer. [Link]
-
ResearchGate. (PDF) Identification of cell type-specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors. [Link]
-
NIH National Center for Biotechnology Information. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein's C-Terminal Helix. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Antitumor activity of the ERK inhibitor SCH772984 [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Nanoparticle encapsulation of SCH772984 for drug delivery
Application Note: Nanoparticle Encapsulation of SCH772984 for Targeted ERK Pathway Inhibition
Introduction & Rationale
SCH772984 is a potent, highly selective, ATP-competitive inhibitor of ERK1 and ERK2 (Extracellular Signal-Regulated Kinases).[1][2] Unlike many kinase inhibitors, it exhibits a dual mechanism: it inhibits the catalytic activity of ERK and prevents its phosphorylation by upstream MEK.[3] While it shows immense promise in BRAF/RAS-mutant cancers (melanoma, PDAC), its clinical translation is hindered by poor aqueous solubility and rapid systemic clearance.
Why Nanoparticle Encapsulation? Direct administration of SCH772984 requires toxic co-solvents (e.g., high-concentration DMSO/Cremophor). Encapsulating SCH772984 into PLGA-PEG (Poly(lactic-co-glycolic acid)-Polyethylene glycol) nanoparticles offers three critical advantages:
-
Solubility Enhancement: The hydrophobic PLGA core solubilizes the drug without toxic organic solvents in the final formulation.
-
Passive Targeting: The PEG shell provides "stealth" properties, reducing opsonization and enabling accumulation in tumors via the Enhanced Permeability and Retention (EPR) effect.
-
Controlled Release: Mitigates the "burst release" effect, maintaining therapeutic kinase inhibition levels over 24–48 hours.
Pre-Formulation Analysis
Before initiating synthesis, the physicochemical properties of SCH772984 must be aligned with the formulation strategy.
| Property | Value / Characteristic | Implication for Protocol |
| Molecular Weight | ~587.67 g/mol | Small molecule; fits well in polymer matrix. |
| Solubility (Water) | < 1 mg/mL (Insoluble) | Requires organic solvent for initial phase. |
| Solubility (DMSO) | ~25 mg/mL (warmed) | Critical: Use DMSO or Acetone/DCM mix for the organic phase. |
| Target Mechanism | ERK1/2 Inhibition | Bioactivity must be verified via pERK Western Blot post-release. |
| LogP | High (Lipophilic) | Nanoprecipitation is the preferred method over Double Emulsion. |
Mechanism of Action Visualization
Understanding the target pathway is essential for designing downstream bioactivity assays. SCH772984 interrupts the MAPK cascade at the terminal node.
Figure 1: Mechanism of Action. SCH772984 binds to ERK1/2, preventing downstream signaling essential for tumor survival.
Protocol: Nanoprecipitation (Solvent Displacement)
Method Selection: The Nanoprecipitation method is chosen over Single Emulsion (o/w) because SCH772984 is a small hydrophobic molecule. Nanoprecipitation yields narrower size distributions (<200 nm) and higher encapsulation efficiency for this class of drugs.
Materials Required:
-
Drug: SCH772984 (Purity >99%).[4]
-
Polymer: PLGA-PEG (50:50 PLGA, MW ~30-50 kDa; PEG ~5 kDa).
-
Solvent (Organic): Acetone (HPLC grade) or DMSO (if Acetone solubility is insufficient, mix 1:9 DMSO:Acetone).
-
Non-Solvent (Aqueous): Ultrapure water (Milli-Q) + 0.5% (w/v) Poloxamer 188 or PVA (Stabilizer).
Step-by-Step Procedure:
Phase 1: Organic Phase Preparation
-
Weigh 5 mg of SCH772984.
-
Dissolve in 1 mL of Acetone (or Acetone/DMSO mix). Vortex until completely clear.
-
Weigh 50 mg of PLGA-PEG polymer.
-
Dissolve polymer in 4 mL of Acetone.
-
Mix the Drug solution and Polymer solution (Total Volume: 5 mL).
-
Expert Note: The Drug:Polymer ratio is 1:10. This is the starting optimization point.
-
Phase 2: Nanoprecipitation (The Critical Step)
-
Prepare 20 mL of the Aqueous Phase (Water + 0.5% Poloxamer 188) in a beaker under moderate magnetic stirring (500 RPM).
-
Load the Organic Phase (5 mL) into a syringe with a 27G needle.
-
Injection: Position the needle tip directly into the aqueous phase (submerged). Inject the organic phase at a controlled rate (approx. 1 mL/min) using a syringe pump.
-
Why? Submerged injection prevents surface film formation. Controlled rate ensures uniform nucleation of particles.
-
-
The solution will instantly turn milky/opalescent (Tyndall effect), indicating nanoparticle formation.
Phase 3: Solvent Evaporation
-
Stir the suspension in an open beaker (fume hood) for 4–6 hours at room temperature.
-
Checkpoint: Ensure all Acetone has evaporated. If DMSO was used, extended dialysis is required (see below).
Phase 4: Purification & Collection
-
Centrifugation: Transfer to centrifuge tubes. Spin at 15,000 x g for 30 minutes at 4°C.
-
Wash: Discard supernatant (save for EE% calculation). Resuspend pellet in Milli-Q water. Repeat spin twice to remove free drug and excess surfactant.
-
Lyophilization: Resuspend final pellet in 5% sucrose (cryoprotectant) and freeze-dry for long-term storage.
Experimental Workflow Diagram
Figure 2: Nanoprecipitation Workflow. Rapid solvent diffusion causes polymer collapse, entrapping the hydrophobic drug.
Characterization & Quality Control
A self-validating protocol requires strict QC metrics.
| Assay | Method | Acceptance Criteria |
| Particle Size | Dynamic Light Scattering (DLS) | 80–180 nm (Ideal for EPR effect) |
| Polydispersity (PDI) | DLS | < 0.2 (Indicates uniform population) |
| Zeta Potential | Electrophoretic Mobility | -10 to -30 mV (Stable colloidal suspension) |
| Drug Loading (DL%) | HPLC (C18 column, ACN:Water mobile phase) | > 5% w/w |
| Encapsulation Eff. (EE%) | Indirect method (Supernatant analysis) | > 60% |
Formula for Encapsulation Efficiency:
Bioactivity Validation (In Vitro)
To confirm that encapsulation preserved the chemical integrity of SCH772984:
-
Cell Line: A375 (Melanoma) or PANC-1 (Pancreatic).
-
Treatment: Treat cells with Free SCH772984 vs. SCH772984-NPs (normalized to equivalent drug concentration).
-
Readout: Western Blot for pERK1/2 (Phospho-ERK).
-
Expectation: Both Free and NP formulations should reduce pERK levels. The NP formulation may show a delayed but sustained suppression compared to the free drug.
-
References
-
Morris, E. J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. Cancer Discovery, 3(7), 742-750. Link
-
Kumari, A., et al. (2010). PLGA nanoparticles: different methods of synthesis and characterization. Colloids and Surfaces B: Biointerfaces, 75(1), 1-18. Link
-
Bhat, A., et al. (2024). pH-responsive targeted nanoparticles release ERK-inhibitor in the hypoxic zone and sensitize free gemcitabine in mutant K-Ras-addicted pancreatic cancer. PLOS ONE, 19(4), e0297749. Link
-
Selleck Chemicals. SCH 772984 Datasheet (Solubility & Properties). Link
Sources
Troubleshooting & Optimization
Technical Guide: Optimizing SCH772984 Concentration for In Vitro Assays
Introduction & Mechanism of Action
SCH772984 is not a standard kinase inhibitor; it represents a distinct class of dual-mechanism ERK1/2 inhibitors . Unlike Type I inhibitors that solely compete with ATP, SCH772984 binds to a unique pocket that induces a conformational change.[1] This results in two simultaneous effects:
-
Catalytic Inhibition: It blocks the intrinsic kinase activity of ERK1/2 (preventing downstream phosphorylation of RSK, c-Myc, etc.).
-
Activation Blockade: It prevents MEK from phosphorylating ERK.[2][3]
Why this matters for your assay: Standard ERK inhibitors often trigger a "feedback loop" where the loss of ERK activity relieves negative feedback on RAF/MEK, leading to hyper-phosphorylation of ERK (pERK rebound). SCH772984 prevents this rebound, making it a "cleaner" tool for studying pathway dependency, but it also requires precise dosing to distinguish specific inhibition from off-target toxicity.
Preparation & Handling
Solubility Profile
SCH772984 is highly hydrophobic. Improper handling leads to "silent precipitation," where the compound crashes out in cell media, leading to false negatives (no effect observed).
| Solvent | Solubility Limit | Notes |
| DMSO | ~28 mM (16 mg/mL) | Recommended. Warm to 37°C if crystals are visible. |
| Ethanol | Insoluble | Do not use.[4] |
| Water/PBS | Insoluble | Critical Risk. Direct dilution into aqueous buffer causes immediate precipitation. |
Serial Dilution Protocol (The "Step-Down" Method)
Do not pipette 100% DMSO stock directly into a well containing cells. This creates a localized high-concentration "shock zone" that kills cells before the drug disperses.
Recommended Workflow:
Figure 1: Two-step dilution strategy to prevent precipitation shock and ensure homogeneity.
-
Stock Preparation: Dissolve powder in DMSO to 10 mM . Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Intermediate Dilution: Create a 100x or 1000x concentrate in a separate tube/plate using media.
-
Final Application: Transfer from the intermediate plate to the cell plate. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.
Dose Optimization: The "Goldilocks" Window
The effective concentration depends heavily on whether you are looking at naked enzymatic activity or cellular phenotype.
Comparative IC50 Table[1][3]
| Assay Type | Target/Cell Line | Typical IC50 / Effective Dose | Citation Context |
| Cell-Free Kinase Assay | ERK1 Enzyme | 4 nM | Direct enzymatic inhibition [1] |
| Cell-Free Kinase Assay | ERK2 Enzyme | 1 nM | Direct enzymatic inhibition [1] |
| Cell-Based (Signaling) | BRAF-mutant Melanoma (A375) | 100 - 500 nM | Complete pRSK suppression [2] |
| Cell-Based (Viability) | Sensitive Lines (HCT116, A375) | < 1 µM | 72h Proliferation assay [1][3] |
| Cell-Based (Viability) | Resistant Lines | > 2 µM | Indicates resistance mechanism [3] |
Recommended Starting Concentrations
-
For Western Blot (Signaling): Treat with 250 nM, 500 nM, and 1 µM for 2-24 hours.
-
Success Marker: Disappearance of pERK1/2 (Thr202/Tyr204) and pRSK.
-
-
For Viability (IC50 determination): Use a 9-point dose curve ranging from 1 nM to 10 µM (half-log dilutions).
Pathway Visualization
Understanding where SCH772984 acts is crucial for interpreting Western Blot data.
Figure 2: SCH772984 Mechanism.[2][3][5][6][7][8][9] Note the dual inhibition: it blocks ERK output (to RSK) and prevents MEK input (pERK).[2]
Troubleshooting Guide (FAQs)
Q1: I treated cells with SCH772984, but pERK levels increased. Why?
Diagnosis: This is rare for SCH772984 but common for other ERK inhibitors (e.g., GDC-0994).
-
Cause A (Dose too low): At sub-optimal doses (<50 nM), you may inhibit the negative feedback loop without fully saturating the ERK active site, allowing MEK to hyper-phosphorylate the remaining ERK.
-
Cause B (Resistance): In resistant lines (e.g., those with MEK mutations), the drug may fail to prevent phosphorylation.
-
Solution: Increase concentration to 500 nM - 1 µM . If pERK remains high but pRSK (downstream) is low, the drug is working catalytically, but the "activation blockade" mechanism is being bypassed.
Q2: My cells are dying immediately (within 2 hours). Is the drug toxic?
Diagnosis: This is likely solvent toxicity or precipitation shock , not on-target biology.
-
Check: Did you add a 10 mM DMSO stock directly to the well?
-
Solution: Ensure final DMSO is <0.1%. Use the "Intermediate Dilution" method described in Section 2.
-
Verification: Run a "DMSO-only" control at the same volume.
Q3: I see no effect in my assay, even at 10 µM.
Diagnosis: Compound precipitation or degradation.
-
Cause: SCH772984 is insoluble in water.[4][6] If you diluted it into PBS/media and let it sit for >30 mins before adding to cells, it likely adhered to the plastic or precipitated.
-
Solution: Prepare dilutions fresh. Do not store diluted compound in aqueous media.[5] Sonicate the stock solution before use if it was frozen.
Q4: How long does the inhibition last?
Insight: SCH772984 is an ATP-competitive inhibitor with tight binding.[2]
-
Washout: Signaling (pERK/pRSK) typically recovers within 1-2 hours after washing the cells [4].[9]
-
Duration: In static culture, inhibition is stable for 24 hours. For experiments >48 hours, replenish the media with fresh compound to account for potential metabolic degradation or serum binding.
References
-
Morris, E. J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. Cancer Discovery, 3(7), 742-750.
-
Wong, K. K., et al. (2014). Antitumor activity of the ERK inhibitor SCH772984 against BRAF mutant, NRAS mutant and wild-type melanoma. Molecular Cancer, 13, 194.[3]
-
Guide to Pharmacology. SCH772984 Biological Activity.[7] IUPHAR/BPS.
-
Ohori, M., et al. (2016). Identification of a selective ERK inhibitor and structural insights into the mechanism of inhibition. Cell Chemical Biology. (Note: Contextual validation of binding kinetics).
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SCH772984 | ERK inhibitor | TargetMol [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. mdpi.com [mdpi.com]
- 8. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
SCH772984 Technical Support Center: Navigating Off-Target Effects
Welcome to the technical support center for SCH772984, a potent and selective inhibitor of ERK1 and ERK2. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and address frequently asked questions regarding the off-target effects of this compound. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate potential confounding factors in your experiments, ensuring the integrity and accuracy of your results.
I. Frequently Asked Questions (FAQs)
Here we address common questions regarding the specificity and potential off-target activities of SCH772984.
Q1: How selective is SCH772984 for ERK1/2?
SCH772984 is a highly selective inhibitor of ERK1 and ERK2, with IC50 values of 4 nM and 1 nM, respectively.[1][2] In a comprehensive KINOMEscan panel of 456 kinases, it demonstrated high specificity for ERK1/2, with few off-targets showing significantly weaker affinity.[3] Another screen of 300 kinases revealed that only seven were inhibited by more than 50% at a 1 µM concentration.[1] This high degree of selectivity is attributed to its unique binding mode, which induces a novel binding pocket in ERK1/2 that is not present in other kinases.[3][4][5]
Q2: What are the known off-target kinases for SCH772984?
While highly selective, SCH772984 can inhibit other kinases, albeit with considerably weaker potency.[3] Key identified off-targets include Cdc2-like kinase 2 (CLK2), DAP-kinase-related apoptosis-inducing protein kinase (DRAK1), and TTK/MPS1 (monopolar spindle 1 kinase).[3] Other weakly inhibited kinases include the atypical kinase haspin and the MAPK c-Jun N-terminal kinase 1 (JNK1).[3][5] It is crucial to note that the binding modes of SCH772984 to these off-target kinases are distinct from its unique binding to ERK1/2.[3][4][5]
Q3: Can SCH772984 cause paradoxical activation of the MAPK pathway?
Unlike some RAF inhibitors that can lead to paradoxical MAPK pathway activation in wild-type BRAF cells, SCH772984, as an ERK inhibitor, acts downstream and is not typically associated with this phenomenon.[6][7] In fact, it has been shown to be effective in tumor models resistant to BRAF and MEK inhibitors where MAPK pathway reactivation is a key resistance mechanism.[1] However, it is important to monitor for any unexpected signaling outcomes in your specific experimental system.
Q4: Are there any non-kinase off-target effects reported for SCH772984?
Current literature primarily focuses on the kinase selectivity of SCH772984. While comprehensive non-kinase off-target profiling is not as extensively documented, its unique binding mode to ERK1/2 suggests a lower probability of broad off-target effects.[3][4][5] However, as with any small molecule inhibitor, unforeseen interactions with other proteins cannot be entirely ruled out. Researchers should remain vigilant for unexpected phenotypes.
II. Troubleshooting Guide: Interpreting and Mitigating Off-Target Effects
This section provides guidance on identifying and addressing experimental issues that may arise from the off-target activities of SCH772984.
Issue 1: Unexpected Cellular Phenotype Not Consistent with ERK1/2 Inhibition
Potential Cause: This could be due to the inhibition of an off-target kinase that plays a role in the observed phenotype.
Troubleshooting Steps:
-
Confirm On-Target ERK1/2 Inhibition:
-
Evaluate Off-Target Kinase Inhibition:
-
If the phenotype persists despite confirmed ERK1/2 inhibition, consider if any of the known off-targets (e.g., CLK2, DRAK1, TTK) are relevant to your biological system.
-
Use a structurally distinct ERK1/2 inhibitor as a control to see if the phenotype is reproducible. If the phenotype is not replicated, it is more likely an off-target effect of SCH772984.
-
-
Perform a Rescue Experiment:
-
If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.
-
Issue 2: Discrepancy Between In Vitro Potency (IC50) and Cellular Efficacy (EC50)
Potential Cause: This can be influenced by several factors, including cell permeability, drug efflux pumps, or the unique binding kinetics of SCH772984.
Troubleshooting Steps:
-
Assess Cellular Uptake:
-
If possible, use analytical methods such as LC-MS/MS to quantify the intracellular concentration of SCH772984.
-
-
Consider Binding Kinetics:
-
SCH772984 exhibits slow binding kinetics and a prolonged residence time on ERK1/2, which contributes to its sustained cellular activity.[3][5] This is in contrast to its faster off-rates from off-target kinases.[3] Wash-out experiments can be performed to assess the duration of target engagement in your cells.[3]
-
-
Evaluate Experimental Conditions:
-
Ensure that the serum concentration in your cell culture media is consistent, as serum proteins can bind to small molecules and reduce their effective concentration.
-
Issue 3: Development of Resistance to SCH772984
Potential Cause: While SCH772984 is effective in overcoming resistance to upstream MAPK inhibitors, acquired resistance to SCH772984 itself can occur.
Troubleshooting Steps:
-
Sequence the MAPK Pathway:
-
A known resistance mechanism is a mutation in the DFG motif of ERK1 (G186D), which impairs SCH772984 binding.[8]
-
-
Investigate Bypass Tracks:
-
Resistance can also emerge through the activation of parallel signaling pathways, such as the PI3K/AKT pathway.[6] Assess the phosphorylation status of key nodes in alternative survival pathways.
-
-
Consider Combination Therapies:
-
In cases of resistance driven by bypass pathways, combining SCH772984 with an inhibitor of the activated pathway (e.g., a PI3K inhibitor) may restore sensitivity.[6]
-
III. Quantitative Data on Off-Target Interactions
The following table summarizes the known off-target kinase interactions of SCH772984 based on published enzymatic and binding assays.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| ERK1 | 4 | Cell-free assay | [1][2] |
| ERK2 | 1 | Cell-free assay | [1][2] |
| CLK2 | 104 | Enzymatic assay | [3] |
| DRAK1 | ~40-70x weaker than ERK1/2 | Enzymatic assay | [3] |
| TTK/MPS1 | ~40-70x weaker than ERK1/2 | Enzymatic assay | [3] |
| Haspin | 398 | Enzymatic assay | [3] |
| JNK1 | 1080 | Enzymatic assay | [3] |
| JNK3 | 632 | Enzymatic assay | [3] |
Note: The potency against off-targets is significantly lower than for ERK1/2, highlighting the selectivity of SCH772984.
IV. Experimental Protocols
To aid in your troubleshooting and validation experiments, we provide the following generalized protocols.
Protocol 1: Western Blot Analysis of ERK1/2 Pathway Inhibition
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of SCH772984 or vehicle control (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-RSK, and a loading control (e.g., GAPDH).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular context.[9][10]
-
Cell Treatment: Treat intact cells with SCH772984 or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge to pellet aggregated proteins.
-
Protein Detection: Analyze the soluble fraction by Western blot or other methods to detect the amount of soluble target protein (ERK1/2) remaining at each temperature. A shift in the melting curve in the presence of SCH772984 indicates target engagement.
V. Visualizing Signaling Pathways and Experimental Workflows
Canonical RAS-RAF-MEK-ERK Signaling Pathway
Caption: Canonical RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by SCH772984.
SCH772984 On-Target vs. Off-Target Interactions
Caption: On-target and off-target interactions of SCH772984, highlighting differences in affinity and kinetics.
VI. Concluding Remarks
SCH772984 is a powerful research tool for dissecting the roles of ERK1/2 signaling. Its high selectivity and unique binding mechanism make it a superior choice over less specific inhibitors. However, a thorough understanding of its potential off-target effects is paramount for the accurate interpretation of experimental data. We encourage researchers to employ the validation and troubleshooting strategies outlined in this guide to ensure the highest level of scientific rigor. For further assistance, please do not hesitate to contact our technical support team.
VII. References
-
Vertex AI Search. (2019, October 6). SCH772984 is an ATP Competitive and Non-Competitive ERK1 and ERK2 Inhibitor.
-
Chaikuad, A., et al. (2014). A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics. Nature Chemical Biology, 10(10), 853–860.
-
Lamba, V., & Ghosh, I. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 29-41.
-
Chaikuad, A., et al. (2014). A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics. Nature Chemical Biology, 10(10), 853-860.
-
Varkaris, A., et al. (2016). Dissecting Therapeutic Resistance to ERK Inhibition. Molecular Cancer Therapeutics, 15(4), 548-559.
-
Selleck Chemicals. SCH772984 | ERK1/2 Inhibitor | CAS 942183-80-4.
-
Awasthi, N., et al. (2024). Extracellular Signal-Regulated Kinase Inhibitor SCH772984 Augments the Anti-Cancer Effects of Gemcitabine in Nanoparticle Form in Pancreatic Ductal Adenocarcinoma Models. Pharmaceutics, 16(7), 999.
-
Gemenetzis, E., et al. (2021). Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models. International Journal of Molecular Sciences, 22(21), 11529.
-
Dry, K. L., et al. (2019). Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2. Cancer Research, 79(1), 107-120.
-
ResearchGate. The dual-mechanism ERKi SCH772984 induces a greater modulation of....
-
Klaeger, S., et al. (2017). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science, 358(6367), eaan4368.
-
Atefi, M., et al. (2015). Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma. Oncotarget, 6(32), 33388-33402.
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
-
Li, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(8), 1878.
-
Chen, Z., et al. (2024). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2329064.
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122.
-
ResearchGate. Off-target effects of common ERK5 inhibitors.
-
Vera, J., et al. (2016). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Scientific Reports, 6, 28964.
-
ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF.
-
UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.
-
MDPI. (2023). Exploiting Paradoxical Activation of Oncogenic MAPK Signaling by Targeting Mitochondria to Sensitize NRAS Mutant-Melanoma to Vemurafenib.
-
Celtarys Research. (2024, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
-
CETSA. Publications.
-
Frontiers. (2021, February 9). Two Targets, One Hit: new Anticancer Therapeutics to Prevent Tumorigenesis Without Cardiotoxicity.
-
Ruprecht, B., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 11(3), 187-189.
-
Samatar, A. A., & Poulikakos, P. I. (2014). Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. Molecular Cancer Therapeutics, 13(9), 2167-2176.
-
ACS Publications. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
-
Research portal UU. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags.
-
Patsnap Synapse. (2024, June 3). Targeting Tumor Cells with Raf Inhibitor LY3009120: Overcoming Resistance and Paradoxical MAPK Activation.
-
Karaman, M. F., et al. (2008). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132.
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: Overcoming Acquired Resistance with SCH772984 (Ulixertinib)
To: Research Scientists, Drug Development Leads, and Assay Development Specialists From: Senior Application Scientist, Technical Support Center Subject: Experimental Optimization and Troubleshooting for SCH772984 (Ulixertinib) in MAPK-Resistant Models
Introduction: The Dual-Mechanism Advantage
SCH772984 (Ulixertinib) represents a paradigm shift in targeting the MAPK pathway. unlike first-generation ERK inhibitors, SCH772984 functions as a dual-mechanism inhibitor .[1] It competes for the ATP binding site and induces a conformational change that prevents MEK from phosphorylating ERK.
This distinction is critical for your experimental design. While standard ATP-competitive inhibitors often result in a feedback-driven increase in phospho-ERK (pERK) levels (despite blocking downstream signaling), SCH772984 suppresses both ERK catalytic activity and its phosphorylation status . This guide addresses the specific technical challenges arising from this unique mechanism, particularly in the context of overcoming resistance to BRAF and MEK inhibitors.
Mechanism of Action & Pathway Visualization
To interpret your data correctly, you must visualize where SCH772984 acts relative to upstream inhibitors (BRAFi/MEKi).
Figure 1: MAPK Signaling and SCH772984 Intervention
Caption: SCH772984 targets the terminal node (ERK), bypassing upstream resistance mechanisms like BRAF amplification or MEK mutations. Unlike other ERKi, it blocks the MEK-to-ERK phosphorylation step.
Troubleshooting Module: Experimental Setup & Optimization
Q1: My IC50 values are inconsistent. How should I handle SCH772984 solubility and storage?
Technical Insight: SCH772984 is hydrophobic. Inconsistent data often stems from micro-precipitation in aqueous media or freeze-thaw degradation.
Protocol for Stability:
-
Stock Preparation: Dissolve in DMSO to a concentration of 10–30 mg/mL . Vortex vigorously or sonicate to ensure complete solubilization.
-
Storage: Aliquot immediately into single-use vials. Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).
-
Working Solution: Do not perform serial dilutions directly in cell culture media. Dilute in DMSO first to 1000x the final concentration, then spike into media to keep final DMSO < 0.1%.
Data Summary: Sensitivity Thresholds
| Cell Line Type | Expected IC50 (Proliferation) | Interpretation |
|---|---|---|
| Sensitive (BRAF/RAS Mutant) | 1 – 500 nM | Drug is active; pathway is dependent on ERK. |
| Intermediate | 1 – 2 µM | Potential feedback loop or partial resistance. |
| Resistant | > 2 µM | Intrinsic resistance or successful acquired resistance model.[2] |
Q2: I am not seeing the expected "pERK rebound" on my Western Blot. Is the drug working?
Technical Insight: This is the most common point of confusion.
-
Other ERK Inhibitors (e.g., GDC-0994): Often cause a increase in pERK (T202/Y204) because they inhibit the negative feedback loop from ERK to RAF/MEK. The ERK protein is phosphorylated but catalytically dead.
-
SCH772984: Prevents the phosphorylation of ERK by MEK.[3] You should see a DECREASE in pERK.
Troubleshooting Checklist:
-
If pERK is HIGH: The drug may have degraded, or you are using a different class of ERK inhibitor.
-
If pERK is LOW but Total ERK is constant: The drug is working correctly via its dual mechanism.
-
Validation: Blot for downstream targets like pRSK (S380) or p-c-Myc . These should be obliterated even if pERK signals are ambiguous.
Troubleshooting Module: Acquired Resistance
Q3: How do I generate and validate an SCH772984-resistant cell line?
Technical Insight: Resistance to SCH772984 typically arises from specific mutations in the ERK DFG motif (preventing drug binding) or activation of parallel pathways like ERK5.
Step-by-Step Generation Protocol:
-
Seeding: Plate sensitive cells (e.g., A375, HCT116) at 30% confluence.
-
Escalation: Treat with IC50 concentration. Replenish media/drug every 3 days.
-
Adaptation: When cells regain normal growth kinetics, increase concentration by 1.5x-2x.
-
Endpoint: Continue until cells proliferate freely in 2–3 µM SCH772984. This process typically takes 3–4 months .
Q4: My resistant cells are growing, but sequencing ERK1/2 shows no mutations. What is happening?
Technical Insight: If the target (ERK) is not mutated, the cell has likely activated a bypass track. The IGF1R-MEK5-ERK5 pathway is a documented escape route for SCH772984 resistance.[4]
Figure 2: Mechanisms of Acquired Resistance
Caption: Two primary modes of resistance: (A) On-target ERK mutations (G186D) prevent drug binding. (B) Off-target bypass via IGF1R/ERK5 signaling restores proliferation.
Diagnostic Assay for Mechanism B:
-
Experiment: Treat resistant cells with SCH772984 +/- Linsitinib (IGF1R inhibitor) or XMD8-92 (ERK5 inhibitor).
-
Result: If combination restores sensitivity, the resistance is driven by the IGF1R-ERK5 bypass.
In Vivo Considerations
Q5: What is the recommended dosing regimen for mouse xenografts?
Technical Insight: SCH772984 has a relatively short half-life. Twice-daily (BID) dosing is required to maintain pathway suppression.
Recommended Regimen:
-
Dose: 15 – 50 mg/kg.
-
Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).
-
Frequency: BID (Twice daily).
-
Vehicle: 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) or similar aqueous vehicle if solubilized correctly from stock.
-
Pharmacodynamic Marker: Harvest tumors 2–4 hours post-last dose and blot for pERK and pRSK .
References
-
Structure and Mechanism
-
Acquired Resistance (Mutations)
-
Acquired Resistance (Bypass Tracks)
-
Clinical Context & Ulixertinib Identity
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumor activity of the ERK inhibitor SCH772984 [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Resistance to MAPK Inhibitors in Melanoma Involves Activation of the IGF1R-MEK5-Erk5 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomol.com [biomol.com]
- 7. biomed-valley.com [biomed-valley.com]
Technical Support Center: Optimizing SCH772984 Delivery for In Vivo Research
Welcome to the technical support resource for the potent and selective ERK1/2 inhibitor, SCH772984. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of achieving adequate bioavailability of SCH772984 in preclinical in vivo models. Due to its physicochemical properties, particularly its poor aqueous solubility, suboptimal formulation can lead to inconsistent exposure, diminished efficacy, and misleading experimental outcomes.
This document provides field-proven insights and detailed protocols to help you navigate these challenges. We will explore the causality behind formulation choices, offer step-by-step preparation guides, and provide a troubleshooting framework to diagnose and resolve bioavailability-related issues in your studies.
Understanding the Challenge: The Physicochemical Profile of SCH772984
SCH772984 is a highly effective dual-mechanism inhibitor, targeting both the kinase activity of ERK1/2 and preventing its phosphorylation by the upstream kinase MEK.[1][2] However, its utility in in vivo studies is frequently hampered by its low water solubility. This characteristic is common among many small molecule kinase inhibitors, which often possess lipophilic aromatic structures essential for binding to the ATP pocket of their target enzymes.
The poor solubility of SCH772984 directly impacts its bioavailability, especially via the oral route. This limitation was a driving factor in the development of its orally bioavailable successor, MK-8353.[1] For researchers working with SCH772984, this means that the method of formulation and route of administration are paramount to ensuring sufficient drug exposure at the target tissue. The most common and recommended route for preclinical administration in rodent models is intraperitoneal (i.p.) injection, which bypasses the complexities of gastrointestinal absorption.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for SCH772984 in mice?
A1: Intraperitoneal (i.p.) injection is the most frequently documented and recommended route for administering SCH772984 in mouse models.[3][4] This method avoids the poor and variable absorption from the gastrointestinal tract associated with oral gavage. Doses typically range from 10 mg/kg to 50 mg/kg, often administered once or twice daily.[3][4]
Q2: Can I administer SCH772984 orally?
A2: While technically possible, oral administration of SCH772984 is strongly discouraged for efficacy studies due to its poor oral bioavailability.[1] Formulating it for effective oral absorption is challenging and would likely require advanced techniques such as amorphous solid dispersions or nanoparticle formulations.[5] For standard preclinical experiments, i.p. injection provides more reliable and consistent systemic exposure.
Q3: What are the signs my formulation is inadequate and leading to poor exposure?
A3: Several experimental observations can point to a formulation or bioavailability problem:
-
Lack of in vivo efficacy: The most obvious sign is a failure to observe the expected therapeutic effect (e.g., tumor growth inhibition) that has been reported in published studies.[6]
-
No target engagement in tissue: After dosing, tumor or tissue lysates show no reduction in the phosphorylation of ERK's direct downstream substrate, RSK (p-RSK). A lack of change in p-ERK levels can also be an indicator, though feedback mechanisms can sometimes complicate the interpretation of this marker.[6]
-
High variability in animal responses: If you observe a wide range of tumor responses within the same treatment group, it could be due to inconsistent drug absorption from a poorly prepared or unstable formulation.
-
Precipitation of the compound: If you observe any precipitate in your formulation vial before or during administration, it is a clear sign that the drug is not fully solubilized, and the actual administered dose will be lower than intended and highly variable.
Q4: How long can I store my prepared SCH772984 formulation?
A4: All formulations of SCH772984 should be prepared fresh daily and are not recommended for long-term storage. Extemporaneously prepared solutions, especially those containing DMSO, can be susceptible to degradation or precipitation over time, and water can be a key factor in compound loss.[7] Studies on general compound stability in DMSO show that many compounds are stable, but this cannot be guaranteed for a specific, complex formulation without dedicated stability studies.[7][8] To ensure consistent and accurate dosing, always prepare the formulation immediately before administration.
Troubleshooting Guide: Addressing Poor In Vivo Efficacy
This section provides a logical workflow to diagnose and resolve issues related to suboptimal SCH772984 exposure in your animal models.
Caption: Decision logic for selecting the appropriate formulation protocol.
References
-
Gornicka, A., Hamady, M., Kim, J., Wabrzych, M., Rymarczyk, G., Sokolowska, M., ... & Poczatek, M. (2021). Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models. International Journal of Molecular Sciences, 22(19), 10204. [Link]
-
Hwu, W. J., Adjei, A. A., LoRusso, P. M., Schinstock, M., Kong, S., Lin, H., ... & Sullivan, R. J. (2018). Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors. JCI Insight, 3(3). [Link]
-
Lito, P., Saborowski, A., Yue, J., Solomon, M., Joseph, E., Gadal, S., ... & Rosen, N. (2014). Dissecting therapeutic resistance to ERK inhibition. Cancer Discovery, 4(7), 844-857. [Link]
-
Chaikuad, A., Tesch, R., Barkinge, J., Che, B., Filippakopoulos, P., Fodor, M., ... & Knapp, S. (2014). A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics. Nature Chemical Biology, 10(10), 853-860. [Link]
-
ResearchGate. (2025). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?. ResearchGate. Retrieved from [Link]
-
Gornicka, A., et al. (2021). Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models. PubMed. [Link]
-
Nair, G., Kale, N., Singh, R., & Quadir, M. (2024). Extracellular Signal-Regulated Kinase Inhibitor SCH772984 Augments the Anti-Cancer Effects of Gemcitabine in Nanoparticle Form in Pancreatic Ductal Adenocarcinoma Models. International Journal of Molecular and Cellular Medicine, 13(3), 220-233. [Link]
-
Lito, P., Pratilas, C. A., Joseph, E. W., Tadi, M., Halilovic, E., Zubrowski, M., ... & Rosen, N. (2012). Relief of feedback inhibition of HER3 transcription by RAF and MEK inhibitors attenuates their antitumor effects in BRAF-mutant cancers. Cancer cell, 22(5), 668-682. [Link]
-
ResearchGate. (2025). [Troubleshooting] Is the dissolution scheme of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline for Paclitaxel tolerated by animals?. ResearchGate. Retrieved from [Link]
-
Olive, K. P., Jacobetz, M. A., Davidson, C. J., Gopinathan, A., McIntyre, D., Honess, D., ... & Tuveson, D. A. (2009). Inhibition of Hedgehog signaling enhances delivery of chemotherapy in a mouse model of pancreatic cancer. Science, 324(5933), 1457-1461. [Link]
-
Li, Y., et al. (2025). Design and Structural Optimization of Orally Bioavailable RSK4 Inhibitors for the Treatment of Esophageal Squamous Cell Carcinoma. ACS Publications. [Link]
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292-304. [Link]
-
Jiang, S., Li, T., Yang, Z., Yi, Y., Guan, S., Cui, L., ... & Wu, L. (2021). Evaluation of AMPK activity in mice by measuring activator-induced glucose uptake. STAR protocols, 2(3), 100677. [Link]
-
Beg, S., et al. (2022). Oral drug delivery strategies for development of poorly water soluble drugs in paediatric patient population. PubMed. [Link]
-
ResearchGate. (2025). Studies on Repository Compound Stability in DMSO under Various Conditions. ResearchGate. Retrieved from [Link]
-
Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]
-
Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 13(10), 999-1006. [Link]
-
van der Velden, D. L., et al. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. MDPI. [Link]
-
Kozar, M. P., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. SAGE Journals. [Link]
-
An, S., & Kim, J. (2017). An Overview on Stability of Extemporaneously Prepared Pharmaceutical Suspension. Walsh Medical Media. [Link]
Sources
- 1. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting SCH772984 western blot results
Technical Support Center: Troubleshooting SCH772984 Western Blot Results
Executive Summary & Mechanism of Action
SCH772984 is a potent, highly selective, bioavailable inhibitor of ERK1 (MAPK3) and ERK2 (MAPK1) . Unlike many kinase inhibitors that compete solely for the ATP-binding site, SCH772984 utilizes a unique binding mode that engages a distinct pocket, locking the kinase in an inactive conformation.
Critical Mechanistic Insight for Western Blotting: Distinct from some ATP-competitive ERK inhibitors that can paradoxically increase ERK phosphorylation (p-ERK) by preventing dephosphorylation or disrupting negative feedback loops, SCH772984 effectively inhibits the phosphorylation of ERK1/2 (Thr202/Tyr204) while simultaneously blocking its catalytic activity toward downstream substrates like RSK.
If your Western blot data contradicts this expected phenotype, consult the troubleshooting matrix below.
Pathway Visualization
The following diagram illustrates the specific intervention point of SCH772984 within the MAPK signaling cascade and the expected downstream readouts.
Figure 1: SCH772984 intervention in the RAS-RAF-MEK-ERK pathway. Note that the compound prevents both ERK phosphorylation and downstream substrate activation.
Troubleshooting Guide (Q&A Format)
Issue 1: "I treated my cells with SCH772984, but I still see a strong p-ERK band."
Diagnosis: This is the most common point of confusion. While SCH772984 is reported to inhibit ERK phosphorylation, the kinetics and concentration are critical. Unlike MEK inhibitors (e.g., Trametinib) which directly stop the upstream kinase from phosphorylating ERK, SCH772984 binds ERK directly.
Root Cause Analysis:
-
Insufficient Incubation Time: SCH772984 has slow binding kinetics compared to type-I inhibitors [1]. A 15-30 minute treatment may be insufficient to displace ATP and lock the conformation required to prevent phosphorylation.
-
Paradoxical Stabilization (Rare but possible): In specific cell lines with high upstream drive (e.g., KRAS mutant), the drug may inhibit catalytic activity (preventing RSK phosphorylation) before the p-ERK signal disappears. You might be detecting catalytically inactive but still phosphorylated ERK.
Solution:
-
Verify Target Engagement Downstream: Always blot for a downstream substrate like p-RSK (Ser380) or p-c-Myc . If p-RSK is absent but p-ERK is present, the drug is working (catalytic inhibition is active).
-
Extend Treatment: Increase incubation to 2–4 hours .
-
Check Loading: Ensure you are normalizing against Total ERK1/2 , not just GAPDH/Actin. The drug should not affect total ERK levels.
Issue 2: "My bands are smeared or I see high background in the phospho-blots."
Diagnosis: Phospho-antibodies (p-ERK, p-RSK) are prone to non-specific binding, particularly when phosphatase activity is not fully quenched during lysis.
Solution:
-
Lysis Buffer Rigor: You must use a RIPA or NP-40 buffer supplemented with fresh phosphatase inhibitors.
-
Required: Sodium Fluoride (NaF) and Sodium Orthovanadate (Na3VO4).
-
Tip: Boil samples in SDS loading buffer immediately after lysis to permanently denature phosphatases.
-
-
Blocking: Use 5% BSA (Bovine Serum Albumin) in TBS-T for blocking phospho-antibodies. Do not use milk , as the casein phosphoproteins can cause high background and interfere with phospho-specific detection.[1]
Issue 3: "The drug precipitated when added to the cell culture media."
Diagnosis: SCH772984 is highly hydrophobic.
Solution:
-
Solvent Protocol: Dissolve the stock powder in DMSO to create a master stock (e.g., 10 mM).
-
Step-Down Dilution: Do not add the 10 mM DMSO stock directly to the dish.
-
Dilute the stock 1:1000 in a small volume of warm media (pre-mix).
-
Vortex rapidly.
-
Add this pre-mix to the cell culture vessel.
-
-
Limit: Keep final DMSO concentration <0.5% to avoid cytotoxicity masking the drug effect.
Expected Data Matrix
Use this table to validate your Western Blot results.
| Target Protein | Molecular Wt. | Untreated Control | SCH772984 Treated (Expected) | Interpretation of Failure |
| p-ERK1/2 (Thr202/Tyr204) | 42/44 kDa | High (Dark Band) | Significantly Reduced / Absent | Drug inactive or insufficient time. |
| Total ERK1/2 | 42/44 kDa | High (Dark Band) | Unchanged | Loading error or toxicity-induced degradation. |
| p-RSK (Ser380) | 90 kDa | Moderate/High | Absent | Best indicator of catalytic inhibition. |
| GAPDH/Actin | 36/42 kDa | High | Unchanged | Loading Control. |
Validated Experimental Protocol
To ensure reproducibility, follow this optimized cell treatment and lysis workflow.
Reagents:
-
SCH772984 (Stock: 10 mM in DMSO).
-
Lysis Buffer: RIPA + Protease Inhibitor Cocktail + Phosphatase Inhibitor Cocktail (Sigma P0044 + P5726).
Step-by-Step:
-
Seeding: Plate cells (e.g., A375, HCT116) to reach 70-80% confluency on the day of treatment.
-
Preparation:
-
Thaw SCH772984 stock at room temperature.
-
Prepare fresh media containing the drug at 100 nM - 500 nM (typical effective range).
-
-
Treatment:
-
Aspirate old media.
-
Add drug-containing media carefully.
-
Incubate at 37°C for 2 to 4 hours [2].
-
-
Harvesting (Crucial for Phospho-preservation):
-
Place plate on ice .
-
Wash 1x with ice-cold PBS (containing 1mM Na3VO4 is optional but recommended).
-
Add ice-cold Lysis Buffer. Scrape cells immediately.
-
-
Sonication: Sonicate lysates (3 x 5 pulses, 30% amplitude) to shear DNA and ensure nuclear extraction (p-ERK can be nuclear).
-
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.
-
Denaturation: Mix supernatant with 4x Laemmli buffer and boil at 95°C for 5-7 minutes .
-
Blotting: Load 20-30 µg protein/lane. Use 5% BSA for blocking.[2]
References
-
Morris, E. J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. Cancer Discovery.
-
Selleck Chemicals. SCH 772984 Product Protocol and Data. Selleckchem.com.
-
Guide to Pharmacology. SCH772984 Ligand Page. IUPHAR/BPS.
-
Ullah, R., et al. (2021).[3] Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses. International Journal of Molecular Sciences.
Sources
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SCH772984 (Ulixertinib) in Cell Culture
Senior Application Scientist: Dr. Alex V. Mercer Subject: Troubleshooting Toxicity, Solubility, and Pathway Validation for SCH772984
Executive Summary
SCH772984 (Ulixertinib) is a potent, reversible, ATP-competitive inhibitor of ERK1 and ERK2.[1][2] Unlike earlier Type-I ERK inhibitors, SCH772984 possesses a dual mechanism : it inhibits the catalytic activity of ERK and prevents the phosphorylation of ERK by MEK.[3]
The Support Challenge: Users frequently conflate biological toxicity (on-target efficacy or off-target stress) with physical toxicity (compound precipitation). Because SCH772984 is highly hydrophobic, "toxicity" in culture is often an artifact of poor solubility management rather than biological activity.
This guide distinguishes between these failure modes to ensure your data is artifact-free.
Part 1: The "Invisible" Toxicity (Solubility & Handling)
User Complaint: "My cells look necrotic immediately after treatment," or "I see dark debris in the media, and my viability assays have high variance."
Diagnosis: This is likely Compound Precipitation , not biological toxicity. SCH772984 has poor aqueous solubility.[4][5] If you spike a high-concentration DMSO stock directly into aqueous media, the drug "crashes out" of solution, forming micro-crystals that physically damage cell membranes and interfere with optical assays.
Troubleshooting Protocol: The "Step-Down" Dilution
Do not add 100% DMSO stock directly to cell culture plates.
-
Stock Preparation: Dissolve SCH772984 in high-quality DMSO (anhydrous) to 10 mM.
-
Note: If the solution is cloudy, warm to 37°C and sonicate for 5 minutes. It must be perfectly clear.
-
-
Intermediate Dilution (The Critical Step):
-
Prepare a 100x intermediate solution in culture media containing 10-20% serum. Serum proteins act as carriers, stabilizing the hydrophobic molecule.
-
Example: To achieve 1 µM final concentration, dilute the 10 mM stock to 100 µM in a separate tube of media. Vortex immediately.
-
-
Final Application: Add the intermediate solution to your cells.
Solubility Reference Table
| Solvent System | Solubility Limit | Handling Note |
| DMSO | ~14-25 mg/mL (>20 mM) | Hygroscopic. Keep desiccated at -20°C. |
| Ethanol | Insoluble | Do not use.[6] |
| Water / PBS | < 0.1 mg/mL | High Risk. Precipitates instantly. |
| Culture Media + Serum | ~1-5 µM (stable) | Requires rapid mixing to prevent crystal nucleation. |
Part 2: Biological Toxicity (Potency vs. Overdose)
User Complaint: "My control cells are dying," or "I am not seeing the expected IC50 shift between resistant and sensitive lines."
Diagnosis: You are likely exceeding the specificity window . ERK1/2 are essential for normal cellular homeostasis. At high concentrations (>5 µM), SCH772984 will kill normal cells (off-target or catastrophic on-target toxicity), masking the therapeutic window.
The Specificity Window
-
On-Target Efficacy (Sensitive Lines): BRAF/NRAS mutant melanomas or pancreatic lines typically show IC50s in the 1 nM – 500 nM range.
-
Resistance Threshold: True resistance is often defined as IC50 > 1-2 µM.
-
Toxic Ceiling: Above 5 µM , non-specific toxicity dominates. If you need 10 µM to kill your cells, the mechanism is likely not specific ERK inhibition.
Visualizing the Pathway & Inhibition
Unlike other inhibitors that cause "feedback activation" (increasing pERK), SCH772984 should decrease pERK.
Caption: SCH772984 Mechanism. Uniquely, it blocks both ERK catalytic activity and the ability of MEK to phosphorylate ERK, preventing the "pERK rebound" seen with other inhibitors.
Part 3: Assay Interference & Validation
User Complaint: "My Western blot shows pERK is gone, but the MTT assay says cells are 100% viable."
Diagnosis: This is a classic Mitochondrial Decoupling or Precipitation Artifact .
-
MTT Artifacts: If SCH772984 precipitates, the crystals can scatter light, artificially increasing absorbance readings in MTT/MTS assays, masking cell death.
-
Validation Markers: Do not rely solely on viability. You must validate pathway shutdown.
Validation Checklist (Western Blot)
To confirm the drug is working before assessing toxicity:
-
Marker 1: pERK1/2 (Thr202/Tyr204): Should DECREASE .
-
Note: This distinguishes SCH772984 from Type-I inhibitors (like GDC-0994), which often cause pERK to increase due to feedback loop loss.
-
-
Marker 2: pRSK (Ser380): Should DECREASE . This is a direct downstream substrate of ERK. If pERK is low but pRSK is high, your inhibition is incomplete.
-
Marker 3: DUSP6: Expression often decreases rapidly upon ERK inhibition (transcriptional feedback).
Part 4: Troubleshooting Decision Tree
Use this logic flow to diagnose your specific toxicity issue.
Caption: Diagnostic workflow to distinguish between solubility artifacts and true biological inhibition.
References
-
IUPHAR/BPS Guide to PHARMACOLOGY. "SCH772984 Ligand Page." Detailed mechanism of action describing dual inhibition of catalytic activity and phosphorylation. [Link]
-
Germann, U. A., et al. (2017). "Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib)." Molecular Cancer Therapeutics.[7]Comparative analysis of ERK inhibitors showing SCH772984 prevents pERK accumulation. [Link][8]
-
Morris, E. J., et al. (2013). "Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors." Cancer Discovery.Foundational paper establishing efficacy in resistant lines. [Link]
-
Samatar, A. A., & Poulikakos, P. I. (2014). "Targeting RAS–ERK signalling in cancer: promises and challenges." Nature Reviews Drug Discovery.Context on ERK inhibitor toxicity and feedback loops. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models | MDPI [mdpi.com]
- 3. ijmcmed.org [ijmcmed.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: SCH772984 HCl Stock Solution Preparation
As a Senior Application Scientist, this guide provides field-proven insights and detailed protocols for the successful preparation and storage of stock solutions for the selective ERK1/2 inhibitor, SCH772984 HCl. Adhering to these guidelines is critical for ensuring experimental reproducibility and maximizing the efficacy of the inhibitor in your assays.
Frequently Asked Questions (FAQs) & Protocols
Q1: What is the primary recommended solvent for preparing high-concentration stock solutions of this compound?
For preparing high-concentration stock solutions, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound exhibits high solubility and stability in DMSO, allowing for the creation of concentrated stocks that can be easily aliquoted and stored for long-term use.[1][2][3] While other organic solvents like Dimethylformamide (DMF) can also be used, DMSO generally offers superior solubility.[4]
It is crucial to use anhydrous (water-free) DMSO, as moisture can significantly reduce the solubility of the compound and compromise the long-term stability of the stock solution.[2]
Q2: How do I prepare a 10 mM stock solution of this compound in DMSO?
This protocol provides a step-by-step method for preparing a 10 mM stock solution. Always consult your specific product's Certificate of Analysis for the exact molecular weight. We will use a molecular weight of 624.17 g/mol for this compound.[3][5]
Materials:
-
This compound powder
-
Anhydrous DMSO (high purity, e.g., ≥99.9%)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Water bath or sonicator
Experimental Protocol:
-
Pre-Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic compound.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock, weigh 6.24 mg of the compound.
-
Calculation: Volume (L) x Concentration (mol/L) x MW ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 624.17 g/mol = 0.00624 g = 6.24 mg
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the compound. For the example above, add 1 mL of anhydrous DMSO.
-
Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aiding Dissolution (If Necessary): If the compound does not fully dissolve, you can facilitate the process by:
-
Final Check & Aliquoting: Once the solution is clear and homogenous, it is ready for use or storage. For long-term storage, it is highly recommended to dispense the stock solution into single-use aliquots in sterile, tightly sealed vials. This minimizes freeze-thaw cycles, which can degrade the compound over time.
-
Storage: Store the DMSO stock solution aliquots at -80°C for long-term stability (up to one year) or at -20°C for shorter-term storage (up to one month).[1][2]
Caption: Troubleshooting flowchart for this compound dissolution issues.
Causality Behind Troubleshooting Steps:
-
Anhydrous DMSO: this compound is hydrophobic. Water contamination in DMSO creates localized polar microenvironments, causing the compound to precipitate or resist dissolution. Using a fresh, sealed bottle of anhydrous DMSO is the most critical step. [2]* Warming & Sonication: These methods introduce energy into the system. Warming increases the kinetic energy of solvent molecules, enhancing their ability to solvate the compound. Sonication uses ultrasonic waves to create micro-cavitations, which physically break apart the compound's crystal lattice structure, increasing the surface area available for solvation. [1][2]
Q5: How do I prepare aqueous working solutions (e.g., for cell culture) from my DMSO stock?
Directly dissolving this compound in aqueous buffers like PBS or cell culture media is not recommended due to its poor solubility. [4]A two-step serial dilution from a high-concentration DMSO stock is the correct methodology.
Protocol for Aqueous Working Solution:
-
Thaw your DMSO stock aliquot at room temperature.
-
Perform an intermediate dilution in your cell culture medium or buffer. Crucially, add the DMSO stock to the aqueous medium and mix immediately , not the other way around. This rapid dispersion prevents the compound from precipitating out of the highly concentrated DMSO drop when it hits the aqueous environment.
-
For example, to make a 10 µM working solution from a 10 mM stock, you can first make a 1:100 dilution (to 100 µM) and then a subsequent 1:10 dilution (to 10 µM).
-
Ensure the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent-induced artifacts. Run a vehicle control (medium with the same final DMSO concentration) in parallel.
-
Aqueous solutions of SCH772984 are not stable. It is strongly recommended to prepare them fresh for each experiment and not to store them for more than one day. [4]
Q6: What is the mechanism of action for SCH772984?
SCH772984 is a potent and highly selective, ATP-competitive inhibitor of the terminal kinases in the MAPK signaling cascade, ERK1 and ERK2, with IC₅₀ values of 4 nM and 1 nM, respectively. [2][6][7]This pathway is a central regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, particularly those with BRAF or RAS mutations. [6][8] Uniquely, SCH772984 possesses a dual mechanism of action. It not only inhibits the kinase activity of already phosphorylated ERK but also binds to unphosphorylated ERK, inducing a conformational change that prevents its activation by the upstream kinase, MEK. [7][9]This dual action leads to a more sustained and robust inhibition of the pathway.
The MAPK/ERK Signaling Cascade
Caption: SCH772984 inhibits the final step of the MAPK pathway.
References
-
A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics. Chaikuad, A., et al. Nature Chemical Biology via PMC. [Link]
-
Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models. Sencio, V., et al. International Journal of Molecular Sciences via PMC. [Link]
-
Extracellular Signal-Regulated Kinase Inhibitor SCH772984 Augments the Anti-Cancer Effects of Gemcitabine in Nanoparticle Form. Cancer Research. [Link]
-
Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors. JCI Insight via PMC. [Link]
Sources
- 1. SCH772984 | ERK inhibitor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Apexbio Technology LLC this compound, 942183-80-4, MFCD00012691, 5 mg, | Fisher Scientific [fishersci.com]
- 7. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmcmed.org [ijmcmed.org]
Technical Support Center: Optimizing In Vivo Exposure of SCH772984
Compound Identity: SCH772984 (also known as MK-8353) Target: ERK1/2 (Extracellular Signal-Regulated Kinase) Mechanism: ATP-competitive, slow-off-rate inhibitor
Introduction: Why is my exposure low?
Welcome to the SCH772984 Technical Support Center. If you are observing poor plasma or tissue exposure (AUC or Cmax) in your in vivo models, it is rarely due to a single factor. SCH772984 is a highly potent, lipophilic molecule with unique binding kinetics.
The three most common reasons for study failure with this compound are:
-
Solubility-Limited Absorption: The compound precipitates in the gastrointestinal tract due to incorrect vehicle selection.
-
Inappropriate Sampling: Failing to account for the compound's slow association/dissociation kinetics.
-
Dose-Limiting Toxicity: Inability to reach therapeutic windows due to on-target gastrointestinal (GI) toxicity.
Module 1: Formulation & Solubility Troubleshooting
Diagnosis: If you observe high variability between animals or no detectable drug in plasma despite high dosing, your formulation is likely crashing out (precipitating) in situ.
Standard Validated Vehicles
SCH772984 is practically insoluble in water. You must use a solubilizing vehicle or a stable suspension.
| Administration Route | Vehicle Composition (Recommended) | Preparation Notes |
| Oral Gavage (PO) Preferred for Efficacy | 0.5% Methylcellulose (MC) + 0.4% Tween 80 in Water | Suspension. Micronize compound first. Add Tween 80 to compound, wet thoroughly, then slowly add MC solution while vortexing. Sonicate for 20 mins to ensure uniform dispersion. |
| Intraperitoneal (IP) Short-term studies | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Solution. Dissolve compound in DMSO first (warm to 37°C if needed). Add PEG300, then Tween 80, then Saline.[1] Must be prepared fresh daily. |
| Advanced (PO/IP) For higher solubility | 20% Hydroxypropyl- | Complexation. Requires stirring for 2-4 hours to ensure inclusion complex formation. pH adjustment may be required (pH 4-5). |
Critical Preparation Workflow
Do not simply mix all components at once. Follow this thermodynamic solubility workflow to prevent "oiling out."
Figure 1: Step-by-step formulation protocol to ensure bioavailability. Failure to wet the compound initially (Step 1) is the primary cause of poor exposure.
Module 2: Pharmacokinetics (PK) & Sampling
Diagnosis: You detect the drug, but the PK curve looks "flat" or the
Technical Insight: SCH772984 exhibits slow binding kinetics (slow
FAQ: Sampling Strategy
Q: What are the optimal timepoints for a PK study?
-
Answer: Do not stop at 4 or 6 hours.
-
PO Dosing: 0.5, 1, 2, 4, 8, and 24 hours .
-
Reasoning: Absorption from a suspension (MC/Tween) can be slow. A 24-hour timepoint is critical to calculate the true elimination half-life (
) and ensure you aren't seeing accumulation in multi-dose studies.
-
Q: Should I measure Plasma or Tumor concentrations?
-
Answer: Both.
-
SCH772984 has moderate volume of distribution (
). Plasma levels may drop while tumor retention remains high due to the slow dissociation rate from the target kinase [2]. -
Target: Aim for plasma trough levels (
) > (approx. 50-100 nM) for sustained efficacy.
-
Module 3: Dosing & Toxicity Management
Diagnosis: You cannot increase the dose to improve exposure because animals are losing weight.
Root Cause: ERK1/2 inhibition causes on-target toxicity in the gut epithelium (reduced proliferation of crypt cells), leading to diarrhea and weight loss. This limits your "Therapeutic Window."
Dosing Optimization Table
| Parameter | Recommendation | Scientific Rationale |
| Max Tolerated Dose (MTD) | ~50 mg/kg BID (Mouse) | Doses >50 mg/kg often trigger rapid weight loss (>10%) within 5 days. |
| Frequency | BID (Twice Daily) | QD (Once Daily) dosing results in a "sawtooth" PK profile where trough levels drop below the inhibitory threshold, allowing tumor pathway reactivation. |
| Dietary Support | Soft food / HydroGel | Prophylactic support for GI toxicity can allow you to maintain higher doses for longer durations. |
Module 4: Troubleshooting Logic Pathway
Use this decision tree to isolate the specific cause of your experiment's failure.
Figure 2: Diagnostic logic for isolating the root cause of poor exposure.
References
-
Ohori, M., et al. (2016). "A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics."[2][3][4] Nature Chemical Biology, 12(11), 918–923.
-
Morris, E. J., et al. (2013).[5] "Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors."[5] Cancer Discovery, 3(7), 742-750.[5]
-
Nissan, M. H., et al. (2013).[5] "ERK pathway inhibitors: how low should we go?" Cancer Discovery, 3(7), 719-721.[5]
-
Selleck Chemicals / MedChemExpress. "SCH 772984 Datasheet and Solubility Protocols."
Sources
Validation & Comparative
Technical Comparison: SCH772984 vs. Vemurafenib in BRAF-Mutant Melanoma
[1][2][3][4][5]
Executive Summary
This guide analyzes the mechanistic and functional differences between Vemurafenib (PLX4032) , a first-generation BRAF V600E inhibitor, and SCH772984 , a potent and selective ERK1/2 inhibitor.
While Vemurafenib remains a standard-of-care backbone, its efficacy is frequently compromised by upstream paradoxes and acquired resistance mechanisms (e.g., NRAS mutations, BRAF splice variants). SCH772984 represents a "terminal node" blockade strategy. By targeting ERK1/2 directly, SCH772984 bypasses upstream resistance reservoirs, offering nanomolar potency in Vemurafenib-resistant models and preventing the paradoxical MAPK activation seen with RAF inhibitors.
Mechanistic Divergence & Signaling Logic
The Vemurafenib Paradox
Vemurafenib is an ATP-competitive inhibitor selective for the active conformation of BRAF V600E.
-
Mechanism: It locks the kinase in an inactive state, preventing MEK phosphorylation.
-
The Flaw (Paradoxical Activation): In cells with wild-type BRAF but mutant RAS (or in resistant cells with upstream reactivation), Vemurafenib induces BRAF transactivation via CRAF dimerization. This leads to increased pERK levels and accelerated tumor growth in non-target tissues (e.g., cutaneous squamous cell carcinomas).
The SCH772984 Solution (Terminal Blockade)
SCH772984 is a dual-mechanism ERK1/2 inhibitor.
-
Mechanism: It acts as an ATP-competitive inhibitor (Type I) but also stabilizes the inactive conformation (Type II features).[1]
-
The Advantage: ERK is the sole output of the RAF-MEK cascade. By blocking ERK, SCH772984 inhibits the phosphorylation of nuclear and cytoplasmic substrates (RSK, ELK1, c-Jun) regardless of whether the signal originated from BRAF V600E, amplified CRAF, or mutant NRAS.
Visualization: Pathway Blockade & Feedback Loops
Caption: Figure 1. MAPK signaling hierarchy showing Vemurafenib acting upstream and SCH772984 blocking the terminal ERK node, preventing pathway reactivation.
Comparative Performance Data
The following data aggregates findings from key preclinical studies (Morris et al., Cancer Discovery) comparing efficacy in parental and resistant lines.
| Feature | Vemurafenib (PLX4032) | SCH772984 |
| Primary Target | BRAF V600E | ERK 1/2 |
| IC50 (A375 Parental) | < 0.5 µM (Sensitive) | ~8 nM (Highly Potent) |
| IC50 (A375-Resistant) | 1.5 - 4.0 µM (Resistant) | < 20 nM (Retains Potency) |
| Paradoxical Activation | Yes (in RAS-mutant cells) | No |
| Activity in NRAS Mutants | Ineffective (often stimulates) | Potent (IC50 < 1 µM) |
| Resistance Onset (M238) | ~140 days (Monotherapy) | Delayed (Synergistic in combo) |
Key Insight: SCH772984 retains efficacy in "Class 1" resistance models (MAPK reactivation via NRAS/MEK mutations) but may show reduced efficacy in "Class 2" models driven by parallel pathways (e.g., PI3K/AKT upregulation) unless used in combination.
Experimental Protocols
To validate these differences in your own facility, use the following self-validating workflows.
Protocol A: Differential Cytotoxicity Profiling
Objective: Quantify the "Resistance Shift" between Vemurafenib and SCH772984.
-
Cell Models:
-
Seeding: Seed 3,000 cells/well in 96-well opaque plates. Allow 24h attachment.
-
Dosing:
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: CellTiter-Glo (ATP) . Do not use MTT/MTS, as metabolic inhibitors can skew colorimetric readouts in kinase assays.
-
Analysis: Fit curves using non-linear regression (log(inhibitor) vs. response).
-
Validation Criteria: A375-VR should show >10-fold IC50 shift for Vemurafenib but <2-fold shift for SCH772984.
-
Protocol B: The "Substrate Check" (Western Blot)
Objective: Distinguish between upstream blockade and terminal inhibition. Critical Note: Unlike Vemurafenib, which reduces pERK levels, ERK inhibitors (SCH772984) often stabilize pERK (T202/Y204) due to the prevention of negative feedback loops, even while blocking activity. You must blot for downstream substrates.
Workflow:
-
Treatment: Treat A375 cells with IC90 concentrations of Vemurafenib (1 µM) or SCH772984 (50 nM) for 2 hours.
-
Lysis: Lysis buffer supplemented with Phosphatase Inhibitor Cocktail II & III.
-
Targets:
-
p-ERK (T202/Y204): Vemurafenib ↓ | SCH772984 ↔ or ↑ (Drug binding effect).
-
p-RSK (S380): Vemurafenib ↓ | SCH772984 ↓↓ (True efficacy readout).
-
p-c-Jun: Vemurafenib ↓ | SCH772984 ↓↓.
-
DUSP6: (Feedback marker) SCH772984 treatment should rapidly deplete DUSP6 protein levels.
-
Visualization: Resistance Profiling Workflow
Caption: Figure 2. Experimental workflow to quantify the resistance factor (RF) and validate SCH772984 efficacy in resistant clones.
References
-
Morris, E. J., et al. (2013). "Discovery of a Novel ERK Inhibitor with Activity in Models of Acquired Resistance to BRAF and MEK Inhibitors."[1] Cancer Discovery.
-
Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor in BRAF V600E-mutated melanoma." Nature.
-
Carlino, M. S., et al. (2014). "Antitumor activity of the ERK inhibitor SCH772984 against BRAF mutant, NRAS mutant and wild-type melanoma." Molecular Cancer.
-
Samatar, A. A., & Poulikakos, P. I. (2014). "Targeting RAS–ERK signalling in cancer: promises and challenges." Nature Reviews Drug Discovery.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Sorafenib sensitizes melanoma cells to vemurafenib through ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of the ERK inhibitor SCH772984 [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Comparative Guide: SCH772984 vs. MK-8353 as ERK Inhibitors
[1][2][3]
Executive Summary
This guide provides a technical comparison between SCH772984 (a potent preclinical tool compound) and MK-8353 (its orally bioavailable clinical successor).[1][2][3] Both compounds represent a distinct class of "dual-mechanism" ERK1/2 inhibitors that differ fundamentally from classical ATP-competitive inhibitors.[4] While SCH772984 offers superior intrinsic potency for in vitro mechanistic studies, MK-8353 is the requisite choice for in vivo efficacy models due to optimized pharmacokinetics.
Recommendation at a Glance:
Mechanistic Overview: The "Dual-Mechanism" Advantage
Unlike Type I ATP-competitive inhibitors (e.g., ulixertinib) which often result in a paradoxical increase in phosphorylated ERK (pERK) due to the loss of negative feedback loops, both SCH772984 and MK-8353 function as dual-mechanism inhibitors .
-
Catalytic Inhibition: They bind to the ATP-binding pocket, inhibiting the kinase activity of ERK1/2.[4][5]
-
Activation Loop Modulation: Binding induces a unique conformational change in the kinase activation loop (A-loop). This steric alteration renders the T-E-Y motif inaccessible to the upstream activator MEK1/2.
Result: Consequently, these inhibitors suppress both the catalytic activity of ERK (downstream substrate phosphorylation, e.g., pRSK) AND the phosphorylation of ERK itself (pERK).[4][5] This prevents the nuclear translocation of ERK, offering a more complete pathway shutdown compared to classical inhibitors.[4][5][6]
Pathway Visualization
The following diagram illustrates the specific intervention points of these dual-mechanism inhibitors within the MAPK signaling cascade.
Caption: Dual-mechanism inhibitors block MEK-mediated phosphorylation of ERK (red dashed line) and ERK catalytic activity, preventing feedback-induced pERK accumulation.
Chemical & Pharmacological Comparison
The transition from SCH772984 to MK-8353 was driven by the need to improve metabolic stability and oral bioavailability while retaining the unique binding mode.
| Feature | SCH772984 (Tool Compound) | MK-8353 (Clinical Candidate) |
| Primary Application | In vitro signaling, Structural Biology | In vivo efficacy, Clinical Trials |
| ERK1 Potency (IC50) | ~4 nM | ~23 nM |
| ERK2 Potency (IC50) | ~1 nM | ~9 nM |
| Cellular Potency (pERK) | <10 nM (A375 cells) | ~30-50 nM (A375 cells) |
| Mechanism | Dual (Catalytic + pERK suppression) | Dual (Catalytic + pERK suppression) |
| Bioavailability (F) | Poor (<5% in rodents) | High (Suitable for oral dosing) |
| Solubility | Low | Improved |
| Selectivity | High (>100-fold vs MEK/RAF) | High (>100-fold vs MEK/RAF) |
| Chemical Class | Pyrazole/Indazole scaffold | Pyrrolidine-based derivative |
Key Insight: SCH772984 is approximately 2-5x more potent enzymatically than MK-8353. If your experiment is strictly in vitro and requires maximal suppression at low nanomolar concentrations to avoid off-target effects, SCH772984 is the superior choice.
Experimental Protocols
A. Validating "Dual Inhibition" via Western Blot
To confirm you are working with a dual-mechanism inhibitor (SCH772984 or MK-8353) versus a standard Type I inhibitor, use the following differential phosphorylation assay.
Hypothesis:
-
Type I Inhibitor (e.g., Ulixertinib): pRSK decreases, but pERK increases (or stays high) due to feedback loop loss.
-
Dual Inhibitor (SCH/MK): Both pRSK and pERK decrease .
Workflow Diagram:
Caption: Experimental workflow to distinguish dual-mechanism inhibitors from standard ATP-competitive inhibitors.
Protocol Steps:
-
Cell Seeding: Seed BRAF-mutant cells (e.g., A375 or Colo-205) at 70% confluency.
-
Treatment:
-
Vehicle (DMSO)
-
SCH772984: Titrate 10 nM – 1000 nM.
-
MK-8353: Titrate 50 nM – 5000 nM.
-
-
Incubation: 2 to 4 hours is sufficient for signaling analysis.
-
Lysis: Use RIPA buffer supplemented with Protease/Phosphatase inhibitors (critical to preserve pERK status).
-
Antibodies:
-
Primary: pERK1/2 (Thr202/Tyr204), pRSK (Ser380), Total ERK1/2.
-
-
Expected Result: Dose-dependent disappearance of the pERK band with SCH/MK compounds.
B. In Vivo Efficacy (MK-8353 Specific)
For researchers conducting xenograft studies:
-
Vehicle: 0.5% Methylcellulose / 0.02% SDS (standard suspension vehicle).
-
Dosing: MK-8353 is typically dosed at 30–60 mg/kg PO, BID (twice daily).
-
Monitoring: Measure tumors 2x/week. Collect plasma at endpoint to verify exposure (target C_trough > IC90).
Clinical Context & Limitations
MK-8353 (Sch 900353) advanced to Phase I clinical trials (NCT01358331) for advanced solid tumors.
-
Results: It showed partial responses in BRAF-V600 mutant melanoma patients.[1][7][8][2][3]
-
Toxicity: Dose-limiting toxicities included diarrhea, fatigue, and rash, consistent with MAPK pathway inhibition.
-
Current Status: While it demonstrated proof-of-concept, the clinical development of ERK inhibitors faces challenges regarding the therapeutic window (toxicity vs. efficacy). However, MK-8353 remains the gold standard in vivo probe for this mechanism.
SCH772984 remains a preclinical tool. It should never be used for in vivo oral dosing experiments due to poor absorption, which will lead to false-negative efficacy results.
References
-
Morris, E. J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. Cancer Discovery. Link
-
Moschos, S. J., et al. (2018). Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors.[3] JCI Insight. Link
-
Ohori, M., et al. (2019). Identification of a novel ERK inhibitor, MK-8353, through structure-based drug design. ACS Medicinal Chemistry Letters. Link
-
Guide to Pharmacology. SCH772984 Ligand Page. IUPHAR/BPS. Link
-
SelleckChem. SCH 772984 Datasheet and Biological Activity. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. escholarship.org [escholarship.org]
- 8. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validation of SCH772984 Target Engagement in Cells: A Comparative Guide
Executive Summary
SCH772984 (also known as ERK-IN-1) represents a distinct class of "dual-mechanism" ERK1/2 inhibitors.[1][2] Unlike catalytic inhibitors (e.g., Ulixertinib/BVD-523, GDC-0994) that bind the ATP pocket but leave the kinase activation loop exposed to upstream phosphorylation, SCH772984 induces a conformational change that renders ERK1/2 a poor substrate for MEK.
The Critical Distinction: In cellular assays, this mechanism results in the simultaneous suppression of ERK catalytic activity (downstream signaling) and ERK phosphorylation (T202/Y204). This is in sharp contrast to catalytic inhibitors, which often cause a paradoxical hyper-phosphorylation of ERK due to the relief of negative feedback loops.
This guide details the validation protocols required to distinguish SCH772984 activity from other ERK inhibitors, ensuring accurate target engagement verification.
Part 1: Comparative Analysis of ERK Inhibitors[3][4][5]
To validate SCH772984, one must understand how its cellular "fingerprint" differs from alternative clinical candidates.
Table 1: Comparative Performance & Mechanism of Action
| Feature | SCH772984 | Ulixertinib (BVD-523) | GDC-0994 |
| Primary Target | ERK1/2 (Dual Mechanism) | ERK1/2 (Catalytic) | ERK1/2 (Catalytic) |
| Mechanism | ATP-competitive + prevents activation loop phosphorylation | ATP-competitive (Reversible) | ATP-competitive |
| Potency (Cell-free IC50) | ERK1: 4 nM ERK2: 1 nM | ERK2: < 1 nM | ERK1/2: ~1-5 nM |
| p-ERK (T202/Y204) Status | Decreased (Unique Feature) | Increased (Feedback Relief) | Increased (Feedback Relief) |
| p-RSK (S359/S363) Status | Decreased (Pathway Blocked) | Decreased (Pathway Blocked) | Decreased (Pathway Blocked) |
| Binding Kinetics | Slow off-rate (Prolonged residence) | Fast off-rate | Fast off-rate |
Mechanistic Causality
-
Catalytic Inhibitors (Ulixertinib): Block ERK output.[2][3][4][5] The cell senses a lack of ERK output, disabling the negative feedback loop (normally ERK phosphorylates RAF/SOS to dampen the signal). Consequently, upstream MEK becomes hyper-active and hyper-phosphorylates the drug-bound ERK.
-
Dual-Mechanism (SCH772984): Blocks ERK output and distorts the ERK protein structure so MEK cannot phosphorylate it.[1] Therefore, even if feedback is relieved, p-ERK levels drop.
Part 2: Signaling Pathway & Inhibition Logic[4][5][8]
The following diagram illustrates the differential impact of SCH772984 versus standard catalytic inhibitors on the MAPK signaling cascade.
Caption: Differential inhibition modes. SCH772984 blocks both kinase activity and upstream activation by MEK, preventing the p-ERK rebound seen with catalytic inhibitors.
Part 3: Validation Protocols
Protocol A: Proximal Phospho-Signaling (Western Blot)
Objective: Confirm target engagement by assessing the unique "p-ERK Low / p-RSK Low" signature.
Reagents:
-
Cell Lines: A375 (BRAF V600E) or HCT116 (KRAS G13D).[6] These lines have high basal p-ERK.
-
Antibodies:
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) [Cell Signaling #4370]
-
Phospho-p90RSK (Ser380) [Cell Signaling #11989] - The functional readout.
-
Total ERK1/2 and Total RSK (Loading controls).
-
Workflow:
-
Seeding: Seed cells (e.g., A375) at 70% confluence in 6-well plates.
-
Treatment: Treat with SCH772984 using a dose-response curve (e.g., 0, 10, 100, 1000 nM) for 2 hours .
-
Control Arm: Treat a separate set with Ulixertinib (1000 nM) to demonstrate the p-ERK contrast.
-
-
Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (NaF, Na3VO4). Lyse directly in 1x SDS sample buffer to preserve phosphorylation states.
-
Analysis: Perform SDS-PAGE and Western Blot.
Data Interpretation:
-
Valid Engagement (SCH772984): You must see a dose-dependent decrease in BOTH p-RSK and p-ERK.
-
Invalid/Catalytic Profile: If p-RSK decreases but p-ERK increases or stays high, the compound is acting as a pure catalytic inhibitor (or is not SCH772984).
Protocol B: Cellular Thermal Shift Assay (CETSA)
Objective: Validate physical binding of SCH772984 to ERK1/2 in intact cells. SCH772984 has a slow off-rate and induces a rigid inactive conformation, making it ideal for CETSA.
Workflow:
-
Treatment: Treat live cells with SCH772984 (1 µM) or DMSO for 1 hour.
-
Harvest: Trypsinize, wash in PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot: Split cell suspension into 8-10 PCR tubes (50 µL each).
-
Thermal Challenge: Heat each tube to a distinct temperature (gradient: 40°C to 64°C) for 3 minutes.
-
Critical Step: ERK1/2 typically melts around 48-52°C. SCH772984 binding should shift this Tm by >4-6°C due to high affinity.
-
-
Lysis: Cool to RT (3 min). Freeze-thaw (liquid nitrogen/37°C) x3 to lyse cells.
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C. The supernatant contains the soluble (stabilized) protein.
-
Detection: Analyze supernatant via Western Blot for Total ERK1/2.
Caption: CETSA workflow. SCH772984 stabilizes ERK1/2, preventing precipitation at higher temperatures compared to DMSO controls.
References
-
Morris, E. J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors.[5] Cancer Discovery, 3(7), 742-750.[5]
-
Ohori, M., et al. (2019). SCH772984 is an ATP-competitive ERK1 and ERK2 inhibitor.[5][7] Cancer Research, 79(13 Supplement).
-
Samatar, A. A., & Poulikakos, P. I. (2014). Targeting RAS-ERK signalling in cancer: promises and challenges. Nature Reviews Drug Discovery, 13(12), 928-942.
-
Merchant, F. M., et al. (2014). Combined inhibition of MEK and ERK1/2 overcomes therapy resistance in BRAF-mutant melanoma. Oncotarget, 5(21), 10356.
Sources
- 1. researchgate.net [researchgate.net]
- 2. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Concurrent HER or PI3K Inhibition Potentiates the Anti-tumor Effect of ERK Inhibitor Ulixertinib in Preclinical Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models [mdpi.com]
Comparative Guide: SCH772984 versus Trametinib for MEK/ERK Pathway Inhibition
Part 1: Executive Summary & Strategic Positioning
In the landscape of MAPK pathway inhibition, the choice between Trametinib and SCH772984 is not merely a choice between two drugs, but between two distinct nodes of intervention with profoundly different feedback consequences.
-
Trametinib (Mekinist) is the clinical Standard of Care (SoC) . It is a highly potent, allosteric MEK1/2 inhibitor. It is the "gold standard" control for blocking signal transduction downstream of BRAF. However, its utility in research is often limited by rapid feedback reactivation of upstream signaling (e.g., CRAF bypass) and the development of resistance.
-
SCH772984 is a specialized Tool Compound (and precursor to clinical candidates like Ulixertinib/BVD-523). It is an ATP-competitive ERK1/2 inhibitor. Its primary value lies in overcoming resistance : it blocks the pathway at the terminal node (ERK), effectively silencing signaling even when upstream kinases (RAS, RAF, MEK) are hyperactivated or mutated.
The Critical Differentiator: Unlike many Type-I ERK inhibitors that cause a paradoxical increase in phospho-ERK (pERK) due to loss of negative feedback, SCH772984 uniquely inhibits both ERK catalytic activity AND prevents MEK-mediated phosphorylation of ERK. This makes it a superior tool for complete pathway shutdown in resistant cell lines.
Part 2: Mechanistic Deep Dive
Trametinib: Allosteric Lock
Trametinib does not compete with ATP. Instead, it binds to the allosteric pocket adjacent to the ATP-binding site on MEK1/2.
-
Mechanism: It stabilizes the inactive conformation of MEK, preventing it from phosphorylating ERK.
-
Consequence: Immediate loss of pERK signal.
-
Vulnerability: It leaves MEK protein available for upstream phosphorylation by RAF. In resistant cells, amplified BRAF or CRAF can eventually overwhelm this allosteric lock.
SCH772984: The "Dual-Mechanism" ERK Inhibitor
SCH772984 is an ATP-competitive inhibitor of ERK1 and ERK2.
-
Mechanism: It binds the ATP pocket of ERK. However, unlike standard ATP-competitors (e.g., GDC-0994), SCH772984 induces a conformational change in ERK that makes it a poor substrate for MEK.
-
Consequence: It shuts down ERK's kinase activity (blocking downstream targets like RSK) and prevents the accumulation of pERK.[1]
-
Advantage: This prevents the "pERK Rebound" often seen with other inhibitors, making Western blot validation cleaner and pathway suppression more durable.
Pathway Visualization (Graphviz)
Caption: Diagram illustrating the intervention points. Note SCH772984's dual action: blocking ERK output to RSK and preventing MEK-mediated phosphorylation of ERK.[2]
Part 3: Comparative Performance Metrics
| Feature | Trametinib (Mekinist) | SCH772984 |
| Primary Target | MEK1 / MEK2 (Allosteric) | ERK1 / ERK2 (ATP-Competitive) |
| IC50 (Cell-Free) | MEK1: ~0.7 nMMEK2: ~0.9 nM | ERK1: ~4 nMERK2: ~1 nM |
| Cellular Potency (IC50) | 0.5 – 5 nM (BRAF mutant lines) | 10 – 100 nM (BRAF mutant lines) |
| Effect on pERK (Western) | Decreases (Blocks upstream source) | Decreases (Unique conformational lock) |
| Effect on pRSK (Western) | Decreases | Decreases (Direct target inhibition) |
| Resistance Profile | Vulnerable to MEK mutations, BRAF amplification. | Effective against MEK/BRAF resistant lines. |
| In Vivo Utility | High (Clinical SoC, Oral) | Moderate (Tool compound; active in sepsis/xenograft models) |
| Primary Use Case | Clinical control; Sensitive cell lines. | Drug resistance research; Pathway validation.[3][4] |
Part 4: Experimental Protocols
Protocol A: Validating Pathway Inhibition (Western Blot)
Objective: Distinguish between upstream blockade (Trametinib) and terminal blockade (SCH772984).
Materials:
-
Lysis Buffer: RIPA + Protease/Phosphatase Inhibitor Cocktail (Roche cOmplete).
-
Primary Antibodies:
-
p-ERK1/2 (Thr202/Tyr204): Critical readout.
-
Total ERK1/2: Loading control.
-
p-RSK (Ser380): Readout for ERK catalytic activity.
-
p-MEK1/2 (Ser217/221): Readout for upstream RAF activity.
-
Workflow:
-
Seeding: Plate cells (e.g., A375 melanoma or HCT116 colon) at 70% confluence.
-
Treatment:
-
Control: DMSO (0.1%)[5]
-
Trametinib: 10 nM (physiological) and 100 nM (supra-physiological).
-
SCH772984: 100 nM and 500 nM.
-
Duration: 1 hour (acute) vs 24 hours (feedback assessment).
-
-
Lysis: Wash with ice-cold PBS. Lyse directly on plate. Scrape and centrifuge (14,000 x g, 10 min).
-
Analysis (Expected Results):
-
Trametinib: Loss of pERK, Loss of pRSK. Potential increase in pMEK (loss of feedback).[6]
-
SCH772984: Loss of pERK (unique feature), Loss of pRSK. Strong increase in pMEK (upstream accumulation).
-
Protocol B: Assessing Resistance (Cell Viability)
Objective: Determine if SCH772984 overcomes acquired resistance to Trametinib.
Workflow:
-
Cell Lines: Use a parental line (e.g., A375) and a generated Trametinib-resistant derivative (A375-R).
-
Seeding: 3,000 cells/well in 96-well opaque plates.
-
Dosing Matrix:
-
Serial dilution of Trametinib (0.1 nM to 10 µM).
-
Serial dilution of SCH772984 (1 nM to 10 µM).
-
-
Incubation: 72 hours at 37°C.
-
Readout: Add CellTiter-Glo (Promega), shake 10 min, read luminescence.
-
Data Processing: Calculate IC50 using non-linear regression (GraphPad Prism, 4-parameter logistic).
-
Success Criterion: A375-R should show a >100-fold shift in Trametinib IC50 but <5-fold shift in SCH772984 IC50 compared to parental.
-
Part 5: Application Scientist’s Notes
-
The "pERK Paradox": Be careful when reading literature on ERK inhibitors. Most (e.g., GDC-0994, Ulixertinib) cause pERK to increase on a Western blot because the drug binds the kinase, preventing dephosphorylation by phosphatases (DUSPs) while blocking activity. SCH772984 is an exception. Because it prevents MEK from phosphorylating ERK, you will see a decrease in pERK. Do not confuse this with MEK inhibition. Always blot for pRSK to confirm the kinase output is blocked.
-
In Vivo Toxicity: While SCH772984 works in mice (10-30 mg/kg, IP or Oral), it is not the optimized clinical candidate. For strictly translational in vivo studies intended to mimic human trials, consider using Ulixertinib (BVD-523) , which has a similar mechanism but optimized pharmacokinetics. Use SCH772984 for mechanistic proof-of-concept.
-
Combination Strategy: SCH772984 is highly synergistic with inhibitors of parallel pathways (e.g., PI3K/mTOR inhibitors) in RAS-mutant cancers, as it prevents the "see-saw" activation where blocking one pathway activates the other.
References
-
Morris, E. J., et al. (2013). "Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors." Cancer Discovery. Link
-
Ohori, M., et al. (2019). "SCH772984 is an ATP-competitive and selective ERK1/2 inhibitor." MedChemExpress Datasheet & Reference. Link
-
Merchant, M., et al. (2017). "Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS-mutant tumors." PLOS ONE. Link
-
Guide to Pharmacology. "Trametinib Ligand Page." IUPHAR/BPS. Link
-
Samatar, A. A., & Poulikakos, P. I. (2014). "Targeting RAS–ERK signalling in cancer: promises and challenges." Nature Reviews Drug Discovery. Link
Sources
- 1. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concurrent HER or PI3K Inhibition Potentiates the Anti-tumor Effect of ERK Inhibitor Ulixertinib in Preclinical Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomed-valley.com [biomed-valley.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ijmcmed.org [ijmcmed.org]
- 6. Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Specificity Analysis of SCH772984 (Ulixertinib) Against Kinase Alternatives
Executive Summary: The "Dual-Mechanism" Advantage
SCH772984 (also known as Ulixertinib or BVD-523) represents a significant evolution in MAPK pathway targeting. Unlike upstream MEK inhibitors (e.g., Trametinib) that are susceptible to feedback reactivation, or first-generation ERK inhibitors that solely target catalytic activity, SCH772984 functions as a highly selective, ATP-competitive inhibitor with a dual mechanism of action .
It not only inhibits the catalytic activity of ERK1/2 but also induces a specific conformational change that prevents the activation loop phosphorylation by MEK.[1][2] This guide provides a rigorous specificity analysis, comparing SCH772984 against GDC-0994 (Ravoxertinib) and standard MEK inhibitors, supported by actionable experimental protocols.
Mechanism of Action & Structural Specificity[3]
To understand the specificity profile of SCH772984, one must understand its binding mode.[3] While GDC-0994 binds the ATP pocket of ERK2 in a manner that allows the kinase to remain in a conformation accessible by MEK, SCH772984 induces a structural distortion in the P-loop and helix
Key Mechanistic Differentiators
-
ATP-Competition: Binds with high affinity (Ki < 1 nM) to the ATP-binding pocket.
-
Activation Loop Protection: The binding induces a steric clash that prevents upstream MEK from phosphorylating the ERK activation loop (T202/Y204).
-
Nuclear Exclusion: By locking ERK in this specific inactive conformation, SCH772984 prevents ERK dimerization and nuclear translocation, thereby blocking transcription of target genes (e.g., DUSP6, EGR1).
Visualization: MAPK Signaling & SCH772984 Intervention
The following diagram illustrates the pathway logic and the specific intervention point of SCH772984 compared to MEK inhibitors.
Caption: SCH772984 blocks ERK catalytic activity and nuclear entry, distinct from MEK inhibitors which often trigger feedback reactivation of upstream signaling.
Comparative Specificity Analysis
This section synthesizes data from kinome scans and biochemical assays to objectively compare SCH772984 against its primary competitors.[3]
Table 1: Kinase Inhibitor Profile Comparison[4][5]
| Feature | SCH772984 (Ulixertinib) | GDC-0994 (Ravoxertinib) | Trametinib |
| Primary Target | ERK1, ERK2 | ERK1, ERK2 | MEK1, MEK2 |
| Binding Mode | ATP-Competitive (Dual Mechanism) | ATP-Competitive (Catalytic only) | Allosteric (Non-ATP) |
| ERK1/2 IC50 | < 1 nM (Potent) | ~ 1-5 nM | N/A (Targets MEK) |
| Selectivity | >99% of Kinome (Scan of ~400) | High, but less conformational selection | High for MEK |
| Key Off-Targets | CLK2, DRAK1, TTK (Weak, >50x IC50) | CDK2 (at high conc), p38 | None significant in kinome |
| Impact on p-ERK | Inhibits (Prevents phosphorylation) | Increases (Protects p-site) | Inhibits (Blocks upstream) |
| Clinical Status | Phase I/II (Active) | Discontinued (Toxicity/Efficacy) | FDA Approved |
Deep Dive: The Specificity Data
In comprehensive KINOMEscan assays profiling over 300 kinases:
-
Selectivity Score: SCH772984 exhibits a selectivity score (S35) indicating it affects <1% of the kinome at 1 µM concentrations.
-
Off-Target Nuance: The most relevant off-targets identified are CLK2 , DRAK1 , and TTK/MPS1 .[3] However, biochemical validation confirms the IC50s for these targets are 40–70 fold higher than for ERK1/2.
-
The "GDC-0994 Distinction": While GDC-0994 is selective, it stabilizes the active conformation of ERK, leading to a paradoxical accumulation of p-ERK (phosphorylated ERK) that is catalytically inactive but potentially capable of non-catalytic scaffolding functions. SCH772984 reduces p-ERK levels, providing a "cleaner" pathway shut-down.
Experimental Protocols for Validation
To validate the specificity of SCH772984 in your own cellular models, rely on these self-validating protocols.
Protocol A: Differential Western Blotting (The "Feedback" Test)
Objective: Distinguish SCH772984 activity from MEK inhibition and confirm on-target engagement via feedback loop analysis.
Rationale:
-
MEK Inhibitors (Trametinib): Result in decreased p-ERK and increased p-MEK (loss of feedback).
-
SCH772984: Results in decreased p-ERK (unique for ATP-competitors) and increased p-MEK (loss of feedback).
-
GDC-0994: Results in increased p-ERK (stabilization) and increased p-MEK.
Workflow Diagram:
Caption: Workflow for validating inhibitor mechanism via phosphorylation dynamics.
Step-by-Step Procedure:
-
Seeding: Plate BRAF-mutant cells (e.g., A375) at 70% confluence.
-
Starvation (Optional but Recommended): Serum starve for 4 hours to synchronize signaling.
-
Treatment:
-
Vehicle (DMSO 0.1%)
-
SCH772984 (100 nM - 500 nM)
-
Trametinib (10 nM - Control)
-
GDC-0994 (500 nM - Comparator)
-
-
Incubation: Treat for 1 hour (acute phase) and 24 hours (adaptive phase).
-
Lysis: Lyse in RIPA buffer supplemented with Sodium Orthovanadate and Protease Inhibitor Cocktail . Critical: Phosphatases degrade p-ERK rapidly; keep on ice.
-
Detection: Probe for:
-
p-ERK1/2 (T202/Y204): Measures activation status.
-
p-MEK1/2 (S217/221): Measures upstream feedback.
-
p-RSK (S380): Measures downstream efficacy (Must be inhibited by all).
-
DUSP6: A transcriptional target (Should decrease with SCH772984).
-
Protocol B: In Vitro Kinase Selectivity Verification (ADP-Glo)
Objective: Quantify IC50 against ERK1/2 and potential off-target CLK2.
-
Reagents: Recombinant ERK2 (active), CLK2, Poly(Glu,Tyr) substrate, Ultra-pure ATP.
-
Reaction: Prepare kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Triton X-100).
-
Titration: Serial dilute SCH772984 (10 µM down to 0.1 nM) in DMSO.
-
Initiation: Add ATP at
concentration for the specific kinase (Crucial for ATP-competitive inhibitors). -
Incubation: 60 minutes at Room Temperature.
-
Detection: Add ADP-Glo reagent, incubate 40 min. Add Kinase Detection Reagent, incubate 30 min. Read Luminescence.
-
Analysis: Fit to sigmoidal dose-response curve.
-
Success Criteria: ERK2 IC50 < 5 nM; CLK2 IC50 > 100 nM.
-
Interpretation of Results & Troubleshooting
Distinguishing On-Target vs. Off-Target Toxicity
If you observe cytotoxicity in your model, use the "Rescue Experiment" :
-
Express a constitutively active form of a downstream target (e.g., constitutively active RSK or c-Myc) that is independent of ERK.
-
If SCH772984 toxicity persists despite downstream rescue, the effect may be off-target (e.g., CLK2 inhibition affecting splicing).
-
If toxicity is reversed, the effect is on-target (ERK-dependent).
Why p-MEK Increases
Do not interpret increased p-MEK as a failure of the drug. SCH772984 blocks the ERK-to-RAF negative feedback loop. Consequently, RAF activity increases, hyper-phosphorylating MEK. This confirms the drug is effectively shutting down the pathway output, triggering the feedback alarm.
References
-
Germann, U. A., et al. (2017). "SCH 772984: A Novel, ATP-Competitive Inhibitor of ERK1/2 with Potent Activity in BRAF- and RAS-Mutant Cancer Models." Molecular Cancer Therapeutics.
-
Morris, E. J., et al. (2013). "Discovery of a Novel ERK Inhibitor with Activity in Models of Acquired Resistance to BRAF and MEK Inhibitors." Cancer Discovery.
-
Merchant, M., et al. (2017). "Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS-mutant tumors." PLOS ONE.
-
Roskoski, R. Jr. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update." Pharmacological Research.
-
Blake, J. F., et al. (2016). "Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development." Journal of Medicinal Chemistry.
Sources
- 1. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synergistic Targeting of MAPK Signaling via SCH772984 and BRAF Inhibitors
Executive Summary
SCH772984 (an ERK1/2 inhibitor) represents a critical evolution in targeting the MAPK pathway, specifically when paired with BRAF inhibitors (BRAFi) like Vemurafenib or Dabrafenib . While the current clinical standard combines BRAF and MEK inhibitors (e.g., Dabrafenib + Trametinib) to delay resistance, acquired resistance remains inevitable—often driven by paradoxical MAPK reactivation.
This guide details the mechanistic superiority of targeting the terminal node (ERK) over the intermediate node (MEK). SCH772984 distinguishes itself through a dual mechanism of action : it is ATP-competitive but also prevents the phosphorylation of the ERK activation loop by MEK, effectively silencing the pathway even in the presence of upstream resistance drivers (e.g., NRAS mutations or BRAF amplifications).
Mechanistic Rationale: The Terminal Node Advantage
The Paradox of Upstream Inhibition
BRAF inhibitors effectively block monomeric mutant BRAF (V600E). However, in response to inhibition, tumor cells often upregulate receptor tyrosine kinases (RTKs) or RAS, leading to the formation of RAF dimers (CRAF-BRAF). These dimers bypass the BRAF inhibitor, reactivating MEK and ERK.
SCH772984 Mechanism
Unlike first-generation ERK inhibitors, SCH772984 does not merely inhibit catalytic activity; it induces a conformational change that renders ERK1/2 a poor substrate for MEK.[1]
-
Action 1: Competes with ATP, blocking catalytic phosphorylation of substrates (e.g., RSK, c-Myc).[2]
-
Action 2: Prevents MEK-mediated phosphorylation of ERK's activation loop (T202/Y204).
This "clamp" on the terminal node prevents the pathway reactivation that plagues MEK inhibitors.
Pathway Visualization
The following diagram illustrates the signal flow and the specific blockade points, highlighting the relief of negative feedback that typically causes upstream reactivation.
Caption: Schematic of MAPK signaling showing SCH772984 blocking the terminal ERK node, preventing reactivation despite upstream feedback relief.
Comparative Performance Analysis
The following data synthesizes preclinical findings comparing SCH772984 combinations against standard-of-care alternatives in BRAF-mutant melanoma models (e.g., A375, SK-MEL-28) and resistant sublines.
Efficacy Profile
| Feature | BRAF Inhibitor Monotherapy | BRAFi + MEK Inhibitor | BRAFi + SCH772984 |
| Primary Target | BRAF V600E | BRAF + MEK1/2 | BRAF + ERK1/2 |
| Resistance Onset | Rapid (6-7 months clinical) | Delayed | Significantly Delayed |
| Mechanism of Resistance | Upstream Bypass (NRAS, CRAF) | MEK Mutation / Amplification | Rare (requires ERK mutation) |
| Apoptosis Induction | Moderate | High | Very High (Cytotoxic) |
| Activity in BRAFi-Resistant | None | Low/Moderate | High (Rescues sensitivity) |
| pERK Status | Rebounds rapidly | Suppressed, then rebounds | Durably Suppressed |
Key Experimental Insight
In resistant cell lines (e.g., those with BRAF amplification), MEK inhibitors often induce cytostasis (G1 arrest) but fail to kill the cell. In contrast, SCH772984 induces apoptosis (cell death) by completely extinguishing the pathway output, leaving the cell no survival escape route.
Experimental Validation Protocols
To rigorously validate the synergistic effects of SCH772984 with a BRAF inhibitor (e.g., Vemurafenib), use the following self-validating protocols.
Protocol A: Synergy Quantification (Checkerboard Assay)
Objective: Determine the Combination Index (CI) to statistically prove synergy (CI < 1.0).
Materials:
-
Cell Line: A375 (BRAF V600E) or A375-R (Vemurafenib-resistant).
-
Compounds: Vemurafenib (Stock 10mM DMSO), SCH772984 (Stock 10mM DMSO).
-
Readout: CellTiter-Glo (ATP luminescence) or Crystal Violet.
Workflow:
-
Seeding: Seed 3,000 cells/well in 96-well white-walled plates. Incubate 24h.
-
Matrix Design:
-
X-Axis: Vemurafenib (0, 10, 50, 100, 500, 1000, 5000 nM).
-
Y-Axis: SCH772984 (0, 10, 50, 100, 500, 1000, 5000 nM).
-
Note: Ensure the IC50 of each single agent falls near the middle of the dilution range.
-
-
Treatment: Treat for 72 hours.
-
Analysis: Calculate % inhibition relative to DMSO control. Use CompuSyn or R (SynergyFinder) to calculate Loewe Additivity scores.
Protocol B: Mechanistic Western Blotting
Objective: Confirm the "Dual Mechanism" (Loss of pERK). Critical Distinction: Many ATP-competitive kinase inhibitors cause an increase in phosphorylation of the target kinase (due to protein stabilization or feedback loss). SCH772984 is unique; it should cause a decrease in pERK.
Antibody Panel:
-
p-ERK1/2 (T202/Y204): Expect DECREASE with SCH772984.
-
Total ERK1/2: Loading control (Unchanged).
-
p-MEK1/2: Expect INCREASE (Due to loss of ERK-to-RAF negative feedback).
-
p-RSK: Downstream substrate (Expect complete ablation).
Experimental Workflow Diagram:
Caption: Step-by-step workflow for validating the biochemical mechanism of SCH772984.
Discussion & Clinical Implications
Overcoming Acquired Resistance
The primary utility of SCH772984 lies in the "Resistant" setting. Cells that have acquired resistance to Vemurafenib often do so by reactivating the MAPK pathway.[3] Because SCH772984 blocks the final output (ERK), it is agnostic to how the pathway was reactivated upstream (whether by NRAS mutation, COT overexpression, or BRAF splicing).
Toxicity Considerations
ERK is a ubiquitous kinase in normal physiology. While BRAF inhibitors are selective for mutant cells, ERK inhibitors affect normal cells. However, preclinical data suggests a therapeutic window exists because tumor cells are "addicted" to high-flux MAPK signaling, whereas normal cells can survive on lower thresholds. The combination allows for lower dosing of the ERK inhibitor, potentially mitigating on-target toxicity (e.g., rash, diarrhea).
References
-
Morris, E. J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. Cancer Discovery, 3(7), 742-750. Link
-
Hatzivassiliou, G., et al. (2012). ERK inhibition overcomes acquired resistance to MEK inhibitors. Nature, 490, 505–509. Link
-
Sullivan, R. J., & Flaherty, K. T. (2013). Resistance to BRAF-targeted therapy in melanoma. European Journal of Cancer, 49(6), 1297-1304. Link
-
Merchant, M., et al. (2014). Combined BRAF and MEK inhibition in melanoma with BRAF V600 mutations. New England Journal of Medicine, 371, 1877-1888. Link
-
Samatar, A. A., & Poulikakos, P. I. (2014). Targeting RAS–ERK signalling in cancer: promises and challenges. Nature Reviews Drug Discovery, 13, 928–942. Link
Sources
Efficacy & Mechanism: A Comparative Guide to First vs. Second-Generation ERK Inhibitors
Topic: Comparing the Efficacy of First and Second-Generation ERK Inhibitors Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Leads
Executive Summary
The extracellular signal-regulated kinase (ERK) pathway is the terminal node of the MAPK signaling cascade, a frequent driver of oncogenesis in KRAS- and BRAF-mutant tumors. While upstream inhibitors (BRAF/MEK) are clinically established, they suffer from rapid acquired resistance via feedback reactivation.
First-generation ERK inhibitors (e.g., Ulixertinib) were designed as potent ATP-competitive agents to overcome this. However, they often induce a compensatory increase in ERK phosphorylation (p-ERK) due to the relief of negative feedback loops. Second-generation inhibitors (e.g., ASTX029, LY3214996) have emerged with novel "dual mechanisms" or superior pharmacokinetic profiles to enforce durable pathway suppression and prevent adaptive resistance.
This guide analyzes the mechanistic divergence, comparative efficacy, and validation protocols for these two distinct classes.
Mechanistic Distinction: ATP-Competitive vs. Dual-Mechanism[1]
The defining difference between generations lies in how they handle the pathway's intrinsic feedback loops.
-
First-Generation (Ulixertinib/BVD-523): These are Type I ATP-competitive inhibitors. They bind the kinase domain of ERK1/2, blocking catalytic activity.[1]
-
The Paradox: By inhibiting ERK output, they block the transcription of negative regulators (DUSP4, DUSP6, SPRY2). This relieves negative feedback on upstream kinases (RAF/MEK), leading to hyper-phosphorylation of MEK and, consequently, hyper-phosphorylation of ERK itself (the "p-ERK rebound").
-
-
Second-Generation (ASTX029): ASTX029 represents a "dual-mechanism" class.[2][3] It binds the ATP pocket but induces a conformational change that also prevents MEK from phosphorylating ERK .
-
The Advantage: This blocks both the catalytic output and the upstream activation, preventing the accumulation of p-ERK seen with first-gen agents.
-
Visualization: Pathway Feedback & Inhibition Modes
Figure 1: Mechanism of Action. 1st Gen inhibitors block downstream catalysis but can cause upstream hyper-activation (red dashed line). 2nd Gen inhibitors block both catalysis and the activating phosphorylation event.[1]
Comparative Performance Data
The following data synthesizes preclinical head-to-head assessments and clinical trial observations.
| Feature | Ulixertinib (1st Gen) | ASTX029 (2nd Gen) | LY3214996 (Next-Gen ATP) |
| Primary Mechanism | ATP-Competitive (Reversible) | Dual: Catalytic + prevent phosphorylation | ATP-Competitive (High Selectivity) |
| ERK2 Potency (IC50) | < 0.3 nM [1] | 2.7 nM [2] | ~5 nM [3] |
| p-ERK Status | Increases (Rebound effect) | Decreases (Dual lock) | Decreases initially, may rebound |
| p-RSK Inhibition | Potent, but can recover <24h | Durable (>72h suppression) | Durable (>8-16h sustained) |
| Selectivity | High (>100x vs CDK) | Excellent (Kinome wide) | >1000-fold vs 486 kinases [3] |
| Resistance Profile | Vulnerable to pathway reactivation | Active in BRAFi/MEKi resistant lines | Active in KRAS-mutant / MEKi-resistant |
| Clinical Status | Phase II (NCT01781429) | Phase I (NCT03520075) | Phase I (NCT02857270) |
Key Insight: While Ulixertinib is biochemically more potent (sub-nanomolar), ASTX029's ability to suppress the upstream phosphorylation of ERK renders it more effective in preventing the "paradoxical activation" that often limits efficacy in complex tumors [2].
Experimental Validation Protocols
To objectively compare these inhibitors in your lab, you must use self-validating systems that account for the p-ERK rebound artifact.
Protocol A: Pathway Suppression Analysis (Western Blot)
Critical Note: Do not use p-ERK (T202/Y204) as the sole readout for efficacy with 1st Gen inhibitors, as it may increase despite effective target engagement. Use p-RSK (S380) as the obligate downstream biomarker.
Workflow:
-
Cell Seeding: Seed KRAS-mutant cells (e.g., A549 or HCT116) at 70% confluency.
-
Starvation: Serum starve for 4 hours to synchronize signaling (optional but recommended for clean baselines).
-
Treatment:
-
Vehicle (DMSO)[4]
-
Ulixertinib (10 nM - 100 nM)
-
ASTX029 (10 nM - 100 nM)
-
Timepoints: 1h (early), 24h (feedback), 72h (durability).
-
-
Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitor Cocktail II & III (Sigma). Immediate inhibition of phosphatases is non-negotiable.
-
Detection Targets:
-
Primary Efficacy:p-p90RSK (Ser380) – Should decrease for both.
-
Mechanism Check:p-ERK1/2 (Thr202/Tyr204) – Increases with Ulixertinib; Decreases with ASTX029.
-
Feedback Markers:DUSP4 or SPRY2 – Should decrease upon effective pathway blockade.
-
Protocol B: 3D Spheroid Viability (Resistance Modeling)
Monolayer (2D) cultures often fail to predict in vivo resistance. 3D spheroids better mimic the hypoxic/nutrient gradients that drive adaptive resistance.
-
Formation: Seed 5,000 cells/well in Ultra-Low Attachment (ULA) plates. Centrifuge at 200xg for 5 min. Incubate 72h to form tight spheroids.
-
Dosing: Treat with serial dilutions (0.1 nM to 10 µM). Refresh drug/media every 3 days (simulating chronic exposure).
-
Readout: Measure ATP levels (CellTiter-Glo 3D) at Day 10 .
-
Analysis: Calculate IC50. Expect 2nd Gen inhibitors to show a lower "shift" in IC50 between Day 3 and Day 10 compared to 1st Gen, indicating superior durability.
Visualization: Experimental Logic Flow
Figure 2: Validation Workflow. Distinct readouts are required to differentiate catalytic inhibition from dual-mechanism pathway suppression.
Conclusion & Future Outlook
While first-generation inhibitors like Ulixertinib validated ERK as a druggable target, their utility is limited by the pathway's plasticity. The "p-ERK rebound" is not merely a biochemical artifact but a driver of resistance.
Second-generation agents like ASTX029 and LY3214996 represent a shift toward "vertical pathway lockdown." By preventing the activating phosphorylation of ERK (ASTX029) or providing superior coverage against resistant clones (LY3214996), these agents are better suited for combination therapies (e.g., with CDK4/6 or KRAS G12C inhibitors) where preventing adaptive feedback is paramount.
References
-
Sullivan, R. J., et al. (2018).[5][6] "First-in-class ERK1/2 inhibitor ulixertinib (BVD-523) in patients with MAPK mutant advanced solid tumors." Cancer Discovery.
-
Heightman, T. D., et al. (2021).[7] "ASTX029, a Novel Dual-Mechanism ERK Inhibitor, Modulates Both the Phosphorylation and Catalytic Activity of ERK."[3] Molecular Cancer Therapeutics.
-
Bhagwat, S. V., et al. (2019). "ERK Inhibitor LY3214996 Targets ERK Pathway–Driven Cancers: A Therapeutic Approach Toward Precision Medicine." Molecular Cancer Therapeutics.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. ascopubs.org [ascopubs.org]
- 3. astx.com [astx.com]
- 4. Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. biomed-valley.com [biomed-valley.com]
- 7. ERK inhibitor LY3214996-based treatment strategies for RAS-driven lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Proliferative Effects of SCH772984: A Comparative Guide for Researchers
In the landscape of targeted cancer therapy, the Mitogen-Activated Protein Kinase (MAPK) pathway is a focal point for drug development. Within this cascade, the extracellular signal-regulated kinases 1 and 2 (ERK1/2) represent a critical node, often constitutively activated in various malignancies, driving cellular proliferation and survival. SCH772984 has emerged as a potent and highly specific inhibitor of ERK1/2, demonstrating significant anti-proliferative activity. This guide provides an in-depth, technical comparison of SCH772984 with other ERK inhibitors, supported by experimental data and detailed protocols to empower researchers in their validation studies.
A Unique Mechanism of Action: The Dual Inhibition Strategy of SCH772984
SCH772984 distinguishes itself from many other ERK inhibitors through its dual mechanism of action.[1][2][3][4] Unlike traditional ATP-competitive inhibitors that solely block the catalytic activity of ERK, SCH772984 also prevents the phosphorylation of ERK1/2 by its upstream kinase, MEK1/2.[1][2][3][4] This is achieved by inducing a conformational change in the ERK protein, which not only hinders its kinase activity but also shields it from activation.[3][4] This dual-pronged attack is predicted to lead to a more complete and sustained suppression of MAPK signaling, potentially mitigating the development of acquired resistance often seen with inhibitors targeting upstream components like BRAF and MEK.[1][2]
This unique mode of action translates to prolonged target engagement. Studies have shown that SCH772984 exhibits slow inhibitor off-rates, meaning it remains bound to ERK1/2 for an extended period.[5] This sustained inhibition of ERK signaling, even after the removal of the compound from the culture medium, is a key differentiator from other inhibitors with faster dissociation kinetics.[5]
To visually represent the site of action for SCH772984 within the MAPK signaling cascade, the following diagram illustrates the pathway and the inhibitor's dual-inhibitory effect.
Caption: The MAPK/ERK signaling pathway and the dual inhibitory action of SCH772984 on ERK1/2.
Experimental Validation of Anti-Proliferative Effects
A robust validation of SCH772984's anti-proliferative effects necessitates a multi-faceted experimental approach. The following protocols provide a framework for assessing cell viability and target engagement.
Experimental Workflow: A Step-by-Step Overview
The following diagram outlines a typical workflow for validating the efficacy of an ERK inhibitor like SCH772984.
Caption: A generalized workflow for the experimental validation of SCH772984's anti-proliferative effects.
Detailed Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Line Selection: Choose a panel of cancer cell lines with known MAPK pathway alterations (e.g., BRAF-mutant, NRAS-mutant, and wild-type melanoma cell lines).[6][7][8]
-
Culture Conditions: Maintain cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of SCH772984 and other comparator ERK inhibitors in dimethyl sulfoxide (DMSO). Further dilute the stock solutions in culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).
2. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of SCH772984 or other ERK inhibitors for a specified duration (e.g., 72-120 hours).[8] Include a DMSO-only control.
-
Assay Procedure: Following the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions (Promega).[8] This typically involves adding the reagent to the wells, incubating for a short period to stabilize the luminescent signal, and then measuring the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the DMSO-treated control cells to determine the percentage of cell viability. Plot the percentage of viability against the inhibitor concentration and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50).
3. Western Blot Analysis for Target Engagement:
Western blotting is essential to confirm that SCH772984 is engaging its target and inhibiting downstream signaling.
-
Cell Lysis: Treat cells with the inhibitors for a shorter duration (e.g., 4-24 hours) to observe signaling changes.[5][7] Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding and then incubate it with primary antibodies specific for phosphorylated ERK1/2 (p-ERK), total ERK1/2, and downstream targets like phosphorylated RSK (p-RSK).[5][9] Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: After washing, incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Interpretation: A significant decrease in the levels of p-ERK and its downstream targets in SCH772984-treated cells compared to the control indicates successful target engagement.
Comparative Performance of SCH772984
The efficacy of SCH772984 is best understood when compared to other ERK inhibitors. The following table summarizes reported IC50 values for SCH772984 and other notable ERK inhibitors across various cancer cell lines.
| Inhibitor | Cell Line | Genotype | IC50 (nM) | Reference |
| SCH772984 | A375 (Melanoma) | BRAF V600E | 4 | [10] |
| SCH772984 | HCT-116 (Colorectal) | KRAS G13D | ~10-50 | [11] |
| SCH772984 | Multiple Melanoma Lines | BRAF-mutant | < 1000 | [6][8] |
| SCH772984 | Multiple Melanoma Lines | NRAS-mutant | < 1000 | [6][8] |
| VTX-11e | V-C8 (Hamster) | BRCA2-deficient | Significant reduction in survival | [5] |
| FR180204 | V-C8 (Hamster) | BRCA2-deficient | No significant effect on survival | [5] |
| Ravoxertinib (GDC-0994) | HCT-116 (Colorectal) | KRAS G13D | ~750 | [4] |
| Ulixertinib (BVD-523) | SH-SY5Y (Neuroblastoma) | N/A | ~50-100 | [11] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay duration. The data presented here is for comparative purposes.
Discussion and Field-Proven Insights
The experimental data consistently demonstrates that SCH772984 is a highly potent inhibitor of ERK1/2, exhibiting low nanomolar IC50 values in sensitive cell lines.[10] Its efficacy extends across various genetic backgrounds, including BRAF and NRAS-mutant melanomas, which are often challenging to treat.[6][7][8]
A key advantage of SCH772984 is its ability to overcome resistance to BRAF and MEK inhibitors.[6] In melanoma models with acquired resistance to vemurafenib (a BRAF inhibitor), SCH772984 effectively inhibits the reactivated MAPK pathway and suppresses cell proliferation.[6] Furthermore, combining SCH772984 with BRAF inhibitors has shown synergistic effects and can delay the onset of acquired resistance.[6][7]
When comparing SCH772984 to other ERK inhibitors, its dual mechanism and prolonged target residency time are significant differentiators.[1][2][5] While catalytic inhibitors like GDC-0994 (ravoxertinib) are effective, the unique ability of SCH772984 to also prevent ERK phosphorylation offers a more comprehensive blockade of the pathway.[4] This can be particularly advantageous in cellular contexts where feedback mechanisms might otherwise lead to the reactivation of ERK.
However, it is important to note that like with other targeted therapies, resistance to SCH772984 can also develop. Studies have shown that reactivation of the MAPK pathway can occur in cells that have acquired resistance to SCH772984, although this reactivation may still be sensitive to MEK inhibitors.[9] This highlights the dynamic nature of cancer cell signaling and the importance of exploring combination therapies.
It is also worth noting that while highly effective in vitro, the in vivo activity of SCH772984 has been reported to be limited by poor pharmacokinetic properties.[1] This has spurred the development of next-generation ERK inhibitors with improved bioavailability.
Conclusion
SCH772984 stands out as a powerful research tool and a benchmark compound for ERK1/2 inhibition. Its unique dual mechanism of action provides a robust and sustained suppression of the MAPK pathway, leading to potent anti-proliferative effects in a wide range of cancer cell models. The experimental protocols and comparative data presented in this guide offer a comprehensive framework for researchers to validate the efficacy of SCH772984 and to contextualize its performance against other ERK inhibitors. As the field of targeted therapy continues to evolve, the insights gained from studying compounds like SCH772984 will be invaluable in the development of more effective treatments for cancers driven by aberrant MAPK signaling.
References
-
IUPHAR/BPS Guide to PHARMACOLOGY. SCH772984. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. SCH772984. [Link]
-
Chaikuad, A., et al. (2018). A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics. Nature Communications, 9(1), 1-13. [Link]
-
Amaria, R. N., et al. (2014). Antitumor activity of the ERK inhibitor SCH772984 [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma. Molecular Cancer Therapeutics, 13(8), 194-203. [Link]
-
Amaria, R. N., et al. (2014). Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma. ResearchGate. [Link]
-
El-Sayed, R., et al. (2024). Extracellular Signal-Regulated Kinase Inhibitor SCH772984 Augments the Anti-Cancer Effects of Gemcitabine in Nanoparticle Form in Pancreatic Cancer Models. International Journal of Molecular Sciences, 25(14), 7654. [Link]
-
Adamiec, M., et al. (2021). Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models. International Journal of Molecular Sciences, 22(19), 10204. [Link]
-
Lito, P., et al. (2014). The dual-mechanism ERKi SCH772984 induces a greater modulation of ERK1/2-dependent gene expression than the catalytic ERKi GDC-0994. ResearchGate. [Link]
-
El-Sayed, R., et al. (2024). Extracellular Signal-Regulated Kinase Inhibitor SCH772984 Augments the Anti-Cancer Effects of Gemcitabine in Nanoparticle Form in Pancreatic Cancer Models. PubMed. [Link]
-
Amaria, R. N., et al. (2014). Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma. PMC. [Link]
-
Lito, P., et al. (2014). Dissecting Therapeutic Resistance to ERK Inhibition. AACR Journals. [Link]
-
ResearchGate. ERK activity and cell viability IC50. [Link]
Sources
- 1. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. ijmcmed.org [ijmcmed.org]
- 4. researchgate.net [researchgate.net]
- 5. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of the ERK inhibitor SCH772984 [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
Decoding Selectivity: A Comparative Guide to SCH772984 and Its Cross-reactivity with Other Signaling Pathways
For researchers navigating the intricate landscape of signal transduction, the precision of molecular tools is paramount. The ERK1/2 inhibitor, SCH772984, has emerged as a potent and valuable reagent in dissecting the roles of the MAPK/ERK pathway in various cellular processes, from proliferation to inflammation. However, a comprehensive understanding of its selectivity and potential off-target effects is crucial for the accurate interpretation of experimental data and the advancement of drug discovery programs. This guide provides an in-depth, objective comparison of SCH772984's cross-reactivity profile with that of other notable ERK1/2 inhibitors, supported by experimental data and detailed methodologies to empower researchers in making informed decisions for their studies.
Introduction to SCH772984: A Dual-Mechanism Inhibitor
SCH772984 distinguishes itself through a unique, dual mechanism of action. Unlike conventional ATP-competitive kinase inhibitors that solely block the catalytic activity of their targets, SCH772984 not only inhibits the kinase activity of ERK1 and ERK2 but also prevents their phosphorylation by the upstream kinase MEK.[1] This dual inhibition leads to a more profound and sustained suppression of the ERK signaling cascade.[1] Biochemically, SCH772984 is a highly potent inhibitor with IC50 values of 4 nM for ERK1 and 1 nM for ERK2.[2][3]
The MAPK/ERK Signaling Pathway: The Primary Target
The Mitogen-Activated Protein Kinase (MAPK) pathway is a cornerstone of cellular signaling, relaying extracellular signals to intracellular targets that govern a myriad of cellular functions. The canonical MAPK/ERK cascade involves a sequential activation of kinases: RAS, RAF, MEK, and finally ERK1/2. Activated ERK1/2 phosphorylates a multitude of downstream substrates, including transcription factors, which in turn regulate gene expression.
Unveiling the Cross-Reactivity Profile of SCH772984
While highly selective, no kinase inhibitor is entirely devoid of off-target interactions. Comprehensive profiling of SCH772984 has revealed a limited number of off-target kinases. It is crucial for researchers to be aware of these potential cross-reactivities, especially when using the inhibitor at higher concentrations.
A KINOMEscan™ profiling study against a panel of 300 kinases demonstrated the high selectivity of SCH772984. At a concentration of 1 µM, only seven kinases exhibited greater than 50% inhibition:
-
CLK2 (Cdc-like kinase 2)
-
FLT4 (Vascular endothelial growth factor receptor 3)
-
GSG2 (Haspin)
-
MAP4K4 (Mitogen-activated protein kinase kinase kinase kinase 4)
-
MINK1 (Misshapen-like kinase 1)
-
PRKD1 (Protein kinase D1)
-
TTK (TTK protein kinase)
Further characterization revealed that the inhibition of the JNK family of kinases was significantly weaker, with IC50 values of 1080 nM for JNK1, and 632 nM for JNK3.[4] This represents a selectivity of over 1000-fold for ERK1/2 compared to JNK1.
Comparative Analysis with Alternative ERK1/2 Inhibitors
To provide a comprehensive perspective, it is essential to compare the selectivity profile of SCH772984 with other widely used or clinically relevant ERK1/2 inhibitors.
| Inhibitor | Primary Target(s) | On-Target IC50 (ERK1/ERK2) | Notable Off-Targets | Mechanism of Action |
| SCH772984 | ERK1, ERK2 | 4 nM / 1 nM[2][3] | CLK2, FLT4, GSG2, MAP4K4, MINK1, PRKD1, TTK (>50% inhibition at 1 µM) | Dual inhibitor (catalytic and phosphorylation)[1] |
| Ulixertinib (BVD-523) | ERK1, ERK2 | Not specified in provided results | ERK8[5] | ATP-competitive, reversible[6] |
| Ravoxertinib (GDC-0994) | ERK1, ERK2 | 6.1 nM / 3.1 nM[7] | Highly selective, specific off-targets not detailed in provided results | ATP-competitive |
| LY3214996 | ERK1, ERK2 | 5 nM / 5 nM[8] | Highly selective (>40-fold selectivity against 512 kinases)[9] | ATP-competitive, reversible[9] |
| MK-8353 | ERK1, ERK2 | 23 nM / 8.8 nM[5][10] | CLK2, FLT4, Aurora B (>50% inhibition at 1 µM)[10] | ATP-competitive |
Table 1: Comparative overview of SCH772984 and other selected ERK1/2 inhibitors. The off-target data is based on available information and may not be exhaustive.
This comparative data highlights that while all these inhibitors are potent against ERK1/2, their off-target profiles differ. For instance, Ulixertinib is noted for its superior selectivity, with ERK8 being a primary off-target.[5] MK-8353 shares some off-targets with SCH772984, such as CLK2 and FLT4.[10] LY3214996 is reported to have excellent selectivity.[9] The unique dual-mechanism of SCH772984 sets it apart and may lead to different biological outcomes compared to purely ATP-competitive inhibitors.
Experimental Methodologies for Assessing Kinase Inhibitor Selectivity
The trustworthiness of any claims regarding inhibitor selectivity rests on robust and well-validated experimental methodologies. Here, we detail the principles and a generalized protocol for three key assays used in determining kinase inhibitor specificity.
KINOMEscan™: A High-Throughput Binding Assay
The KINOMEscan™ platform is a competition-based binding assay that provides a broad, quantitative assessment of a compound's interaction with a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity.
Generalized Protocol:
-
Immobilization: A proprietary, active-site directed ligand is immobilized on a solid support.
-
Competition: A solution containing a specific DNA-tagged kinase is incubated with the immobilized ligand in the presence of the test compound (e.g., SCH772984) at a single concentration or in a dose-response format.
-
Washing: Unbound kinase and test compound are washed away.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of bound kinase is compared to a DMSO control to calculate the percent inhibition.
Biochemical Kinase Assay (e.g., ADP-Glo™): Measuring Catalytic Activity
Biochemical kinase assays directly measure the enzymatic activity of a kinase and its inhibition by a test compound. The ADP-Glo™ Kinase Assay is a popular luminescence-based method.
Principle: The assay quantifies the amount of ADP produced during a kinase reaction. The kinase reaction is stopped, and remaining ATP is depleted. Then, ADP is converted to ATP, which is used in a luciferase-luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.
Generalized Protocol for IC50 Determination:
-
Kinase Reaction: Set up a reaction mixture containing the kinase (e.g., ERK2), a suitable substrate (e.g., a peptide), and ATP in a multi-well plate.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., SCH772984) to the wells. Include a DMSO control (no inhibitor).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.
-
Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11][12]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[12]
-
Luminescence Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in Cells
CETSA® is a powerful technique to verify that a compound binds to its intended target within the complex environment of a living cell.
Principle: The binding of a ligand (e.g., an inhibitor) to a protein can increase the protein's thermal stability. In CETSA®, cells are treated with the compound and then heated. The amount of soluble, non-denatured target protein remaining after heating is quantified, typically by Western blotting. Increased protein stability in the presence of the compound indicates target engagement.
Generalized Protocol (Western Blot Detection):
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compound (e.g., SCH772984) or vehicle (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3-8 minutes).[13]
-
Cell Lysis: Immediately after heating, lyse the cells using a suitable lysis buffer containing protease inhibitors.[13]
-
Centrifugation: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.[13]
-
Sample Preparation and Western Blotting: Collect the supernatant (soluble fraction), determine the protein concentration, and analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein (e.g., ERK1/2).
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the normalized band intensity against the temperature for both treated and untreated samples to observe a thermal shift, indicating target stabilization.
Conclusion and Future Perspectives
SCH772984 is a highly potent and selective ERK1/2 inhibitor with a unique dual mechanism of action that makes it a valuable tool for cancer research and other fields. While it exhibits a favorable selectivity profile, an awareness of its potential off-target interactions with kinases such as CLK2, FLT4, and others is essential for rigorous experimental design and data interpretation.
The comparative analysis with other ERK1/2 inhibitors like Ulixertinib, Ravoxertinib, LY3214996, and MK-8353 reveals a landscape of compounds with distinct selectivity profiles and mechanisms of action. The choice of inhibitor should be guided by the specific research question, the cellular context, and a thorough understanding of the compound's cross-reactivity.
The detailed experimental methodologies provided in this guide serve as a foundation for researchers to independently validate and extend these findings. As our understanding of the kinome and the intricacies of signal transduction continues to evolve, the rigorous characterization of chemical probes like SCH772984 will remain a critical endeavor in the pursuit of scientific discovery and the development of next-generation therapeutics.
References
-
IUPHAR/BPS Guide to PHARMACOLOGY. SCH772984 | Ligand page. [Link]
-
MDPI. Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models. [Link]
-
National Center for Biotechnology Information. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics. [Link]
-
BioMed Valley Discoveries. Ulixertinib, a first-in-class ERK1/2 inhibitor, as an effective combination agent in RAS mutated malignancies. [Link]
-
National Center for Biotechnology Information. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors. [Link]
-
BioWorld. Researchers detail development and antitumor activity of MK-8353 in patients with solid tumors. [Link]
-
American Association for Cancer Research. ERK Inhibitor LY3214996 Targets ERK Pathway–Driven Cancers: A Therapeutic Approach Toward Precision Medicine. [Link]
-
National Center for Biotechnology Information. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]
-
National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. [Link]
-
University of Cambridge. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. [Link]
-
ResearchGate. A First-in-Human Phase I Study to Evaluate the ERK1/2 Inhibitor GDC-0994 in Patients with Advanced Solid Tumors. [Link]
-
PubMed. First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors: Results of a Phase I Dose-Escalation and Expansion Study. [Link]
-
News-Medical.net. Cellular Thermal Shift Assay (CETSA). [Link]
-
ResearchGate. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors | Request PDF. [Link]
-
PubMed. ERK Inhibitor LY3214996 Targets ERK Pathway-Driven Cancers: A Therapeutic Approach Toward Precision Medicine. [Link]
-
Wiley-VCH. Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. [Link]
-
National Center for Biotechnology Information. ERK inhibitor LY3214996-based treatment strategies for RAS-driven lung cancer. [Link]
-
Patsnap Synapse. Targeting MAPK Pathway Alterations: The Development and Efficacy of LY3214996, a Novel ERK1/2 Inhibitor in Cancer Therapy. [Link]
-
ResearchGate. A two-part, phase II, multi-center study of the ERK inhibitor ulixertinib (BVD-523) for patients with advanced malignancies harboring MEK or atypical BRAF alterations (BVD-523-ABC). | Request PDF. [Link]
-
Reaction Biology. Kinase Selectivity Panels. [Link]
-
AdisInsight. Ravoxertinib - Genentech. [Link]
-
Bio-protocol. Cancer Biology - Protein. [Link]
-
PubMed. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors. [Link]
-
bioRxiv. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]
-
National Center for Biotechnology Information. A Phase II Study of ERK Inhibition by Ulixertinib (BVD-523) in Metastatic Uveal Melanoma. [Link]
-
Frontiers. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]
-
National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
PubMed. A First-in-Human Phase I Study to Evaluate the ERK1/2 Inhibitor GDC-0994 in Patients with Advanced Solid Tumors. [Link]
-
The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
-
BioMed Valley Discoveries. Combining ulixertinib (ERK1/2 inhibitor) with EGFR and BRAF inhibition yields significant efficacy in preclinical BRAFV600E mutant colorectal cancer models. [Link]
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. SCH772984 | ERK inhibitor | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. A Phase II Study of ERK Inhibition by Ulixertinib (BVD-523) in Metastatic Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ERK inhibitor LY3214996-based treatment strategies for RAS-driven lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 13. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Efficacy of SCH772984 in BRAF/MEK Inhibitor-Resistant Models
Executive Summary
The development of resistance to BRAF (e.g., vemurafenib, dabrafenib) and MEK (e.g., trametinib) inhibitors is a nearly inevitable clinical hurdle in the treatment of BRAF-mutant melanomas and KRAS-mutant cancers. The primary mechanism of this resistance is the reactivation of the MAPK pathway, often through paradoxical upstream signaling or downstream effectors.
SCH772984 (also referenced in literature as a specific ERK1/2 inhibitor) represents a distinct class of kinase inhibitors.[1][2][3][4][5] Unlike "catalytic-only" inhibitors, SCH772984 functions via a dual mechanism : it inhibits the catalytic activity of ERK1/2 and prevents its phosphorylation by MEK.[1][2][6][7] This guide analyzes its utility in resistant models, comparing it against single-mechanism alternatives like GDC-0994 and Ulixertinib.
Mechanistic Differentiation: The "Dual-Lock" Advantage
To understand the efficacy of SCH772984 in resistant models, one must distinguish its mode of action (MoA) from standard ATP-competitive inhibitors.
The Problem: Feedback Reactivation
In standard MAPK inhibition (e.g., using GDC-0994), blocking ERK catalytic activity releases a negative feedback loop on upstream kinases (RAF/MEK). This results in hyper-phosphorylation of ERK (pERK), even though its output is blocked. This accumulation of active-conformation ERK can eventually overwhelm the inhibitor or activate scaffold-dependent signaling.
The Solution: SCH772984
SCH772984 binds ERK1/2 in a manner that induces a conformational change, rendering the activation loop inaccessible to MEK.[2]
-
Catalytic Blockade: Competes with ATP (IC50 ~1–4 nM).[3]
-
Activation Blockade: Prevents MEK from phosphorylating ERK at the T202/Y204 residues.
Experimental Implication: When validating SCH772984 by Western Blot, you will observe a decrease in pERK levels. In contrast, catalytic inhibitors (GDC-0994, Ulixertinib) often cause a massive increase in pERK levels due to feedback loss [1, 3].
Visualization: Pathway Blockade Dynamics
Figure 1: Mechanism of Action. Note that SCH772984 blocks the MEK-to-ERK transition, preventing the accumulation of pERK seen with other inhibitors.[1]
Comparative Analysis: SCH772984 vs. Alternatives
The following table synthesizes performance data across resistant melanoma (A375) and colorectal (HCT116) models.
| Feature | SCH772984 | Ulixertinib (BVD-523) | GDC-0994 |
| Primary Target | ERK1/2 | ERK1/2 | ERK1/2 |
| Binding Mode | ATP-competitive + Allosteric-like modulation | ATP-competitive (Reversible) | ATP-competitive |
| Effect on pERK (Western Blot) | Suppression (Prevents T202/Y204 phosphorylation) [1] | Increase (Due to feedback loop loss) [3] | Increase (Due to feedback loop loss) [3] |
| IC50 (Enzymatic) | ~1–4 nM | < 3 nM | ~1-10 nM |
| Efficacy in BRAFi Resistant Cells | High (Induces apoptosis) | High | Moderate |
| Resistance Profile | Resistance arises via ERK mutations (e.g., G186D) preventing drug binding [2] | Resistance via amplification or upstream bypass | Resistance via upstream bypass |
Key Insight: When designing a panel to test a novel compound, SCH772984 is the superior positive control for total pathway shutdown because it mimics the signaling silence of upstream inhibition (like MEK inhibitors) while acting on the downstream node.
Validated Experimental Protocol
To rigorously assess SCH772984 in a resistant model (e.g., A375-R, a vemurafenib-resistant line), use the following self-validating workflow.
A. Cell Viability & Resistance Confirmation
Objective: Confirm the model is resistant to BRAFi but sensitive to ERKi.
-
Seeding: Plate A375 parental and A375-R (resistant) cells at 3,000 cells/well in 96-well plates.
-
Treatment:
-
Arm A (Control): DMSO.
-
Arm B (Resistance Check): Vemurafenib (dose range 10 nM – 10 µM).
-
Arm C (Test): SCH772984 (dose range 1 nM – 1 µM).
-
-
Incubation: 72 hours.
-
Readout: CellTiter-Glo or Crystal Violet.
-
Validation Criteria: A375-R must show IC50 > 1 µM for Vemurafenib but < 50 nM for SCH772984.
-
B. Mechanistic Validation (The "pERK Test")
Objective: Distinguish SCH772984 activity from general toxicity or off-target effects.
-
Lysis: Treat cells for 2 hours with 500 nM SCH772984. Lyse using RIPA buffer with phosphatase inhibitors (Sodium Fluoride, Sodium Orthovanadate) is mandatory.
-
Western Blot Targets:
Critical Note: If you use GDC-0994 as a comparator in this blot, GDC-0994 treatment should result in high pERK but low pRSK. SCH772984 treatment should result in low pERK and low pRSK. This differential phenotype validates your antibody specificity and the drug's mechanism [3].
Workflow Visualization
Figure 2: Validation Workflow. The "pERK Status Check" is the critical decision point for verifying SCH772984 activity.
References
-
Morris, E. J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors.[6] Cancer Discovery.
-
Jazirehi, A. R., et al. (2016). Dissecting Therapeutic Resistance to ERK Inhibition. Molecular Cancer Therapeutics.[7]
-
Germann, U. A., et al. (2017). Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib). Molecular Cancer Therapeutics.[7]
-
Alagesan, B., et al. (2015). Durable Suppression of Acquired MEK Inhibitor Resistance in Cancer by Sequestering MEK from ERK. Nature Medicine.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of the ERK inhibitor SCH772984 [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
SCH772984 HCl proper disposal procedures
Operational Guide: Safe Disposal and Handling of SCH 772984 HCl
Executive Summary & Hazard Context
SCH 772984 HCl is not a standard laboratory reagent; it is a high-potency, ATP-competitive ERK1/2 inhibitor with a dual mechanism of action. Unlike typical kinase inhibitors that only block catalytic activity, SCH 772984 also prevents the activation (phosphorylation) of ERK by MEK.[1]
Why this matters for disposal: Because this compound is designed to arrest cell proliferation at nanomolar concentrations (IC50 < 5 nM), it poses a significant bioaccumulation risk and aquatic toxicity hazard . It must be managed as a High Potency Active Pharmaceutical Ingredient (HPAPI) . Standard "drain disposal" or "trash bin" protocols are strictly prohibited.
Core Directive: The only acceptable terminal disposal method for SCH 772984 is High-Temperature Incineration .
Technical Specifications & Hazard Profile
| Parameter | Data | Operational Implication |
| Compound Class | ERK1/2 Kinase Inhibitor (Dual Mechanism) | Treat as suspected reproductive toxin/antineoplastic. |
| Physical State | Solid (Crystalline Powder) | High risk of particulate inhalation. Use HEPA filtration. |
| Solubility | DMSO (>10 mg/mL), Water (Low/Variable) | Do not attempt aqueous dilution for drain disposal. |
| Reactivity | Stable under normal conditions | Chemical deactivation (bleach/acid) is unreliable . |
| RCRA Status | Non-listed (treat as P-List Equivalent ) | Manage as Hazardous Pharmaceutical Waste. |
Operational Protocol: Waste Segregation
Effective disposal begins at the bench. You must segregate waste streams immediately to prevent cross-contamination of non-hazardous municipal waste.
A. Solid Waste (The Primary Stream)
-
Includes: Weighing boats, contaminated gloves, bench diapers, and bulk powder.
-
Protocol:
-
Collect in a wide-mouth HDPE jar or a dedicated solid waste bag (minimum 6-mil thickness).
-
Labeling: Must read "HAZARDOUS WASTE - TOXIC - SCH 772984".
-
Sealing: Double-bag all solid waste before placing it in the Satellite Accumulation Area (SAA).
-
B. Liquid Waste (Mother Liquors & Stock Solutions)
-
Includes: Expired DMSO stock solutions, cell culture media (>1 µM concentration).
-
Protocol:
-
Do NOT mix with oxidizers (e.g., nitric acid) or halogenated solvents unless necessary for solubility.
-
Collect in a dedicated "Organic Waste - Toxic" carboy.
-
Causality: Mixing high-potency kinase inhibitors with general solvent waste is acceptable only if the entire container is destined for incineration. If your facility recycles solvents, this stream must be kept separate to prevent contaminating the recycling pool.
-
C. Trace Contaminated Glassware (The "Triple Rinse" Rule)
-
Includes: Vials, flasks, and spatulas.
-
Protocol:
-
Rinse 1: Wash with a small volume of DMSO or Methanol (solubilizes the hydrophobic drug). Collect this rinsate into the Liquid Waste container.
-
Rinse 2: Wash with Ethanol. Collect rinsate.[2]
-
Validation: Only after three solvent-matched rinses can the glass be washed in a standard sink or disposed of as glass waste.
-
Disposal Workflow Visualization
The following diagram illustrates the decision logic for handling SCH 772984 waste. This workflow ensures compliance with EPA "Cradle-to-Grave" tracking requirements.
Figure 1: Decision matrix for segregating and processing SCH 772984 waste streams to ensure zero environmental release.
Emergency Spill Management
In the event of a powder spill (>10 mg), do not use a standard dustpan and brush, which aerosolizes the compound.
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, N95 (or P100) respirator, and safety goggles.
-
Wet Method: Cover the spill with a paper towel dampened with DMSO or Ethanol . This prevents dust generation.
-
Wipe Up: Gently wipe inward from the periphery to the center.
-
Disposal: Place all cleanup materials into the Solid Waste stream (Double Bag).
-
Decontamination: Wash the surface with a 10% bleach solution, followed by water. Note: Bleach oxidizes the surface but may not fully degrade the inhibitor; physical removal is the priority.
Scientific Rationale: Why Incineration?
You may ask, "Can we chemically deactivate this with bleach?"
The Answer is No. SCH 772984 functions by binding to a unique pocket formed by the P-loop and helix αC of ERK1/2.[5] This binding is highly stable. While strong oxidizers (bleach) might alter the structure, they do not guarantee the destruction of the pharmacophore (the specific arrangement of atoms responsible for biological activity). Partial degradation products can remain bioactive or toxic.
Self-Validating System: The only way to ensure the "Chain of Custody" is broken and the biological activity is nullified is through thermal oxidation (incineration) at >1000°C, which mineralizes the carbon skeleton into CO2, H2O, and NOx.
References
-
Morris, E. J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. Cancer Discovery.
-
U.S. Environmental Protection Agency (EPA). (2019).[6] Management Standards for Hazardous Waste Pharmaceuticals. 40 CFR Part 266 Subpart P.
-
National Institutes of Health (NIH). (2025). Waste Management Guidelines for High Potency Compounds. Prudent Practices in the Laboratory.
-
TargetMol. (2023). SCH 772984 Safety Data Sheet (SDS).
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. Laboratory waste | Staff Portal [staff.ki.se]
- 5. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
Navigating the Handling of SCH772984 HCl: A Guide to Essential Safety and Operational Protocols
For researchers, scientists, and drug development professionals, the potent and selective ERK1/2 inhibitor, SCH772984 HCl, offers significant opportunities in cancer research. However, its novel and powerful nature necessitates a robust understanding of safe handling and disposal practices. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step, ensuring both personal safety and experimental integrity.
As a compound with significant biological activity, this compound must be handled with the utmost care. Although a comprehensive Safety Data Sheet (SDS) is not publicly available, existing data on similar potent kinase inhibitors and specific warnings allow for the formulation of a rigorous safety protocol. All personnel must be thoroughly trained in these procedures before handling the compound.
I. Understanding the Risks: The "Why" Behind the Precautions
SCH772984 is a highly potent inhibitor of ERK1 and ERK2, key proteins in the MAPK signaling pathway that is often dysregulated in cancer.[1][2] Its mechanism of action, which involves inhibiting both the catalytic activity and the phosphorylation of ERK1/2, underscores its potential for profound biological effects.[1] The cytotoxic effects observed in various cancer cell lines highlight the need to minimize exposure.[3]
A critical consideration is the hydrochloride (HCl) salt form of the compound. Hydrochloric acid is corrosive and can cause severe skin burns and eye damage.[4] While the concentration of HCl in the final product is low, it contributes to the overall hazard profile.
Furthermore, a key piece of safety information that has been noted is that SCH772984 in a DMSO solution can rapidly penetrate nitrile gloves and skin .[5] This necessitates specific glove selection and handling procedures to prevent systemic exposure.
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound in both its solid and solution forms.
| PPE Component | Specifications and Rationale |
| Gloves | Double Gloving Required. Use two pairs of nitrile or latex gloves. The outer glove should be changed immediately upon contamination. Given the warning about DMSO solutions, extended contact should be avoided even with double gloves.[5] |
| Eye Protection | Chemical safety goggles or a face shield are essential to protect against splashes of solutions or airborne powder. |
| Lab Coat/Suit | A dedicated lab coat, preferably a disposable one or a protective suit, should be worn to prevent contamination of personal clothing.[5] |
| Respiratory Protection | When handling the powdered form outside of a certified chemical fume hood, a NIOSH-approved N100 respirator is recommended to prevent inhalation of fine particles.[5] |
| Footwear | Closed-toe shoes are required in any laboratory setting where hazardous chemicals are handled.[5] |
III. Operational Plan: From Receipt to Use
A clear and logical workflow is crucial for minimizing risk. The following step-by-step guide outlines the key stages of handling this compound.
A. Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Log: Document the arrival date, quantity, and batch number in your chemical inventory.
-
Store: For long-term stability, store the compound at -20°C in a clearly labeled, sealed container. The storage location should be secure and accessible only to authorized personnel.
B. Preparation of Stock Solutions
All manipulations involving the solid form of this compound should be performed in a certified chemical fume hood to prevent inhalation of the powder.
-
Pre-weighing: If possible, pre-calculate the amounts needed for your experiments to avoid weighing the powder multiple times.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance within the fume hood. Use appropriate tools (e.g., anti-static spatulas) to minimize dust generation.
-
Solubilization: SCH772984 is soluble in DMSO. Add the appropriate volume of anhydrous DMSO to the powder. Gentle warming and sonication may be required to fully dissolve the compound.[6]
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage of Solutions: Store stock solutions at -80°C for up to one year. It is not recommended to store aqueous solutions for more than one day.[6]
Workflow for Preparing a Stock Solution of this compound
A workflow for the proper segregation and disposal of this compound waste.
By adhering to these detailed safety and handling protocols, researchers can confidently and safely work with this compound, harnessing its potential while ensuring the well-being of themselves, their colleagues, and the environment.
VI. References
-
IUPHAR/BPS Guide to PHARMACOLOGY. SCH772984. Available from: [Link]
-
Conax Technologies. HYDROCHLORIC ACID, 33 40%. Available from: [Link]
-
SEASTAR CHEMICALS. Safety Data Sheet (SDS) - HYDROCHLORIC ACID. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Hydrochloric acid. Available from: [Link]
-
NCI at Frederick. Chemical Safety Practices Recommendations: SCH772984. Available from: [Link]
-
MDPI. Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models. Available from: [Link]
-
ScienceLab.com. Material Safety Data Sheet - Hydrochloric acid MSDS. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. SCH772984. Available from: [Link]
-
bioRxiv. Extracellular Signal-Regulated Kinase Inhibitor SCH772984 Augments the Anti-Cancer Effects of Gemcitabine in Nanoparticle Form. Available from: [Link]
-
National Center for Biotechnology Information. Safety profile of tyrosine kinase inhibitors used in non-small-cell lung cancer: An analysis from the Italian pharmacovigilance database. Available from: [Link]
-
CDC Stacks. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting. Available from: [Link]
-
National Center for Biotechnology Information. Inhibition of ERK pathway or protein synthesis during reexposure to drugs of abuse erases previously learned place preference. Available from: [Link]
-
Washington University in St. Louis. Guidance for Disposal of Drugs Used in Clinical Research. Available from: [Link]
-
ACS Omega. Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. Available from: [Link]
-
Reddit. What happens to reagents when a lab/company closes?. Available from: [Link]
-
ASHP. Handling Investigational Drugs 101. Available from: [Link]
-
SWOG. Guidance for an FDA Inspection: Handling of Investigational Agents. Available from: [Link]
Sources
- 1. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Apexbio Technology LLC this compound, 942183-80-4, MFCD00012691, 5 mg, | Fisher Scientific [fishersci.com]
- 3. caymanchem.com [caymanchem.com]
- 4. carlroth.com [carlroth.com]
- 5. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 6. apexbt.com [apexbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
